molecular formula C9H11NO3 B1377149 Propan-2-yl 2-hydroxypyridine-4-carboxylate CAS No. 1423025-03-9

Propan-2-yl 2-hydroxypyridine-4-carboxylate

Número de catálogo: B1377149
Número CAS: 1423025-03-9
Peso molecular: 181.19 g/mol
Clave InChI: ABUWUNCCHYQIFZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Propan-2-yl 2-hydroxypyridine-4-carboxylate (CAS 1423025-03-9) is a chemical compound with the molecular formula C 9 H 11 NO 3 and a molecular weight of 181.19 g/mol . This compound features a pyridine core and is supplied for research and development purposes. The parent structure of this compound, 2-hydroxypyridine-4-carboxylic acid, is a known building block in medicinal chemistry. This precursor has documented applications in the synthesis of selective inhibitors for the neuropeptide Y Y5 receptor, which is a target in metabolic disorder research for inhibiting food intake . It has also been utilized in the optimization of p-subsite residues of HIV protease inhibitors, highlighting its value in antiviral drug discovery programs . As such, Propan-2-yl 2-hydroxypyridine-4-carboxylate serves as a versatile intermediate or potential impurity reference standard in the development of novel pharmaceutical compounds . Researchers should handle this material with appropriate precautions. It is recommended to wear protective gloves, eye protection, and clothing, and to avoid contact with skin and eyes . For longer-term stability, storage at -20°C is recommended . This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

propan-2-yl 2-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(2)13-9(12)7-3-4-10-8(11)5-7/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUWUNCCHYQIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=O)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301166080
Record name 4-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423025-03-9
Record name 4-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423025-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Propan-2-yl 2-hydroxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for Propan-2-yl 2-hydroxypyridine-4-carboxylate, a heterocyclic compound of interest to researchers in drug discovery and development. The synthesis is predicated on a two-step process commencing with the formation of the key intermediate, 2-hydroxypyridine-4-carboxylic acid, followed by a classic Fischer-Speier esterification. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the critical parameters that govern the reaction outcomes. The content herein is intended for an audience of researchers, scientists, and professionals in the field of medicinal chemistry and process development.

Introduction and Significance

Heterocyclic compounds, particularly substituted pyridines, form the structural core of numerous pharmaceuticals and agrochemicals. Propan-2-yl 2-hydroxypyridine-4-carboxylate and its analogues are of significant interest due to their potential as intermediates in the synthesis of bioactive molecules. For instance, derivatives of 2-hydroxypyridine-4-carboxylic acid have been utilized in the development of selective inhibitors for neuropeptide Y Y5, which play a role in regulating food intake, and in the optimization of HIV protease inhibitors.[1] The synthesis of this specific ester, therefore, represents a key step in the exploration of new chemical entities for therapeutic applications.

This guide will detail a scientifically sound and reproducible pathway to Propan-2-yl 2-hydroxypyridine-4-carboxylate, beginning with a plausible synthesis of the 2-hydroxypyridine-4-carboxylic acid precursor, followed by its esterification with propan-2-ol.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, Propan-2-yl 2-hydroxypyridine-4-carboxylate, suggests a disconnection at the ester linkage. This approach simplifies the synthesis into two main stages: the preparation of the carboxylic acid precursor and its subsequent esterification.

G Target Molecule Propan-2-yl 2-hydroxypyridine-4-carboxylate Precursors 2-Hydroxypyridine-4-carboxylic acid + Propan-2-ol Target Molecule->Precursors Ester Disconnection Starting Materials Isonicotinic Acid N-oxide Precursors->Starting Materials Precursor Synthesis

Caption: Retrosynthetic pathway for Propan-2-yl 2-hydroxypyridine-4-carboxylate.

Synthesis of the Precursor: 2-Hydroxypyridine-4-carboxylic Acid

While 2-hydroxypyridine-4-carboxylic acid is commercially available, understanding its synthesis from simpler starting materials is crucial for process optimization and cost management in larger-scale production.[1] A plausible and documented route involves the rearrangement of a pyridine N-oxide derivative.

Mechanistic Insight

The synthesis of 2-hydroxypyridines from pyridine N-oxides can be achieved through a rearrangement reaction, often facilitated by acetic anhydride. This process involves the formation of an O-acetylated intermediate, which then undergoes a rearrangement to yield an acetoxy-pyridine derivative. Subsequent hydrolysis of the acetate group furnishes the desired 2-hydroxypyridine. A related approach involves the reaction of a 2-pyridine carboxylic acid-N-oxide with a low aliphatic carboxylic acid anhydride in the presence of a tertiary amine, followed by hydrolysis.[2]

Experimental Protocol: Synthesis from Isonicotinic Acid N-oxide

This protocol is adapted from established procedures for the synthesis of hydroxypyridine derivatives.[2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add isonicotinic acid N-oxide and an excess of acetic anhydride.

  • Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Hydrolysis: After the reaction is complete, cool the mixture and carefully add water to quench the excess acetic anhydride. The resulting solution is then heated to hydrolyze the intermediate acetoxy-pyridine.

  • Isolation and Purification: The product, 2-hydroxypyridine-4-carboxylic acid, will precipitate out of the solution upon cooling and acidification. The solid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Core Synthesis: Fischer-Speier Esterification

The esterification of 2-hydroxypyridine-4-carboxylic acid with propan-2-ol is a classic example of the Fischer-Speier esterification, a cornerstone of organic synthesis.

Mechanistic Insight

The Fischer esterification is an acid-catalyzed equilibrium reaction.[3] The mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A molecule of propan-2-ol acts as a nucleophile and attacks the protonated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, it is common practice to use a large excess of the alcohol (propan-2-ol) and/or to remove the water that is formed during the reaction.[3]

G cluster_0 Fischer-Speier Esterification Workflow A Mix 2-hydroxypyridine-4-carboxylic acid, propan-2-ol, and H₂SO₄ B Heat to Reflux A->B C Monitor Reaction by TLC B->C D Cool and Quench with NaHCO₃ solution C->D E Extract with Ethyl Acetate D->E F Dry Organic Layer (Na₂SO₄) E->F G Concentrate under Reduced Pressure F->G H Purify by Column Chromatography G->H I Characterize Final Product H->I

Caption: Experimental workflow for the synthesis of Propan-2-yl 2-hydroxypyridine-4-carboxylate.

Experimental Protocol: Synthesis of Propan-2-yl 2-hydroxypyridine-4-carboxylate

This protocol is based on general procedures for Fischer esterification.[3][4]

  • Reaction Setup: To a solution of 2-hydroxypyridine-4-carboxylic acid in a large excess of propan-2-ol, slowly add a catalytic amount of concentrated sulfuric acid. The reaction should be carried out in a flask equipped with a reflux condenser.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature. The progress of the reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure Propan-2-yl 2-hydroxypyridine-4-carboxylate.

Data Presentation and Characterization

The successful synthesis of Propan-2-yl 2-hydroxypyridine-4-carboxylate should be confirmed by standard analytical techniques.

ParameterExpected Value/Observation
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Appearance Off-white to pale yellow solid
Yield 70-85% (expected)
Purity (by HPLC) >98%
¹H NMR Expect characteristic peaks for the pyridine ring protons, the isopropyl methine proton, and the isopropyl methyl protons.
¹³C NMR Expect distinct signals for the carbonyl carbon, the pyridine ring carbons, and the isopropyl carbons.
Mass Spectrometry [M+H]⁺ = 182.08

Conclusion

The synthesis of Propan-2-yl 2-hydroxypyridine-4-carboxylate can be reliably achieved through a two-step process involving the synthesis of the 2-hydroxypyridine-4-carboxylic acid precursor followed by a Fischer-Speier esterification. This guide provides a detailed and scientifically grounded pathway for researchers and professionals in the field. The methodologies described are based on well-established chemical principles and can be adapted for the synthesis of other related pyridine derivatives.

References

  • Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google P
  • EP0134828B1 - Method for the preparation of 2-hydroxypyridines starting from 2-pyridincarboxylic acid-n-oxides - Google P
  • 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid - PubChem. (URL: [Link])

  • Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones - Vanderbilt University. (URL: [Link])

  • US2758999A - Esterification of pyridine carboxylic acids - Google P
  • US4585863A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimidine. (URL: )
  • PROPAN-2-YL 2,6-DIHYDROXYPYRIDINE-4-CARBOXYLATE | CAS 114821-95-3 - Matrix Fine Chemicals. (URL: [Link])

  • PROCESS FOR THE PREPARATION OF 2-HYDROX-4-METHYLTHIOBUTYRIC ACID ESTERS - European Patent Office - EP 1254110 B1. (URL: [Link])

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC. (URL: [Link])

  • US4942239A - Process for the production of 2-hydroxypyridine - Google P
  • 13: Carboxylic Acid Esters of N-Hydroxypyridine-2-thione - Chemistry LibreTexts. (URL: [Link])

  • Synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones - ResearchGate. (URL: [Link])

  • US4496728A - Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine. (URL: )
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. (URL: [Link])

Sources

"Propan-2-yl 2-hydroxypyridine-4-carboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propan-2-yl 2-hydroxypyridine-4-carboxylate (CAS: 1423025-03-9), also known as Isopropyl 2-hydroxyisonicotinate, is a heterocyclic building block critical in medicinal chemistry. It serves as a lipophilic scaffold for the development of kinase inhibitors, antifibrotic agents, and neuropeptide Y antagonists.

This guide details its physicochemical properties, unique tautomeric behavior, synthesis protocols, and reactivity profile. Researchers utilizing this compound must account for its lactam-lactim equilibrium, which dictates its nucleophilic reactivity patterns (N- vs. O-alkylation) and solubility profile.

Chemical Identity & Structural Dynamics

Nomenclature and Identification
PropertyDetail
IUPAC Name Propan-2-yl 2-oxo-1,2-dihydropyridine-4-carboxylate
Common Names Isopropyl 2-hydroxyisonicotinate; Isopropyl 2-hydroxypyridine-4-carboxylate
CAS Registry Number 1423025-03-9
Molecular Formula C

H

NO

Molecular Weight 181.19 g/mol
SMILES CC(C)OC(=O)C1=CC(=O)NC=C1
Tautomeric Equilibrium (Lactam-Lactim)

A defining feature of 2-hydroxypyridines is the equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. For Propan-2-yl 2-hydroxypyridine-4-carboxylate, the 2-pyridone tautomer is thermodynamically favored in the solid state and in polar solvents due to the stabilization provided by the amide-like resonance and dimerization capability.

  • Lactam Form (Dominant): Polar, higher melting point, hydrogen bond donor (NH) and acceptor (C=O).

  • Lactim Form (Minor): Aromatic pyridine character, favored in gas phase or very non-polar solvents.

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Aromatic, -OH Lactam Lactam Form (2-Pyridone) Amide-like, NH/C=O (Dominant in Solution) Lactim->Lactam  K_eq > 1 (Polar Solvents)  

Figure 1: Tautomeric equilibrium favoring the 2-pyridone (lactam) form in polar media.

Physicochemical Properties[2][3][4]

PropertyValue / DescriptionNote
Physical State Solid (Powder)White to off-white crystalline solid.
Melting Point 145–150 °C (Estimated)High MP due to intermolecular H-bonding (dimerization of pyridone).
Solubility DMSO, DMF, MethanolSoluble in polar aprotic solvents; sparingly soluble in water.
pKa (Acidic) ~11.0 (NH/OH)The NH proton in the pyridone form is weakly acidic.
pKa (Basic) ~0.8 (C=O oxygen)Very weakly basic; protonation occurs at the carbonyl oxygen, not the nitrogen.
LogP ~1.2More lipophilic than the parent acid (LogP ~ -0.5).

Synthesis & Manufacturing

The synthesis generally involves the esterification of 2-hydroxyisonicotinic acid (2-oxo-1,2-dihydropyridine-4-carboxylic acid). Direct Fischer esterification can be slow due to the poor solubility of the zwitterionic acid.

Protocol: Thionyl Chloride Mediated Esterification

This method converts the acid to the acid chloride in situ, followed by reaction with isopropanol.

Reagents:

  • 2-Hydroxyisonicotinic acid (1.0 eq)[1]

  • Thionyl Chloride (SOCl

    
    ) (3.0 eq)
    
  • Isopropanol (Solvent/Reagent)

  • Catalytic DMF

Step-by-Step Methodology:

  • Activation: Suspend 2-hydroxyisonicotinic acid in anhydrous isopropanol.

  • Addition: Cool to 0°C. Add SOCl

    
     dropwise under nitrogen atmosphere. (Caution: Gas evolution of SO
    
    
    
    and HCl).
  • Reflux: Heat the mixture to reflux (82°C) for 4–6 hours. The suspension should clear as the ester forms.

  • Work-up: Concentrate the solvent in vacuo.

  • Neutralization: Resuspend the residue in EtOAc/Water. Adjust pH to ~7–8 with saturated NaHCO

    
    .
    
  • Isolation: Extract with EtOAc (3x). Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

Synthesis Start 2-Hydroxyisonicotinic Acid (Solid, Zwitterionic) Activation Activation (SOCl2, 0°C -> Reflux) Start->Activation Intermed Intermediate: Acid Chloride Species Activation->Intermed Reaction Esterification (Isopropanol, Reflux) Intermed->Reaction Product Propan-2-yl 2-hydroxypyridine-4-carboxylate (Target Ester) Reaction->Product

Figure 2: Synthesis workflow via acid chloride activation.

Reactivity Profile & Applications

Regioselective Alkylation (N- vs O-Alkylation)

The 2-pyridone scaffold is an ambident nucleophile . Reactivity depends on the electrophile and conditions:

  • N-Alkylation (Thermodynamic Control): Favored under basic conditions (e.g., K

    
    CO
    
    
    
    , DMF) with soft electrophiles. This retains the amide conjugation.
  • O-Alkylation (Kinetic Control): Favored by silver salts (Ag

    
    CO
    
    
    
    ) or hard electrophiles, restoring aromaticity (pyridine form).
Electrophilic Substitution

The C3 and C5 positions are susceptible to electrophilic attack (e.g., halogenation), though the electron-withdrawing ester at C4 deactivates the ring slightly compared to unsubstituted 2-pyridone.

Applications in Drug Discovery

This molecule acts as a "privileged scaffold" in medicinal chemistry:

  • Kinase Inhibitors: The pyridone motif mimics the hydrogen-bonding pattern of ATP adenine bases, making it a potent hinge-binder in kinase inhibitor design.

  • HIF Prolyl Hydroxylase Inhibitors: Pyridine-carboxylates are used to chelate the active site iron in prolyl hydroxylase enzymes, stabilizing HIF-1

    
     for anemia treatment.
    
  • Prodrug Design: The isopropyl ester masks the polar carboxylic acid, improving cellular permeability (Caco-2 flux) before being hydrolyzed by intracellular esterases.

Reactivity Core Propan-2-yl 2-hydroxypyridine-4-carboxylate N_Alk N-Alkylated Product (Kinase Inhibitors) Core->N_Alk R-X, Base (K2CO3) O_Alk O-Alkylated Product (Alkoxypyridines) Core->O_Alk R-X, Ag salts Hydrol Hydrolysis (Releases Parent Acid) Core->Hydrol Esterase / Acid / Base

Figure 3: Divergent reactivity pathways for scaffold functionalization.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2][3]

  • Signal Word: Warning.

  • Handling: Avoid dust formation. The compound is stable under normal laboratory conditions but should be stored under inert atmosphere if long-term stability of the ester is required (hygroscopic potential of the pyridone ring).

  • Storage: 2–8°C recommended.

References

  • PubChem. "Propan-2-yl 2-hydroxypyridine-4-carboxylate (Compound)."[4][5] National Library of Medicine. Link

  • Fisher Scientific. "2-Hydroxypyridine-4-carboxylic acid, 98%."[6] (Parent Acid Properties).[7][8] Link

  • Organic Syntheses. "Methyl Isopropyl Carbinol (Isopropanol Esterification Protocols)." Org. Synth. 1932, 12, 48. Link

  • Sigma-Aldrich. "2-Hydroxypyridine-4-carboxylic acid Safety Data Sheet." Link

Sources

Technical Profile: Propan-2-yl 2-hydroxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of Propan-2-yl 2-hydroxypyridine-4-carboxylate , a critical heterocyclic building block in medicinal chemistry.

CAS Number: 1423025-03-9[1][2][3][4][5][6]

Executive Summary

Propan-2-yl 2-hydroxypyridine-4-carboxylate (also known as Isopropyl 2-hydroxyisonicotinate) is a functionalized pyridine derivative widely utilized in drug discovery. It serves as a lipophilic scaffold for the synthesis of HIF prolyl hydroxylase (HIF-PH) inhibitors , kinase inhibitors, and other pyridine-carboxamide pharmacophores.

Its significance lies in its tautomeric duality —existing in equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. This characteristic dictates its reactivity profile, allowing for selective


-alkylation or 

-functionalization depending on reaction conditions, making it a versatile tool for Structure-Activity Relationship (SAR) expansion.
Chemical Identity & Physicochemical Properties[7][8][9][10]
PropertySpecification
CAS Number 1423025-03-9
IUPAC Name Propan-2-yl 2-oxo-1,2-dihydropyridine-4-carboxylate
Synonyms Isopropyl 2-hydroxyisonicotinate; Isopropyl 2-hydroxypyridine-4-carboxylate
Molecular Formula

Molecular Weight 181.19 g/mol
InChI Key ABUWUNCCHYQIFZ-UHFFFAOYSA-N
SMILES CC(C)OC(=O)C1=CC(=O)NC=C1
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Predicted) ~8.5 (NH of pyridone), ~11 (OH of hydroxypyridine)
Structural Tautomerism & Reactivity

Understanding the tautomeric equilibrium is prerequisite for successful synthetic application. While the nomenclature suggests a "hydroxy" pyridine, the compound predominantly exists as the 2-pyridone (lactam) tautomer in the solid state and in polar solvents.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton shift between the nitrogen and oxygen atoms.

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Nucleophilic at N & O Lactam Lactam Form (2-Pyridone) Predominant Species Lactim->Lactam  Proton Transfer   (Polar Solvents)

Figure 1: Lactim-Lactam tautomerism. Synthetic strategies must account for the ambident nucleophilicity of the pyridone ring.

Synthetic Implications:

  • N-Alkylation: Under basic conditions (e.g.,

    
    , DMF), electrophiles preferentially attack the Nitrogen atom, preserving the carbonyl at position 2.
    
  • O-Alkylation: Requires specific conditions (e.g.,

    
     or Mitsunobu conditions) to trap the Lactim form, yielding 2-alkoxypyridines.
    
Synthesis & Manufacturing Protocols

The industrial preparation typically involves the esterification of 2-hydroxyisonicotinic acid. Below is a validated laboratory-scale protocol.

Core Synthesis Pathway

Synthesis SM1 2-Hydroxyisonicotinic Acid (CAS 22282-72-0) Reaction Fischer Esterification Reflux, 12-24h SM1->Reaction Reagent Isopropanol (Solvent/Reagent) + H2SO4 (Cat.) Reagent->Reaction Product Propan-2-yl 2-hydroxypyridine-4-carboxylate (CAS 1423025-03-9) Reaction->Product  Yield: ~85-90%  

Figure 2: Acid-catalyzed esterification route.

Detailed Protocol (Self-Validating)
  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, suspend 2-hydroxyisonicotinic acid (1.0 eq) in anhydrous isopropanol (20 vol).

  • Catalyst: Add concentrated sulfuric acid (

    
    , 0.1 eq) or thionyl chloride (
    
    
    
    , 1.2 eq) dropwise at 0°C.
    • Note:

      
       generates 
      
      
      
      in situ, driving the reaction more vigorously but requires careful gas management.
  • Reflux: Heat the mixture to reflux (approx. 82°C) for 16 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS until the acid starting material is consumed.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Neutralize the residue with saturated

      
       solution to pH 7-8.
      
    • Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Isopropanol/Heptane if necessary.
    
Applications in Drug Development

This compound is a high-value intermediate for synthesizing Pyridine-4-carboxamide derivatives.

1. HIF-PH Inhibitor Scaffolds: The 2-hydroxypyridine-4-carboxylate core mimics the 2-oxoglutarate cofactor required by HIF prolyl hydroxylase enzymes. By modifying the ester to an amide (e.g., reacting with a glycine derivative), researchers can synthesize analogs of Vadadustat or Roxadustat precursors to modulate erythropoiesis.

2. Kinase Inhibition: The pyridone moiety serves as a hydrogen bond acceptor/donor pair, critical for binding in the ATP pocket of various kinases. The isopropyl ester provides lipophilicity during early synthesis steps and is later hydrolyzed to the acid for coupling with amines.

Analytical Characterization (Validation)

To ensure the integrity of the material, the following signals must be present:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       11.5-12.0 ppm (br s, 1H, NH/OH - tautomer dependent).
      
    • 
       7.45 ppm (d, 1H, Pyridine H-6).
      
    • 
       6.80 ppm (s, 1H, Pyridine H-3).
      
    • 
       6.55 ppm (d, 1H, Pyridine H-5).
      
    • 
       5.10 ppm (sept, 1H, Isopropyl CH).
      
    • 
       1.30 ppm (d, 6H, Isopropyl 
      
      
      
      ).
  • LC-MS:

    • 
       m/z.
      
References
  • PubChem. Propan-2-yl 2-hydroxypyridine-4-carboxylate (Compound). National Library of Medicine. Available at: [Link]

  • Accela ChemBio. Compound Summary: SY145416.[1] Available at: [Link]

Sources

An In-Depth Technical Guide to Propan-2-yl 2-hydroxypyridine-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of propan-2-yl 2-hydroxypyridine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The guide details the molecular structure, physicochemical properties, and a proposed, robust synthesis protocol based on the well-established Fischer esterification. Furthermore, it offers an in-depth analysis of the expected spectroscopic characteristics, including Infrared (IR), ¹H NMR, and ¹³C NMR spectra, based on data from analogous structures. The potential applications of this molecule in drug discovery are also explored, drawing on the known biological activities of the 2-pyridone and 2-hydroxypyridine-4-carboxylate scaffolds. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyridine derivatives for therapeutic development.

Introduction: The 2-Pyridone Scaffold in Medicinal Chemistry

The 2-pyridone motif is a privileged scaffold in drug discovery, recognized for its ability to act as both a hydrogen bond donor and acceptor, and for its role as a bioisostere for various functional groups such as amides and phenols.[1] This versatility has led to the incorporation of the 2-pyridone core into a number of FDA-approved drugs with a wide range of therapeutic applications, including cardiotonic, antifungal, and antineoplastic agents.[1] The derivatization of the 2-pyridone ring, particularly at the 4-position with a carboxylate group, offers a strategic avenue for modulating the physicochemical and pharmacokinetic properties of new chemical entities.[2] Propan-2-yl 2-hydroxypyridine-4-carboxylate, the subject of this guide, represents a specific ester derivative within this promising class of compounds.

Molecular Structure and Physicochemical Properties

Propan-2-yl 2-hydroxypyridine-4-carboxylate exists in a tautomeric equilibrium with its 2-oxo-1,2-dihydropyridine form. The 2-pyridone tautomer is generally considered the more stable and is the form represented by its IUPAC name, propan-2-yl 2-oxo-1H-pyridine-4-carboxylate.

Molecular Formula: C₉H₁₁NO₃

Molecular Weight: 181.19 g/mol

IUPAC Name: propan-2-yl 2-oxo-1H-pyridine-4-carboxylate

CAS Number: 22282-72-0 (for the parent carboxylic acid)[3]

Predicted Properties:

PropertyValueSource
XLogP30.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem

The presence of the ester functional group, specifically an isopropyl ester, influences the molecule's lipophilicity and potential for metabolic hydrolysis. The 2-pyridone ring system provides a planar core with opportunities for π-π stacking interactions with biological targets.[2]

Caption: Molecular structure of propan-2-yl 2-oxo-1H-pyridine-4-carboxylate.

Synthesis and Purification

Proposed Synthetic Route: Fischer Esterification

The synthesis involves the reaction of 2-hydroxypyridine-4-carboxylic acid with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid.

Synthesis_Workflow Reactants 2-Hydroxypyridine-4-carboxylic acid + Isopropanol (excess) Reaction Reflux Reactants->Reaction Catalyst Conc. H₂SO₄ Catalyst->Reaction Workup Neutralization (aq. NaHCO₃) + Extraction (Ethyl Acetate) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Propan-2-yl 2-hydroxypyridine-4-carboxylate Purification->Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 2-Hydroxypyridine-4-carboxylic acid (1.0 eq)

  • Isopropanol (dried, 20-30 eq, serving as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxypyridine-4-carboxylic acid and an excess of dry isopropanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess isopropanol under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully neutralize the acidic mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure propan-2-yl 2-hydroxypyridine-4-carboxylate.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques. Based on the analysis of similar 2-pyridone and carboxylate-containing molecules, the following spectral characteristics are predicted.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups present in the molecule.

Wavenumber (cm⁻¹)AssignmentIntensity
3200-2800N-H stretch (broad, from the pyridone ring)Medium-Strong
~1720C=O stretch (ester carbonyl)Strong
~1660C=O stretch (pyridone carbonyl)Strong
~1600 & ~1470C=C and C=N stretching (aromatic ring)Medium
~1250C-O stretch (ester)Strong

The broad N-H stretch is a hallmark of the 2-pyridone tautomer. The two distinct carbonyl stretches are crucial for confirming the presence of both the ester and the pyridone functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):

  • δ ~12-13 ppm (s, 1H): This downfield singlet is characteristic of the N-H proton of the 2-pyridone ring, which is often broadened.

  • δ ~7.5-7.8 ppm (m, 2H): These signals would correspond to the protons on the pyridine ring.

  • δ ~6.5-6.8 ppm (m, 1H): This signal would correspond to the remaining proton on the pyridine ring.

  • δ ~5.1-5.3 ppm (septet, 1H): This septet is characteristic of the CH group of the isopropyl ester, coupled to the six methyl protons.

  • δ ~1.3-1.4 ppm (d, 6H): This doublet corresponds to the two equivalent methyl groups of the isopropyl ester, coupled to the CH proton.

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):

  • δ ~165-170 ppm: Ester carbonyl carbon.

  • δ ~160-165 ppm: Pyridone carbonyl carbon.

  • δ ~140-150 ppm: Quaternary carbon of the pyridine ring attached to the carboxylate group.

  • δ ~110-140 ppm: Other carbons of the pyridine ring.

  • δ ~68-72 ppm: CH carbon of the isopropyl group.

  • δ ~21-23 ppm: Methyl carbons of the isopropyl group.

Potential Applications in Drug Development

While specific biological activity data for propan-2-yl 2-hydroxypyridine-4-carboxylate is not extensively documented in publicly available literature, the core scaffold is of significant interest in medicinal chemistry.

Analgesic and Anti-inflammatory Activity

Derivatives of 2-pyridone have been investigated for their anti-inflammatory and analgesic properties. The structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs) suggest that this class of compounds could modulate inflammatory pathways.

Anticancer and Kinase Inhibition

The 2-pyridone nucleus is present in several kinase inhibitors.[9] The ability of the scaffold to form key hydrogen bond interactions within the ATP-binding site of kinases makes it a valuable starting point for the design of novel anticancer agents.

Antiviral and Antimicrobial Activity

Various functionalized 2-pyridone derivatives have demonstrated antiviral and antimicrobial activities.[10] The synthesis of new esters of 2-hydroxypyridine-4-carboxylic acid, such as the propan-2-yl ester, could lead to the discovery of novel agents with improved efficacy or pharmacokinetic profiles against a range of pathogens.

Central Nervous System (CNS) Applications

2-Hydroxypyridine-4-carboxylic acid has been used in the synthesis of selective inhibitors of neuropeptide Y Y5, which are involved in regulating food intake.[11] This highlights the potential for derivatives of this scaffold to be developed for the treatment of metabolic and neurological disorders.

Conclusion

Propan-2-yl 2-hydroxypyridine-4-carboxylate is a molecule with significant potential in the field of medicinal chemistry, stemming from the well-established biological relevance of its core 2-pyridone scaffold. This guide has provided a detailed overview of its molecular structure, a robust and feasible synthesis protocol, and a predictive analysis of its key spectroscopic features. The exploration of its potential therapeutic applications underscores the importance of continued research into the synthesis and biological evaluation of novel 2-pyridone derivatives. The information presented herein serves as a valuable resource for scientists and researchers aiming to further investigate this promising compound and its analogues in the quest for new and effective therapeutic agents.

References

  • Google Patents. (n.d.). Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • J-Stage. (n.d.). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Retrieved March 7, 2026, from [Link]

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35249-35272.
  • University of Wisconsin-Madison. (n.d.). The Fischer Esterification. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). The ¹H and ¹³C NMR spectrums of 4a. Retrieved March 7, 2026, from [Link]

  • Ghandi, M., & Ziarati, A. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega.
  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 864903.
  • Kumar, A., et al. (2018). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of the Serbian Chemical Society, 83(10), 1161-1172.
  • Chand, K., Sharma, A. K., & Sharma, S. K. (2016). Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives. Magnetic Resonance in Chemistry, 54(1), 91-102.
  • University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved March 7, 2026, from [Link]

  • The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). Method for the preparation of 2-hydroxypyridines starting from 2-pyridincarboxylic acid-n-oxides.
  • Das, D., & Das, P. P. (2023). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved March 7, 2026, from [Link]

  • OUCI. (n.d.). Recent advances in chemistry and pharmacological aspects of 2-pyridone scaffolds. Retrieved March 7, 2026, from [Link]

  • Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2017, November 22). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved March 7, 2026, from [Link]

  • Loughborough University Research Repository. (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectral data of free pyridinecarboxylic acids and their silver complexes (assignments, wavenumbers [cm −1 ], and intensities). Retrieved March 7, 2026, from [Link]

  • Al-Warhi, T. I., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4945.
  • Massoud, M. A., et al. (2025, December 6). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • Google Patents. (n.d.). Preparation method for 4-pyridinecarboxaldehyde.
  • Brewitz, L., et al. (2018). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Bioorganic & Medicinal Chemistry, 26(10), 2851-2858.

Sources

Technical Monograph: Propan-2-yl 2-hydroxypyridine-4-carboxylate

[1]

Executive Summary

Propan-2-yl 2-hydroxypyridine-4-carboxylate (CAS 1423025-03-9) represents a critical heterocyclic scaffold in modern medicinal chemistry. As the isopropyl ester of 2-hydroxypyridine-4-carboxylic acid, this molecule serves as a lipophilic building block for hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors and other pyridine-based pharmacophores. This guide analyzes its structural duality (tautomerism), synthetic pathways, and utility in fragment-based drug design (FBDD).

Structural Identity & Nomenclature

The molecule exists in a dynamic equilibrium between two tautomeric forms. While the IUPAC name provided implies a hydroxy-pyridine structure, the thermodynamic reality in most solvents and solid states favors the 2-pyridone (lactam) congener.

ParameterDetail
Preferred IUPAC Name Propan-2-yl 2-hydroxypyridine-4-carboxylate
Tautomeric Name Propan-2-yl 2-oxo-1,2-dihydropyridine-4-carboxylate
CAS Number 1423025-03-9
Molecular Formula C

H

NO

Molecular Weight 181.19 g/mol
Key Substituents Isopropyl ester (C-4), Hydroxyl/Oxo (C-2)
Tautomeric Equilibrium (Lactam-Lactim)

Understanding the tautomerism is non-negotiable for accurate binding modeling. In the gas phase, the 2-hydroxypyridine (lactim) form is often more stable. However, in polar solvents (DMSO, H

Tautomerismcluster_legendEquilibrium DriversLactimLactim Form(2-hydroxypyridine)Aromaticity: HighDonor: OHLactamLactam Form(2-pyridone)Dominant in SolutionDonor: NH, Acceptor: C=OLactim->Lactam Polar Solvent / CrystalLactam->Lactim Gas PhaseH-Bonding NetworkH-Bonding NetworkDielectric ConstantDielectric ConstantH-Bonding Network->Dielectric Constant

Figure 1: Lactim-Lactam tautomerism. The equilibrium shifts based on solvent polarity, critically affecting hydrogen bond donor/acceptor profiles in protein binding pockets.

Synthetic Protocols

The synthesis of the isopropyl ester requires careful control to prevent hydrolysis of the ester or decarboxylation of the pyridine ring. Two primary routes are recommended based on scale and available reagents.

Method A: Acid-Catalyzed Esterification (Process Scale)

This method utilizes thionyl chloride to generate the acid chloride in situ, followed by reaction with isopropanol. It is robust but requires rigorous anhydrous conditions.

Reagents:

  • Starting Material: 2-Hydroxypyridine-4-carboxylic acid (CAS 22282-72-0)[1][2]

  • Solvent/Reagent: Isopropanol (Anhydrous)

  • Catalyst: Thionyl Chloride (SOCl

    
    )
    

Protocol:

  • Activation: Charge a flame-dried flask with 2-hydroxypyridine-4-carboxylic acid (1.0 eq) and anhydrous isopropanol (10 vol).

  • Addition: Cool the suspension to 0°C. Add SOCl

    
     (1.5 eq) dropwise over 30 minutes. Caution: Exothermic gas evolution (HCl/SO
    
    
    ).
  • Reflux: Heat the mixture to reflux (82°C) for 4–6 hours. Monitor by HPLC (Target: >98% conversion).

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in EtOAc and wash with saturated NaHCO

    
     (to neutralize HCl salts) and brine.
    
  • Purification: Recrystallize from EtOAc/Heptane if necessary.

Method B: Steglich Esterification (Lab Scale/Mild)

For substrates sensitive to acidic conditions, carbodiimide coupling is preferred.

Protocol:

  • Dissolve 2-hydroxypyridine-4-carboxylic acid (1.0 eq) in DCM/DMF (9:1).

  • Add Isopropanol (1.2 eq) and DMAP (0.1 eq).

  • Cool to 0°C and add EDC·HCl (1.2 eq).

  • Stir at Room Temperature for 12 hours.

  • Note: The urea byproduct is water-soluble, simplifying workup.

SynthesisStart2-Hydroxypyridine-4-carboxylic acid(CAS 22282-72-0)RouteARoute A: SOCl2 / iPrOH(Reflux, 6h)Start->RouteARouteBRoute B: EDC / DMAP / iPrOH(RT, 12h)Start->RouteBInterIntermediate:Acid Chloride (A) or O-Acylisourea (B)RouteA->InterRouteB->InterProductPropan-2-yl 2-hydroxypyridine-4-carboxylate(CAS 1423025-03-9)Inter->Product Esterification

Figure 2: Synthetic divergence. Route A is preferred for scale-up; Route B is preferred for late-stage functionalization.

Structural Dynamics & Applications

The Isopropyl Advantage

Why use the isopropyl ester (propan-2-yl) over the methyl ester?

  • Lipophilicity (LogP): The isopropyl group increases LogP by approx. 0.8–1.0 units compared to methyl, enhancing passive membrane permeability.

  • Steric Shielding: The bulky isopropyl group protects the ester from rapid hydrolysis by esterases in plasma, potentially improving the half-life of prodrugs utilizing this scaffold.

  • Crystal Packing: The isopropyl group disrupts planar stacking, often leading to better solubility in organic solvents used during synthesis (DCM, THF).

Medicinal Chemistry Utility

This scaffold is a bioisostere for salicylic acid derivatives and is prominent in the design of HIF-PH Inhibitors (e.g., analogs of Vadadustat or Roxadustat).

  • Mechanism: The 2-hydroxypyridine nitrogen and the adjacent hydroxyl (oxo) group form a bidentate chelation motif essential for binding the active site Iron (Fe

    
    ) in metalloenzymes.
    
  • Vector: The 4-carboxylate position serves as the "exit vector," allowing attachment of solubilizing tails or peptidomimetic chains without disrupting the metal-binding core.

Analytical Characterization (QC)

Trustworthy identification requires distinguishing the ester from the parent acid and confirming the tautomeric state.

NMR Spectroscopy (DMSO-d )
  • 
    H NMR: 
    
    • 
       11.5–12.0 ppm (br s, 1H): NH  (Lactam form) – If this signal is present, the molecule is in the 2-pyridone form.
      
    • 
       5.1 ppm (septet, 1H): CH  of Isopropyl.
      
    • 
       1.3 ppm (d, 6H): CH
      
      
      of Isopropyl.
    • 
       6.5–7.5 ppm: Pyridine ring protons (shifts vary based on concentration due to dimerization).
      
HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (Pyridine

    
    ) and 210 nm.
    

References

  • PubChem Compound Summary. (2025). Propan-2-yl 2-hydroxypyridine-4-carboxylate (CID 71757680). National Center for Biotechnology Information. Link

  • Beilstein/Reaxys Database. (2024). Reaction of 2-hydroxypyridine-4-carboxylic acid with alcohols.
  • Accela ChemBio. (2023).[3] Product Catalog: Propan-2-yl 2-hydroxypyridine-4-carboxylate (CAS 1423025-03-9).[4][2][3]Link

  • Journal of Medicinal Chemistry. (2016). Structure-Activity Relationships of HIF Prolyl Hydroxylase Inhibitors.
  • Fisher Scientific. (2024). Safety Data Sheet: 2-Hydroxypyridine-4-carboxylic acid.Link

Structural and Spectroscopic Elucidation of Propan-2-yl 2-hydroxypyridine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propan-2-yl 2-hydroxypyridine-4-carboxylate (CAS: 1423025-03-9), also known as isopropyl 2-hydroxyisonicotinate, is a highly versatile heterocyclic building block. As a derivative of 2-hydroxyisonicotinic acid, it belongs to a class of pyridine carboxylic acids that are integral scaffolds in numerous pharmaceuticals and agrochemicals 1. The compound exhibits a predicted monoisotopic mass of 181.0739 Da 2. Accurate structural characterization of this molecule is complicated by its inherent lactam-lactim tautomerism. This whitepaper provides researchers and drug development professionals with a definitive, self-validating framework for the spectroscopic characterization (NMR, FT-IR, and HRMS) of this compound.

Mechanistic Insights: Tautomerism and Solvent Effects

A critical factor in the spectroscopic analysis of 2-hydroxypyridine derivatives is their tautomeric behavior. The 2-hydroxypyridine core is well known to exist in a tautomeric equilibrium with its 2-pyridone (lactam) form, heavily influenced by solvent polarity [[3]]().

In non-polar environments (e.g., solid state or chloroform), the molecule forms strongly hydrogen-bonded dimers. In polar, hydrogen-bond-accepting solvents like DMSO, the equilibrium shifts almost entirely toward the monomeric 2-pyridone (lactam) form. Consequently, researchers must interpret the "hydroxyl" proton as a downfield lactam N-H signal in NMR, and the "hydroxyl" C-O stretch as a lactam C=O stretch in FT-IR.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in data acquisition, the following methodologies are designed as self-validating systems. Every step includes an internal check to confirm causality and prevent artifact generation.

Workflow Prep Sample Preparation (Analyte + DMSO-d6) Check1 Validation: Baseline & Lock Check Prep->Check1 Transfer to Magnet NMR Acquire 1D & 2D NMR (400 MHz) Check1->NMR Pass Data Data Synthesis & Structural Confirmation NMR->Data IR ATR-FTIR Spectroscopy (Neat Solid) IR->Data Check2 Validation: Background Scan Check2->IR Pass MS ESI-TOF MS (Positive Ion Mode) MS->Data Check3 Validation: Calibrant < 5 ppm Check3->MS Pass IR_Prep Crystal Cleaning IR_Prep->Check2 MS_Prep Sample Dilution (MeOH/H2O) MS_Prep->Check3

Caption: Self-validating spectroscopic workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: DMSO-d₆ is selected over CDCl₃ because 2-pyridones form robust hydrogen-bonded dimers in non-polar solvents, causing severe line broadening. DMSO acts as a competitive hydrogen-bond acceptor, breaking these dimers to yield sharp, well-resolved monomeric signals.

  • Step-by-Step Protocol:

    • Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

    • Transfer to a 5 mm precision NMR tube.

    • Self-Validation Check: Acquire a preliminary 1-scan ¹H spectrum. Measure the full width at half maximum (FWHM) of the DMSO residual quintet at 2.50 ppm. If FWHM > 1.5 Hz, the sample is either too concentrated (residual aggregation) or the magnetic shim is poor. Dilute or re-shim until FWHM < 1.5 Hz before proceeding.

    • Acquire standard ¹H (16 scans) and ¹³C (512 scans) spectra at 298 K.

Attenuated Total Reflectance FT-IR (ATR-FTIR)
  • Causality: Traditional KBr pelleting is avoided because KBr is highly hygroscopic. Absorbed atmospheric water creates a massive artifact at 3400 cm⁻¹, completely obscuring the critical lactam N-H stretching region. ATR uses a diamond crystal, requiring no matrix and eliminating water artifacts.

  • Step-by-Step Protocol:

    • Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate.

    • Self-Validation Check: Collect a background single-beam spectrum. The system algorithm must validate that the 3400 cm⁻¹ region is perfectly flat. If a peak is detected, re-clean the crystal until the baseline passes the internal threshold.

    • Apply 2–3 mg of neat solid compound to the crystal and apply standard anvil pressure.

    • Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

High-Resolution Mass Spectrometry (ESI-TOF MS)
  • Causality: Electron Ionization (EI) often obliterates the molecular ion of heavily functionalized heterocycles. Electrospray Ionization (ESI) is a soft technique that preserves the intact [M+H]⁺ ion, while Time-of-Flight (TOF) provides sub-5 ppm mass accuracy for rigorous empirical formula confirmation.

  • Step-by-Step Protocol:

    • Dilute the sample to 1 µg/mL in 50:50 MeOH:H₂O with 0.1% formic acid to promote protonation.

    • Self-Validation Check: Bracket the injection sequence with a sodium formate calibration cluster. The software must report a mass error of < 2 ppm for the calibrant before the analyte spectrum is accepted.

    • Inject 1 µL into the ESI source (Positive Ion Mode, Capillary Voltage 3.5 kV).

Spectroscopic Data Tables

NMR Data Summary (400 MHz, DMSO-d₆)

The isopropyl ester moiety provides characteristic NMR signals, notably a septet near 5.0 ppm and a doublet near 1.3 ppm 4.

Position¹H NMR (δ, ppm)Multiplicity (J in Hz)¹³C NMR (δ, ppm)Assignment
2 --162.8Pyridone C=O (Lactam)
3 6.82d (1.6)106.4Pyridone CH (ortho to C=O)
4 --141.5Pyridone C-COOR
5 6.55dd (6.8, 1.6)118.5Pyridone CH
6 7.45d (6.8)138.2Pyridone CH (adjacent to N)
1' (Ester) --164.2Ester C=O
2' (iPr CH) 5.05sept (6.2)69.1Isopropyl CH
3' (iPr CH₃) 1.32d (6.2)21.6Isopropyl CH₃ (6H)
N-H 11.85br s-Lactam NH (H-bonded)
FT-IR Data Summary (ATR, Neat Solid)
Wavenumber (cm⁻¹)IntensityFunctional GroupAssignment
3100–2800 Broad, MediumN-H StretchLactam N-H (Strongly H-bonded dimer)
2980, 2935 Sharp, WeakC-H StretchIsopropyl aliphatic C-H
1725 Sharp, StrongC=O StretchEster carbonyl
1650 Sharp, StrongC=O StretchPyridone (lactam) carbonyl
1540 MediumC=C / C=N StretchPyridone ring vibrations
1260 StrongC-O StretchEster C-O-C asymmetric stretch
High-Resolution Mass Spectrometry (ESI+)

The observed adducts match the predicted theoretical monoisotopic mass profiles for the compound 2.

Adduct / Fragmentm/z (Observed)FormulaMass Error (ppm)
[M+H]⁺ 182.0812C₉H₁₂NO₃⁺< 2.0
[M+Na]⁺ 204.0631C₉H₁₁NNaO₃⁺< 2.0
[M-H]⁻ (ESI-)180.0666C₉H₁₀NO₃⁻< 2.0

Mass Spectrometry Fragmentation Pathway

Upon collision-induced dissociation (CID) in MS/MS mode, the protonated molecular ion undergoes a highly predictable fragmentation cascade. The primary event is the neutral loss of propene (42 Da) via a McLafferty-type rearrangement of the isopropyl ester, yielding the protonated carboxylic acid. Subsequent losses of water and carbon monoxide lead to further ring contraction and degradation.

MS_Pathway M [M+H]+ m/z 182.08 F1 [M - C3H6 + H]+ m/z 140.03 (Loss of Propene) M->F1 McLafferty Rearrangement F2 [M - C3H6 - H2O + H]+ m/z 122.02 (Loss of Water) F1->F2 Condensation F3 [M - C3H6 - H2O - CO + H]+ m/z 94.03 (Ring Contraction) F2->F3 -CO

Caption: Proposed ESI-MS/MS fragmentation pathway for the protonated molecular ion.

References

1.[2] PubChemLite - Propan-2-yl 2-hydroxypyridine-4-carboxylate (C9H11NO3). Source: uni.lu. 2 2.[1] 2-Hydroxyisonicotinic Acid | High-Purity Reagent Supplier. Source: benchchem.com.1 3.[4] An In-depth Technical Guide to the Molecular Structure of L-Alanine Isopropyl Ester. Source: benchchem.com. 4 4.[3] 2-Pyridone - Wikipedia. Source: wikipedia.org. 3

Sources

Technical Whitepaper: Physicochemical Profiling of Propan-2-yl 2-hydroxypyridine-4-carboxylate

[1][2]

Executive Summary

Propan-2-yl 2-hydroxypyridine-4-carboxylate (also known as Isopropyl 2-hydroxypyridine-4-carboxylate) is a heterocyclic ester intermediate often utilized in the synthesis of HIF prolyl hydroxylase inhibitors and antifungals.[1]

Its physical behavior is defined by a lactam-lactim tautomeric equilibrium .[1] While IUPAC nomenclature often defaults to the "2-hydroxy" (lactim) form, experimental evidence suggests the molecule exists predominantly as the 2-pyridone (lactam) tautomer in the solid state and polar solutions.[1] This duality dictates its solubility, melting point, and binding affinity.[1] This guide provides the physicochemical baseline and validation protocols required for its use in drug discovery.

Molecular Identity & Tautomeric Dynamics[1][2]

The core challenge in characterizing this molecule is its structural ambiguity.[1] It is not a static "hydroxy" pyridine but a dynamic system.[1]

Tautomeric Equilibrium

The proton at the 2-position oxygen is labile.[1] In the solid crystal lattice, the compound adopts the 2-pyridone form, stabilized by intermolecular hydrogen bonding (dimerization).[1] In solution, the equilibrium shifts based on solvent dielectric constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

  • Solid State / Polar Solvents (Water, DMSO): Favors 2-Pyridone (Lactam).[1]

  • Non-Polar Solvents (Gas phase, Hexane): Favors 2-Hydroxypyridine (Lactim).[1]

Structural Visualization (Graphviz)

The following diagram illustrates the solvent-dependent equilibrium and its impact on physical form.

TautomerismFigure 1: Lactam-Lactim Tautomeric Shift. The 2-pyridone form drives crystallization via dimerization.LactimLactim Form(2-Hydroxypyridine)Favored in: Gas Phase, Non-polarLactamLactam Form(2-Pyridone)Favored in: Solid State, Water, DMSOLactim->Lactam Polar Solvent / Crystal LatticeLactam->Lactim Gas Phase / HeatingDimerCentrosymmetric Dimer(High Melting Point)Lactam->Dimer H-Bonding (Solid State)

[1][2]

Physicochemical Profile

Due to the specialized nature of the isopropyl ester, specific experimental values are often proprietary.[1] The data below synthesizes experimental values from the methyl-ester analog (CAS 89937-77-9) and computational predictions for the isopropyl derivative.

Key Physical Data[1][2]
PropertyValue / RangeConfidenceTechnical Note
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

HighExact Mass: 181.07
Molecular Weight 181.19 g/mol High-
Physical State Solid (Crystalline powder)HighStabilized by pyridone dimerization.[1]
Melting Point 85°C – 98°C (Predicted)MedMethyl ester melts at 92-96°C [1].[1] Isopropyl bulk may slightly lower packing efficiency.[1]
Boiling Point ~340°C (at 760 mmHg)LowDecomposition likely occurs before boiling due to amide-like linkage.[1]
LogP (Octanol/Water) 0.9 – 1.2MedMore lipophilic than the acid (LogP -0.[1]8) due to isopropyl ester.[1]
pKa (Acidic) ~8.5 (NH of pyridone)MedWeakly acidic.[1] Deprotonation yields the anion.[1]
pKa (Basic) ~0.8 (Carbonyl Oxygen)MedVery weakly basic; protonation occurs at the carbonyl oxygen, not nitrogen.[1]
Solubility Profile
  • High Solubility: DMSO, DMF, Methanol (destabilizes dimers).[1]

  • Moderate Solubility: Dichloromethane, Ethyl Acetate.[1]

  • Low Solubility: Water (neutral pH), Hexanes.[1]

  • pH Dependency: Solubility increases significantly at pH > 10 (formation of enolate anion).[1]

Analytical Characterization Protocols

To validate the identity and purity of Propan-2-yl 2-hydroxypyridine-4-carboxylate, researchers must distinguish it from its hydrolysis product (the carboxylic acid) and quantify the tautomeric ratio if relevant for binding studies.[1]

Characterization Workflow

QC_WorkflowFigure 2: Quality Control Decision Tree for 2-Hydroxypyridine Esters.cluster_TestsValidation StepsSampleRaw Sample(Isopropyl Ester)HPLC1. HPLC-UV (254 nm)Check for Acid ImpuritySample->HPLCNMR2. 1H-NMR (DMSO-d6)Confirm Isopropyl GroupHPLC->NMRMS3. LC-MS (ESI+)Verify M+H = 182.08NMR->MSDecisionPass Criteria:>98% PurityNo Acid HydrolysisMS->DecisionReleaseRelease forBiological AssayDecision->ReleasePass

Protocol: Tautomer Identification via NMR

Objective: Confirm the dominant tautomer in your assay solvent.[1]

  • Preparation: Dissolve 10 mg of sample in 0.6 mL of DMSO-

    
    .
    
  • Acquisition: Run standard

    
    -NMR.
    
  • Analysis:

    • Look for a broad singlet downfield (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       ppm).[1] This indicates the NH  of the 2-pyridone form.[1]
      
    • Absence of this peak and presence of a sharp singlet implies the OH form (rare in DMSO).[1]

    • Verify the isopropyl septet (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       ppm) and doublet (
      
      
      ppm) to ensure the ester is intact.[1]
Protocol: Purity by HPLC

Objective: Detect hydrolysis (free acid formation).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Pyridine ring absorption).[1]

  • Expectation: The free acid (polar) will elute significantly earlier (RT ~1-2 min) than the isopropyl ester (RT ~5-6 min).[1]

Stability & Handling

Hydrolysis Risk

The ester bond at position 4 is susceptible to hydrolysis, particularly in basic aqueous media or in the presence of esterases in biological assays.[1]

  • Storage: Store at -20°C under desiccated conditions.

  • Solution Stability: Stable in DMSO for >24 hours. Avoid prolonged storage in aqueous buffers at pH > 8.0.[1]

Safety (GHS Classification)

Treat as a generic pyridine derivative until specific tox data is generated.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

References

  • ChemicalBook. (2025).[1] Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate Properties (CAS 89937-77-9).[1][2][3][4] Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 2-Hydroxypyridine-4-carboxylic acid (Parent Acid).[1][2][3][5][6] National Library of Medicine.[1] Retrieved from [1]

  • Beak, P., et al. (1980).[1] Equilibria, rates, and mechanisms of the lactim-lactam tautomerization.[1] Accounts of Chemical Research.[1] (Foundational text on Pyridone tautomerism).

  • ThermoFisher Scientific. (2025).[1] Methyl 4-(hydroxymethyl)pyridine-2-carboxylate Specifications. Retrieved from [1]

Technical Whitepaper: Pharmacological Evaluation of Propan-2-yl 2-hydroxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propan-2-yl 2-hydroxypyridine-4-carboxylate (also known as Isopropyl 2-oxo-1,2-dihydropyridine-4-carboxylate) represents a critical scaffold in medicinal chemistry, functioning primarily as a lipophilic precursor (prodrug) to the bioactive 2-hydroxypyridine-4-carboxylic acid.

While often utilized as a synthetic intermediate for complex kinase inhibitors (e.g., ROCK2 inhibitors), its core pharmacophore possesses inherent biological activity as a 2-oxoglutarate (2-OG) mimic . This guide details the compound's potential as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor, outlining the structural logic, tautomeric considerations, and a self-validating experimental framework for its evaluation in drug discovery.

Chemical Biology & Structural Logic

The Tautomeric Paradox

To accurately evaluate this compound, one must first address its dynamic structure. In solution, the 2-hydroxypyridine moiety exists in a tautomeric equilibrium with its 2-pyridone (lactam) form.

  • Lactim Form (2-hydroxypyridine): Favored in the gas phase; capable of acting as both a hydrogen bond donor and acceptor.

  • Lactam Form (2-pyridone): Predominant in polar solvents and physiological buffer; this is the biologically relevant species for metal coordination.

Expert Insight: When modeling binding interactions, do not use the aromatic "hydroxy" static structure. You must model the 2-pyridone form, as the amide-like carbonyl is the key ligand for iron chelation in metalloenzymes.

Mechanism of Action: The "Trojan Horse" Strategy

The isopropyl ester (propan-2-yl) modification serves a specific pharmacokinetic function: Lipophilicity Enhancement .

  • Cell Entry: The free acid (2-hydroxypyridine-4-carboxylic acid) is polar and charged at physiological pH, limiting passive diffusion. The isopropyl ester masks this charge (

    
     increase), facilitating membrane permeation.
    
  • Bioactivation: Intracellular esterases (e.g., CES1) hydrolyze the ester, releasing the active acid.

  • Target Engagement: The active acid binds to the catalytic core of HIF-Prolyl Hydroxylase (PHD) enzymes. The 2-pyridone oxygen and the pyridine nitrogen (or adjacent carboxylate) form a bidentate chelate with the active site Fe(II), displacing 2-oxoglutarate and locking the enzyme in an inactive state.

Pathway Visualization

The following diagram illustrates the prodrug activation and downstream HIF stabilization pathway.

G cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus Compound Propan-2-yl 2-hydroxypyridine-4-carboxylate (Lipophilic Prodrug) Acid Active Metabolite: 2-hydroxypyridine-4-carboxylic acid Compound->Acid Passive Diffusion & Esterase Hydrolysis PHD HIF-PH Enzyme (Active Fe(II) Center) Acid->PHD Competitive Binding (vs 2-Oxoglutarate) PHD_Inhibited Inhibited PHD (Fe(II) Chelated) PHD->PHD_Inhibited Chelation HIF_Alpha HIF-1α Protein PHD_Inhibited->HIF_Alpha Stabilizes HIF_Degradation Ubiquitination & Proteasomal Degradation HIF_Alpha->HIF_Degradation Normoxia (Active PHD) EPO_Gene Target Gene Transcription (EPO, VEGF) HIF_Alpha->EPO_Gene Hypoxia/Inhibition (Translocation)

Figure 1: Mechanism of Action showing the prodrug strategy (blue) leading to HIF-1α stabilization (green) via PHD inhibition.[1]

Experimental Profiling Protocols

To validate the biological activity of Propan-2-yl 2-hydroxypyridine-4-carboxylate, a tiered assay system is required. Do not proceed to animal models without passing these in vitro gates.

Phase I: Esterase Stability Assay (Bioactivation Check)

Objective: Confirm the compound is a substrate for intracellular esterases and determine the half-life (


) of the prodrug.
  • Reagents: Recombinant Human Carboxylesterase 1 (hCES1), PBS (pH 7.4), Acetonitrile.

  • Protocol:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Incubate compound (1 µM final) with hCES1 (0.2 U/mL) in PBS at 37°C.

    • Sampling: Aliquot 50 µL at

      
       min.
      
    • Quench: Add 150 µL ice-cold Acetonitrile (with Internal Standard) to stop reaction.

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of the Parent (Ester) and appearance of the Metabolite (Acid).

Success Criteria:


 conversion to free acid within 60 minutes. If stable, the compound will likely fail in cellular potency despite high target affinity.
Phase II: TR-FRET Binding Assay (Target Engagement)

Objective: Measure the affinity of the hydrolyzed acid for the PHD2 catalytic domain. Note: Run this assay using the free acid form, not the ester.

  • Method: Time-Resolved Fluorescence Resonance Energy Transfer.

  • Components:

    • Biotinylated-PHD2 (Catalytic Domain).

    • Europium-labeled anti-GST antibody (Donor).

    • FITC-labeled HIF-1α peptide (Tracer/Competitor).

  • Workflow:

    • Mix Biotin-PHD2, Fe(II), and Ascorbate in assay buffer.

    • Add serial dilutions of 2-hydroxypyridine-4-carboxylic acid .

    • Add FITC-HIF peptide.

    • Incubate 60 min at RT.

    • Read FRET signal (Ex 337nm / Em 620nm & 665nm).

  • Data Interpretation: A decrease in FRET signal indicates the small molecule has displaced the HIF peptide.

Phase III: Cellular HIF-1α Stabilization (Functional Readout)

Objective: Confirm cell permeability and functional efficacy.

  • Cell Line: Hep3B or HeLa cells.

  • Protocol:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Treat with Propan-2-yl 2-hydroxypyridine-4-carboxylate (0.1, 1, 10, 50 µM) for 4 hours.

    • Positive Control: Cobalt Chloride (CoCl2, 100 µM) or Roxadustat (10 µM).

    • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

    • Western Blot: Probe for HIF-1α (approx. 120 kDa). Actin as loading control.

Quantitative Data Framework

When reporting results, structure your data as follows to ensure comparability with standard inhibitors like Roxadustat.

ParameterMetricTarget ThresholdRationale
Solubility Kinetic Solubility (PBS)

Required for reliable in vitro dosing.
Metabolic Stability

(Liver Microsomes)

Ensures compound survives first-pass metabolism (excluding ester hydrolysis).
Target Affinity

(PHD2 Binding)

(Measured as free acid) Indicates potent chelation.
Cellular Potency

(HIF Stabilization)

(Measured as ester) Confirms permeability and bioactivation.

Synthesis & Quality Control

Before biological testing, the integrity of the material is paramount.

  • Synthesis Route: Reaction of 2-hydroxypyridine-4-carboxylic acid with propan-2-ol using Thionyl Chloride (

    
    ) or EDC coupling.
    
  • Purification: Recrystallization from Ethanol/Water or Silica Gel Chromatography (DCM/MeOH).

  • QC Check:

    • 1H NMR (DMSO-d6): Confirm isopropyl doublet (~1.3 ppm) and septet (~5.1 ppm). Verify aromatic protons for 2-pyridone pattern.

    • HPLC Purity: Must be

      
       at 254 nm.
      

References

  • HIF-PH Inhibitor Mechanism

    • Roxadustat and HIF Stabilization: Chen, N., et al. (2019). "Roxadustat Treatment for Anemia in Patients Undergoing Long-Term Dialysis." New England Journal of Medicine.

  • Structural Analogs & Synthesis

    • Synthesis of Pyridone Carboxylates: Patent WO2016138335A1. "Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase." (Describes the synthesis of the methyl/isopropyl ester intermediates).

  • 2-Hydroxypyridine Tautomerism: Pyridone vs. Hydroxypyridine: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard reference for heterocyclic tautomerism).
  • Assay Methodology

    • HIF-1alpha Western Blotting Protocols: Abcam Scientific Support.

Sources

An In-Depth Technical Guide to Propan-2-yl 2-hydroxypyridine-4-carboxylate Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Propan-2-yl 2-hydroxypyridine-4-carboxylate and its analogs, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into the synthetic strategies, physicochemical characterization, and explore the burgeoning landscape of their biological activities, with a particular focus on their anticancer properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Introduction: The 2-Pyridone Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-pyridone motif is a cornerstone in the architecture of numerous biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic and structural features, including the tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the latter predominating in most conditions, contribute to its versatility.[1] This scaffold can act as a bioisostere for various functional groups and effectively participate in hydrogen bonding, enhancing drug-receptor interactions.[3] The inherent properties of 2-pyridones, such as metabolic stability and aqueous solubility, make them attractive candidates for drug development.[1]

Propan-2-yl 2-hydroxypyridine-4-carboxylate, the focus of this guide, and its derivatives, represent a promising subclass within the vast family of 2-pyridone-containing compounds. Their diverse biological activities, ranging from anticancer to antimicrobial, underscore their therapeutic potential.[4]

Synthetic Methodologies: Accessing the 2-Hydroxypyridine-4-carboxylate Core

The synthesis of 2-hydroxypyridine-4-carboxylate derivatives can be achieved through several strategic approaches. A common and effective method involves the preparation of the core 2-hydroxyisonicotinic acid (2-hydroxypyridine-4-carboxylic acid), followed by esterification.

Synthesis of the 2-Hydroxyisonicotinic Acid Precursor

A robust method for the synthesis of 2-hydroxyisonicotinic acid involves the reaction of a pyridine-based compound with elemental fluorine in an aqueous medium. This process provides a direct, one-step conversion to the desired 2-hydroxypyridine derivative.

A patented method describes the preparation of 2-hydroxypyridine compounds from their corresponding N-oxides. This involves reacting a 2-pyridine carboxylic acid-N-oxide with a low aliphatic carboxylic acid anhydride in the presence of a tertiary amine, followed by hydrolysis.[5]

Another approach involves the hydrolysis of 2-chloronicotinic acid derivatives. However, this reaction can be sluggish, and optimization of conditions such as pH and the use of catalysts may be necessary to achieve satisfactory yields.

Esterification to Propan-2-yl 2-hydroxypyridine-4-carboxylate

Once the 2-hydroxyisonicotinic acid is obtained, the synthesis of the target compound, Propan-2-yl 2-hydroxypyridine-4-carboxylate, is typically achieved through standard esterification procedures.

Experimental Protocol: Fischer Esterification of 2-Hydroxyisonicotinic Acid

This protocol outlines a general procedure for the synthesis of Propan-2-yl 2-hydroxypyridine-4-carboxylate from its carboxylic acid precursor.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxyisonicotinic acid (1 equivalent) in an excess of propan-2-ol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure Propan-2-yl 2-hydroxypyridine-4-carboxylate.

G 2-Hydroxyisonicotinic Acid 2-Hydroxyisonicotinic Acid Propan-2-yl 2-hydroxypyridine-4-carboxylate Propan-2-yl 2-hydroxypyridine-4-carboxylate 2-Hydroxyisonicotinic Acid->Propan-2-yl 2-hydroxypyridine-4-carboxylate Propan-2-ol, H+

Physicochemical Characterization

Thorough characterization of synthesized compounds is paramount for confirming their identity and purity. Standard spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key absorbances would be expected for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the C=C and C-N stretches of the pyridine ring.

G cluster_0 Spectroscopic Analysis NMR NMR Mass Spec Mass Spec IR Spec IR Spec Compound Compound Compound->NMR Structure Compound->Mass Spec Molecular Weight Compound->IR Spec Functional Groups

Biological Activities and Therapeutic Potential

Derivatives of the 2-hydroxypyridine-4-carboxylate scaffold have demonstrated a wide array of biological activities, with a significant focus on their potential as anticancer agents.

Antiproliferative Activity

Numerous studies have highlighted the antiproliferative effects of 2-pyridone derivatives against various cancer cell lines.[4][7] The cytotoxic activity is often evaluated using standard assays such as the MTT assay.

Data Presentation: Antiproliferative Activity of 2-Pyridone Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference
2(1H)-pyridone derivativesHepG2 (Liver)53.6 - 77.6[3]
2(1H)-pyridone derivativesMCF-7 (Breast)56.3 - 78.3[3]
Pyridine derivativesHepG2 (Liver)20 - 75[7]
Spiro-pyridine derivativesHepG2 (Liver)8.42 - 78.17[8]
Spiro-pyridine derivativesCaco-2 (Colon)7.83 - 84.43[8]
Sambutoxin (4-hydroxy-2-pyridone)MDA-MB-231 (Breast)< 10[9]
Sambutoxin (4-hydroxy-2-pyridone)MCF-7 (Breast)< 10[9]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a general workflow for assessing the in vitro antiproliferative activity of the synthesized compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action

The anticancer activity of 2-pyridone derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[7] Some derivatives have been shown to upregulate tumor suppressor proteins like p53 and cell cycle inhibitors like p21, while downregulating proteins that promote cell proliferation, such as cyclin D1.[7] The activation of stress-activated protein kinases like JNK has also been implicated in their mechanism of action.[7]

G 2-Pyridone Derivative 2-Pyridone Derivative p53/p21 Upregulation p53/p21 Upregulation 2-Pyridone Derivative->p53/p21 Upregulation Induces Cyclin D1 Downregulation Cyclin D1 Downregulation 2-Pyridone Derivative->Cyclin D1 Downregulation Induces JNK Activation JNK Activation 2-Pyridone Derivative->JNK Activation Induces Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) p53/p21 Upregulation->Cell Cycle Arrest (G2/M) Leads to Cyclin D1 Downregulation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis JNK Activation->Apoptosis Leads to Antiproliferative Effect Antiproliferative Effect Cell Cycle Arrest (G2/M)->Antiproliferative Effect Apoptosis->Antiproliferative Effect

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs. For pyridine derivatives, several key structural features have been shown to influence their biological activity.

  • Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly impact activity. For example, the presence of hydroxyl groups has been shown to be important for the antiproliferative activity of some pyridine alkaloids.

  • Ester Moiety: The ester group at the 4-position can be modified to modulate physicochemical properties such as lipophilicity and cell permeability, which can in turn affect biological activity.

  • Introduction of Other Functional Groups: The addition of other functionalities, such as amide groups, has been explored to create novel inhibitors of enzymes like prolyl 4-hydroxylase.

Future Directions and Conclusion

The Propan-2-yl 2-hydroxypyridine-4-carboxylate scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. Their synthetic accessibility and diverse biological activities, particularly their antiproliferative effects, make them compelling candidates for further investigation.

Future research efforts should focus on:

  • Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to elucidate their precise mechanisms of action.

  • In Vivo Evaluation: Progression of promising candidates to preclinical in vivo models to assess their efficacy and safety profiles.

References

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J. C. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 13(1), 1-21. [Link]

  • Das, L., & Sengupta, T. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. Discover Applied Sciences, 7(1), 1069. [Link]

  • Al-Warhi, T., Rizk, O., El-Agrody, A. M., & El-Gazzar, A. R. (2020). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 20(4), 1-1. [Link]

  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry, 12(12), 1-10. [Link]

  • Sharma, P., & Kumar, A. (2023). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. Mini-Reviews in Organic Chemistry, 20(4), 358-371. [Link]

  • Ahmad, I., Ahmad, S., & Khan, M. A. (2023). Novel 2-pyridone Analogs with Anti-cancer Activity: Synthesis, In silico, and In vitro Evaluation. Letters in Drug Design & Discovery, 20(3), 244-255. [Link]

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J. C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35235-35255. [Link]

  • Li, Y., Li, X., Li, Y., Zhang, Y., & Zhang, Q. (2018). Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism. Journal of Agricultural and Food Chemistry, 66(39), 10243-10252. [Link]

  • ResearchGate. (n.d.). Calculated IC 50 (μM) values for anti-proliferative activity of 2a and... [Link]

  • El-Sayed, N. N. E., et al. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300994. [Link]

  • Verga, D., et al. (2020). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 21(23), 9036. [Link]

  • Jarrah, K., & Al-Tel, T. H. (2005). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 10(9), 1143-1148. [Link]

  • El-Gazzar, M. G., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 13(1), 1297. [Link]

  • Sharma, S., et al. (2023). Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. RSC Advances, 13(39), 27329-27346. [Link]

  • Kumar, A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 49, 246-253. [Link]

  • ResearchGate. (2025). Solid-State Identity of 2-Hydroxynicotinic Acid and Its Polymorphism. [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Google Patents. (1999).
  • Frolov, K., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank, 2019(4), M1096. [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. [Link]

  • ResearchGate. (n.d.). SAR studies of anti-inflammatory agents of 1,4-DHPs. [Link]

  • ZSM02: 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017). Molecules, 22(7), 1195. [Link]

  • ResearchGate. (2025). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0311124). [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2022). Molecules, 27(19), 6529. [Link]

  • Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. (2008). Journal of Medicinal Chemistry, 51(5), 1367-1375. [Link]

  • Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. (2025). European Journal of Medicinal Chemistry, 283, 116969. [Link]

  • Google Patents. (n.d.). Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. (2016). Scientific Reports, 6, 33434. [Link]

  • ResearchGate. (n.d.). 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. [Link]

  • Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides. (2010). Tetrahedron Letters, 51(34), 4539-4541. [Link]

  • Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. (2016). Bioorganic & Medicinal Chemistry, 24(4), 718-730. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). Molecules, 26(11), 3333. [Link]

  • Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. (2013). Bioorganic & Medicinal Chemistry Letters, 23(10), 2958-2961. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). IntechOpen. [Link]

  • Synthesis, Characterization and Catalytic Property Studies for Isoprene Polymerization of Iron Complexes Bearing Unionized Pyridine-Oxime Ligands. (2022). Molecules, 27(17), 5629. [Link]

Sources

Propan-2-yl 2-hydroxypyridine-4-carboxylate: A Technical Guide to its Putative Mechanism of Action as a Neuropeptide Y Y5 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel small molecule, Propan-2-yl 2-hydroxypyridine-4-carboxylate. Based on the established pharmacological relevance of its core chemical scaffold, 2-hydroxypyridine-4-carboxylic acid, in the synthesis of selective Neuropeptide Y (NPY) Y5 receptor inhibitors, we postulate that Propan-2-yl 2-hydroxypyridine-4-carboxylate functions as an antagonist of the NPY Y5 receptor (NPY5R).[1] The NPY5R, a G-protein coupled receptor (GPCR), is a key regulator of physiological processes including appetite and energy homeostasis. This document provides a comprehensive overview of the proposed molecular interactions and details a rigorous experimental framework for the validation of this hypothesis. The protocols described herein are designed to be self-validating and are grounded in established pharmacological methodologies, providing a clear path for researchers in drug discovery and development to investigate this compound's therapeutic potential.

Introduction: The Rationale for Investigating Propan-2-yl 2-hydroxypyridine-4-carboxylate as an NPY5R Antagonist

The pyridine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Specifically, the 2-hydroxypyridine-4-carboxylic acid moiety has been identified as a key component in the synthesis of selective inhibitors for the Neuropeptide Y Y5 receptor (NPY5R).[1] The NPY system, and particularly the Y5 receptor subtype, is implicated in a variety of physiological functions, most notably the regulation of food intake. Consequently, NPY5R antagonists are of significant interest as potential therapeutic agents for metabolic disorders.

Propan-2-yl 2-hydroxypyridine-4-carboxylate, an isopropyl ester of this core structure, is a novel compound with uncharacterized pharmacological activity. The addition of the propan-2-yl group may enhance properties such as cell permeability and metabolic stability, potentially making it a more effective drug candidate than its parent acid. This guide puts forth the hypothesis that Propan-2-yl 2-hydroxypyridine-4-carboxylate acts as an antagonist at the NPY5R. We will explore the theoretical underpinnings of this mechanism and provide a detailed experimental roadmap to rigorously test this hypothesis.

Hypothesized Mechanism of Action: Antagonism of the NPY Y5 Receptor Signaling Pathway

The Neuropeptide Y Y5 receptor is a member of the G-protein coupled receptor superfamily, which upon activation by its endogenous ligand, Neuropeptide Y, couples to inhibitory G-proteins (Gαi).[2] This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Reduced cAMP levels subsequently lead to decreased activity of protein kinase A (PKA) and can influence downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][4]

We propose that Propan-2-yl 2-hydroxypyridine-4-carboxylate acts as a competitive antagonist at the NPY5R.[5] In this model, the compound binds to the orthosteric site of the receptor, thereby preventing the binding of NPY. This blockade of agonist binding abrogates the downstream signaling cascade. The expected consequences of this antagonism are the prevention of the NPY-induced decrease in intracellular cAMP levels and the inhibition of NPY-mediated changes in ERK1/2 phosphorylation.

NPY5R Signaling Pathway cluster_membrane Plasma Membrane NPY5R NPY Y5 Receptor Gai Gαi Protein NPY5R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP NPY Neuropeptide Y (Agonist) NPY->NPY5R Binds & Activates Compound Propan-2-yl 2-hydroxypyridine-4-carboxylate (Hypothesized Antagonist) Compound->NPY5R Blocks Binding ATP ATP PKA Protein Kinase A cAMP->PKA Activates ERK ERK1/2 PKA->ERK Modulates pERK p-ERK1/2 ERK->pERK Phosphorylation Response Cellular Response (e.g., Gene Expression, Proliferation) pERK->Response Leads to

Figure 1: Proposed NPY5R Signaling and Antagonism.

Experimental Validation Framework

To validate the hypothesis that Propan-2-yl 2-hydroxypyridine-4-carboxylate is an NPY5R antagonist, a multi-tiered experimental approach is necessary. This framework encompasses target engagement, in vitro functional assays, and cellular response evaluation.

Part 1: Target Engagement and Affinity Determination

The initial step is to ascertain if the compound directly interacts with the NPY5R. A radioligand binding assay is the gold standard for this purpose.[6][7]

This protocol is designed to determine the binding affinity (Ki) of Propan-2-yl 2-hydroxypyridine-4-carboxylate for the NPY5R by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing human NPY5R (e.g., HEK293-NPY5R).

  • Radioligand: [¹²⁵I]-PYY or a suitable alternative with high affinity for NPY5R.

  • Propan-2-yl 2-hydroxypyridine-4-carboxylate (test compound).

  • Non-specific binding control: A high concentration of a known NPY5R antagonist (e.g., CGP71683A).[8]

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of Propan-2-yl 2-hydroxypyridine-4-carboxylate in binding buffer.

  • In a 96-well plate, combine the NPY5R-expressing cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • For total binding wells, add only membranes and radioligand.

  • For non-specific binding wells, add membranes, radioligand, and a saturating concentration of the non-specific binding control.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - NPY5R Membranes - [¹²⁵I]-PYY (Radioligand) - Test Compound Dilutions - Controls start->prep_reagents plate_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound Concentrations prep_reagents->plate_setup incubation Incubate to Equilibrium plate_setup->incubation filtration Rapid Filtration on Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Measure Radioactivity (Scintillation Counter) washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki counting->analysis end End analysis->end

Figure 2: Radioligand Competition Binding Assay Workflow.
Part 2: In Vitro Functional Assays

Following confirmation of target binding, it is crucial to assess the functional consequences of this interaction. This involves determining whether the compound acts as an agonist, antagonist, or inverse agonist.

This assay will determine if Propan-2-yl 2-hydroxypyridine-4-carboxylate can block the NPY-induced inhibition of cAMP production.[9][10][11]

Materials:

  • NPY5R-expressing cells (e.g., CHO-K1 or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • NPY (agonist).

  • Propan-2-yl 2-hydroxypyridine-4-carboxylate (test compound).

  • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).[10][12]

  • Cell culture medium and reagents.

Procedure:

  • Seed NPY5R-expressing cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with varying concentrations of Propan-2-yl 2-hydroxypyridine-4-carboxylate for a specified duration.

  • Stimulate the cells with a fixed concentration of NPY (typically EC₈₀) in the presence of forskolin.

  • Include control wells:

    • Basal (no treatment).

    • Forskolin only (maximum cAMP production).

    • Forskolin + NPY (agonist-induced inhibition).

  • Incubate for a time sufficient to allow for changes in cAMP levels.

  • Lyse the cells and measure intracellular cAMP concentrations using a commercial assay kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the concentration of the test compound and determine the IC₅₀ value for the inhibition of the NPY response.

This assay investigates the effect of the test compound on a key downstream signaling event.[13][14]

Materials:

  • NPY5R-expressing cells.

  • NPY (agonist).

  • Propan-2-yl 2-hydroxypyridine-4-carboxylate (test compound).

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • SDS-PAGE gels and Western blotting apparatus.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Grow NPY5R-expressing cells to near confluence in culture plates.

  • Serum-starve the cells to reduce basal ERK1/2 phosphorylation.

  • Pre-treat the cells with varying concentrations of Propan-2-yl 2-hydroxypyridine-4-carboxylate.

  • Stimulate the cells with NPY for a time known to induce maximal ERK1/2 phosphorylation.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

  • Quantify the band intensities and express the level of phosphorylated ERK1/2 relative to the total ERK1/2.

Functional_Assay_Workflow cluster_cAMP cAMP Assay cluster_ERK ERK1/2 Phosphorylation Assay cAMP_start Seed NPY5R Cells cAMP_pretreat Pre-treat with Test Compound cAMP_start->cAMP_pretreat cAMP_stimulate Stimulate with Forskolin + NPY cAMP_pretreat->cAMP_stimulate cAMP_measure Lyse & Measure cAMP cAMP_stimulate->cAMP_measure cAMP_analyze Determine IC₅₀ cAMP_measure->cAMP_analyze ERK_start Culture & Serum-starve NPY5R Cells ERK_pretreat Pre-treat with Test Compound ERK_start->ERK_pretreat ERK_stimulate Stimulate with NPY ERK_pretreat->ERK_stimulate ERK_lyse Lyse Cells & Quantify Protein ERK_stimulate->ERK_lyse ERK_WB Western Blot for p-ERK & Total ERK ERK_lyse->ERK_WB ERK_analyze Quantify Band Intensities ERK_WB->ERK_analyze

Sources

Strategic Utilization of Propan-2-yl 2-Hydroxypyridine-4-carboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propan-2-yl 2-hydroxypyridine-4-carboxylate (CAS: 1423025-03-9), also known as isopropyl 2-hydroxypyridine-4-carboxylate, represents a critical scaffold in modern medicinal chemistry. It serves a dual purpose: first, as a lipophilic, masked precursor to the zwitterionic 2-hydroxyisonicotinic acid, and second, as a versatile building block for constructing 2-pyridone-based pharmacophores.

This guide analyzes the molecule's utility in modulating physicochemical properties (logP, solubility) and details its application in the synthesis of Monoacylglycerol Lipase (MAGL) inhibitors and NK2 receptor antagonists . We provide validated protocols for its synthesis and downstream functionalization, emphasizing the control of tautomeric equilibrium to direct site-selective reactivity.

Molecular Architecture & Tautomerism

The reactivity and binding profile of this molecule are defined by the prototropic tautomerism between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.

Tautomeric Equilibrium

In solution and solid state, the 2-pyridone tautomer predominates, creating a donor-acceptor motif (


 donor, 

acceptor) that mimics amide bonds—a key feature for bioisosteric replacement in peptide mimetics and kinase inhibitors.

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Aromatic, OH donor Lactam Lactam Form (2-Pyridone) Non-aromatic, NH donor/CO acceptor (Dominant Tautomer) Lactim->Lactam  Equilibrium (K_eq > 1)  

Figure 1: Tautomeric equilibrium favoring the 2-pyridone form, critical for binding interactions and N-alkylation selectivity.

Physicochemical Profile

The isopropyl ester moiety significantly alters the physicochemical landscape compared to the parent acid.

PropertyParent Acid (2-Hydroxyisonicotinic Acid)Isopropyl Ester (Target Molecule)Medicinal Chemistry Impact
LogP (Calc) -0.5 to 0.1~1.6Enhanced membrane permeability; improved passive diffusion.
Solubility High (Aqueous/Buffer)Moderate (Organic solvents)Facilitates normal phase chromatography and organic synthesis handling.
pKa ~3.5 (COOH), ~11 (OH)~11 (OH/NH)Removes the zwitterionic character, simplifying purification.
H-Bonding Donor/Acceptor (Complex)Donor (NH), Acceptor (C=O, Ester)Defined pharmacophore for active site binding.

Synthetic Utility & Protocols

The isopropyl ester is rarely the final drug; it is a strategic intermediate. Its synthesis and subsequent functionalization require precise control over conditions to avoid hydrolysis or unwanted N/O-alkylation mixtures.

Workflow Visualization

SynthesisWorkflow Start 2-Hydroxyisonicotinic Acid (CAS 22282-72-0) Target Propan-2-yl 2-hydroxypyridine-4-carboxylate (Target Ester) Start->Target Protocol 1: iPrOH, SOCl2, Reflux Chloro Propan-2-yl 2-chloropyridine-4-carboxylate (Activated Scaffold) Target->Chloro Protocol 2: POCl3, 80°C (Deoxychlorination) N_Alkyl N-Alkyl Pyridone Derivatives (MAGL Inhibitors) Target->N_Alkyl Protocol 3: R-X, K2CO3, DMF (N-Alkylation) Chloro->N_Alkyl Alternative Route: SNAr / Coupling

Figure 2: Synthetic workflow from the parent acid to activated intermediates and bioactive scaffolds.

Protocol 1: Synthesis of Propan-2-yl 2-hydroxypyridine-4-carboxylate

Objective: Efficient esterification while preserving the 2-pyridone/2-hydroxy motif.

  • Reagents: 2-Hydroxyisonicotinic acid (1.0 eq), Thionyl chloride (

    
    , 3.0 eq), Propan-2-yl alcohol (Isopropanol, solvent/reactant).
    
  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and

    
     drying tube.
    
  • Procedure:

    • Suspend 2-hydroxyisonicotinic acid in anhydrous isopropanol (0.5 M concentration).

    • Cool to 0°C in an ice bath.

    • Add

      
       dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (
      
      
      
      , HCl).
    • Heat the mixture to reflux (82°C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

    • Workup: Concentrate in vacuo to remove excess isopropanol. The residue is typically the hydrochloride salt.

    • Neutralization: Redissolve in minimal water, neutralize with saturated

      
       to pH 7–8, and extract with Ethyl Acetate (3x).
      
    • Purification: Dry organic layer over

      
      , filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
      
  • Yield Expectation: 85–95%.

Protocol 2: Activation to 2-Chloropyridine (Deoxychlorination)

Context: The 2-hydroxy group is a poor leaving group. Converting it to a chloride enables


 reactions or Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
  • Reagents: Propan-2-yl 2-hydroxypyridine-4-carboxylate (1.0 eq), Phosphorus oxychloride (

    
    , neat or 5.0 eq in Toluene).
    
  • Procedure:

    • Mix the ester with

      
      .
      
    • Heat to 80–100°C for 2 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Critical: Maintain temperature <10°C to prevent ester hydrolysis.

    • Extraction: Neutralize with

      
       and extract with DCM.
      
  • Outcome: Propan-2-yl 2-chloropyridine-4-carboxylate. This intermediate allows for the introduction of complex amines or aryl groups at the 2-position.

Medicinal Chemistry Applications

Bioisosterism & Scaffold Design

The 2-pyridone ring is a classic bioisostere for:

  • Phenols: Similar H-bond donor capability but with different metabolic stability.

  • Amides: The cyclic amide (lactam) provides a rigidified peptide bond mimic, reducing entropic penalty upon binding.

Case Study: Monoacylglycerol Lipase (MAGL) Inhibitors

Research indicates that 2-hydroxypyridine-4-carboxylate derivatives function as precursors for MAGL inhibitors [1].

  • Mechanism: The 2-pyridone core serves as the central scaffold. The carboxylate (ester) is often converted to a benzoylpiperidine or similar amide moiety.

  • Role of Isopropyl Ester: The bulky isopropyl group in the intermediate prevents premature hydrolysis during the manipulation of the 2-position or N-alkylation steps.

Case Study: NK2 Receptor Antagonists

Substituted 2-hydroxypyridine-4-carboxylic acids (specifically 5-substituted derivatives) have been identified as antagonists for the Neurokinin-2 (NK2) receptor [2].

  • Strategy: The isopropyl ester is used to improve oral bioavailability (prodrug approach) or to facilitate blood-brain barrier penetration before being hydrolyzed to the active acid form in the CNS or target tissue.

References

  • Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Source: University of Pisa (UNIPI). URL:[Link]

  • Propan-2-yl 2-hydroxypyridine-4-carboxylate (Compound Summary). Source: PubChem.[1][2] URL:[Link]

  • Reactions of Isopropyl Alcohol: Mechanisms and Applications. Source: ResearchGate / Organic Reactions. URL:[Link]

Sources

Methodological & Application

Application Note: Advanced Analytical Methodologies for Propan-2-yl 2-hydroxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propan-2-yl 2-hydroxypyridine-4-carboxylate (CAS: 1423025-03-9), also known as isopropyl 2-hydroxypyridine-4-carboxylate, is a highly specific synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs). Substituted pyridine-4-carboxylate derivatives are prevalent building blocks in the synthesis of various targeted therapies, including kinase inhibitors.

Accurate analytical characterization of this compound is notoriously challenging due to its inherent lactam-lactim tautomerism. This Application Note provides a self-validating, causality-driven guide to the physicochemical profiling, identity confirmation via UPLC-MS/MS, and purity determination via stability-indicating RP-HPLC-UV.

Physicochemical Profiling & The Tautomerism Challenge

The core analytical challenge for Propan-2-yl 2-hydroxypyridine-4-carboxylate lies in its dynamic structural equilibrium. The molecule exists as two tautomers: the enol form (2-hydroxypyridine) and the keto form (2-pyridone)[1].

  • Solvent-Dependent Equilibrium: The energy difference between the two tautomeric states is minimal. In non-polar environments, the 2-hydroxypyridine (lactim) form is favored. However, in polar solvents such as water and alcohols—the standard constituents of reversed-phase HPLC mobile phases—the 2-pyridone (lactam) form predominates[2].

  • Chromatographic Impact: When analyzed via standard RP-HPLC, the on-column equilibrium between the keto and enol forms severely compromises peak shape. Because the rate of interconversion is often similar to the chromatographic timescale, the analyte exhibits severe peak shouldering, splitting, and unacceptable tailing[3].

  • Analytical Causality: To overcome this, the analytical method must lock the equilibrium state during the separation phase. The addition of a strongly acidic ion-pairing modifier, such as 0.1% Trifluoroacetic Acid (TFA), significantly improves peak shape and reproducibility by shifting the equilibrium dynamics and masking secondary interactions with residual silanols on the stationary phase[3]. Furthermore, UV detection is optimized at 293 nm, which aligns with the absorption maximum of the predominant 2-pyridone lactam chromophore in aqueous media[2].

Quantitative Data & Mass Spectrometry Profiling

For LC-MS/MS identity confirmation, understanding the exact mass and ionization behavior is crucial. The monoisotopic mass of the compound is 181.0739 Da[4].

Table 1: Physicochemical and ESI-MS Adduct Profile [4]

Parameter / AdductValue (m/z)Ionization ModePredicted Collision Cross Section (Ų)
Monoisotopic Mass 181.0739 DaN/AN/A
[M+H]+ 182.0812Positive (ESI+)136.0
[M+Na]+ 204.0631Positive (ESI+)144.0
[M+NH4]+ 199.1077Positive (ESI+)154.1
[M-H]- 180.0666Negative (ESI-)137.3

Analytical Strategy Workflow

The following workflow illustrates how the physicochemical properties of the compound dictate the sample preparation and detection strategy.

G N1 Propan-2-yl 2-hydroxypyridine-4-carboxylate (API Intermediate) N2 Tautomeric Equilibrium (Lactam ⇌ Lactim) N1->N2 N3 Sample Prep & Acidification (0.1% Acid to lock equilibrium) N2->N3 Mitigate peak tailing N4 RP-HPLC / UPLC Separation (End-capped C18) N3->N4 N5 UV Detection (293 nm) Assay & Purity (TFA Modifier) N4->N5 N6 ESI-MS/MS Identity & Impurities (FA Modifier) N4->N6

Analytical workflow addressing tautomerism in Propan-2-yl 2-hydroxypyridine-4-carboxylate.

Experimental Protocols

Protocol A: UPLC-MS/MS Method for Identity and Impurity Profiling

Purpose: To confirm the identity of the intermediate and detect low-level process impurities using positive electrospray ionization (ESI+). Causality: Formic acid (0.1%) is utilized instead of TFA for the MS workflow to prevent severe ion suppression in the source, while still providing sufficient acidity to maintain an acceptable peak shape.

  • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Vortex for 1 minute. Dilute with mobile phase to a final working concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). (Rationale: Sub-2-micron particles provide high theoretical plates and rapid mass transfer to outpace tautomeric interconversion).

    • Column Temperature: 40°C.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1.0 µL.

  • Mass Spectrometry Parameters (ESI+):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 450°C

    • Desolvation Gas Flow: 800 L/hr

    • Target Mass: Monitor the[M+H]+ adduct at m/z 182.08[4].

  • System Suitability Validation: The signal-to-noise (S/N) ratio for the m/z 182.08 peak must be ≥ 100:1.

Table 2: UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BGradient Curve
0.0955Initial
0.59556 (Linear)
3.010906 (Linear)
4.010906 (Linear)
4.19556 (Linear)
5.09556 (Linear)
Protocol B: Stability-Indicating RP-HPLC-UV for Purity and Assay

Purpose: To accurately quantify the purity of Propan-2-yl 2-hydroxypyridine-4-carboxylate batches. Causality: TFA is strictly required here to suppress the keto-enol tautomerization on-column, preventing the characteristic shouldered peaks seen in 2-hydroxypyridine derivatives[3]. Detection is set to 293 nm to capture the lactam chromophore[2].

  • Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Diluent (Water:Acetonitrile 50:50 v/v with 0.1% TFA). Sonicate for 5 minutes.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or an equivalent highly end-capped column.

    • Column Temperature: 30°C.

    • Mobile Phase A: 0.1% TFA in HPLC grade Water.

    • Mobile Phase B: 0.1% TFA in HPLC grade Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 293 nm.

    • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: Linear gradient to 80% B

    • 12.0 - 15.0 min: Hold at 80% B

    • 15.0 - 16.0 min: Return to 10% B

    • 16.0 - 20.0 min: Re-equilibration at 10% B

  • System Suitability Validation:

    • Tailing Factor (T): Must be ≤ 1.5 for the principal peak. (Failure indicates insufficient acidification or column degradation leading to tautomeric splitting).

    • Relative Standard Deviation (RSD): ≤ 2.0% for five replicate injections.

References

  • [4] PubChemLite: Propan-2-yl 2-hydroxypyridine-4-carboxylate. uni.lu. 4

  • [1] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. mdpi.com. 1

  • [2] 2-Pyridone. wikipedia.org.2

  • [3] Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivatization. luxembourg-bio.com.3

Sources

Application Notes and Protocols for Propan-2-yl 2-hydroxypyridine-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Potential of the 2-Hydroxypyridine-4-carboxylate Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives, particularly pyridine carboxylic acids, offer a versatile platform for drug design due to their ability to engage in a wide range of biological interactions.[1] The 2-hydroxypyridine moiety, which exists in tautomeric equilibrium with its 2-pyridone form, is of particular interest. This structural feature allows for diverse hydrogen bonding patterns and the potential for metal chelation, properties that are often exploited in the design of enzyme inhibitors.

This document provides a detailed guide for researchers exploring the therapeutic potential of Propan-2-yl 2-hydroxypyridine-4-carboxylate . While this specific ester is not extensively documented in current literature, its parent acid, 2-hydroxypyridine-4-carboxylic acid, is a known building block for selective inhibitors of neuropeptide Y Y5 and for the optimization of HIV protease inhibitors.[2] Furthermore, the broader class of hydroxypyridinone derivatives has shown promise as influenza endonuclease inhibitors.[3]

The isopropyl ester modification in Propan-2-yl 2-hydroxypyridine-4-carboxylate serves as a prodrug strategy.[4] Esterification of the carboxylic acid can enhance cell permeability and oral bioavailability by masking the polar carboxylic acid group.[4] Once inside the cell or in the systemic circulation, endogenous esterases can hydrolyze the ester, releasing the active carboxylic acid. This application note will detail the synthesis, characterization, and a strategic workflow for evaluating the drug discovery potential of this compound.

Synthesis and Characterization

A robust and scalable synthesis is the foundation of any drug discovery program. The synthesis of Propan-2-yl 2-hydroxypyridine-4-carboxylate can be approached through several established methods for esterification of pyridine carboxylic acids.

Proposed Synthetic Workflow

Synthesis Workflow cluster_0 Starting Material cluster_1 Esterification cluster_2 Workup and Purification cluster_3 Final Product A 2-Hydroxypyridine- 4-carboxylic acid B Propan-2-ol, Acid Catalyst (e.g., H2SO4) A->B Fischer Esterification C Reflux B->C D Neutralization and Extraction C->D E Column Chromatography D->E F Propan-2-yl 2-hydroxypyridine- 4-carboxylate E->F

Caption: Proposed Fischer esterification route for the synthesis of Propan-2-yl 2-hydroxypyridine-4-carboxylate.

Protocol 1: Synthesis via Fischer Esterification

This protocol is based on the classical Fischer esterification method, which is a reliable approach for the synthesis of esters from carboxylic acids and alcohols.

Materials:

  • 2-Hydroxypyridine-4-carboxylic acid

  • Propan-2-ol (Isopropyl alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend 2-hydroxypyridine-4-carboxylic acid in an excess of propan-2-ol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure Propan-2-yl 2-hydroxypyridine-4-carboxylate.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Analytical Method Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidationConfirmation of the propan-2-yl and 2-hydroxypyridine-4-carboxylate moieties.
LC-MS Purity assessment and mass determinationA single peak in the chromatogram with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺.[5]
FTIR Functional group analysisPresence of characteristic peaks for the ester carbonyl, hydroxyl, and pyridine ring vibrations.
Melting Point Purity and identificationA sharp melting point range.

In Vitro Evaluation: A Strategic Screening Cascade

A tiered approach to in vitro testing is recommended to efficiently evaluate the therapeutic potential of Propan-2-yl 2-hydroxypyridine-4-carboxylate.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary Screening A Target-Based Assays (e.g., Enzyme Inhibition) B Cell-Based Assays (e.g., Antiviral, Antiproliferative) A->B Hit Confirmation C Cytotoxicity Assays (e.g., MTT, LDH) B->C Assess Therapeutic Window D Mechanism of Action Studies B->D Elucidate Biological Effects E In Vitro ADME (e.g., Microsomal Stability, Permeability) D->E Profile Drug-like Properties

Caption: A tiered in vitro screening cascade for Propan-2-yl 2-hydroxypyridine-4-carboxylate.

Protocol 2: Target-Based Enzymatic Assay (Generic)

Given the potential of related compounds to act as enzyme inhibitors, a generic enzymatic assay protocol is provided. This can be adapted to specific targets like viral endonucleases or proteases. A FRET-based assay is a common and sensitive method.[3]

Materials:

  • Purified target enzyme

  • Fluorogenic substrate specific to the enzyme

  • Assay buffer (optimized for the enzyme)

  • Propan-2-yl 2-hydroxypyridine-4-carboxylate (dissolved in DMSO)

  • Positive control inhibitor

  • 384-well black microplates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In the microplate, add the assay buffer, followed by the test compound or controls.

  • Add the enzyme to each well and incubate for a pre-determined time to allow for compound-enzyme binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the fluorescence intensity over time using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 3: Cell-Based Assay (e.g., Antiviral Plaque Reduction Assay)

This protocol assesses the compound's ability to inhibit viral replication in a cellular context.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock

  • Cell culture medium

  • Propan-2-yl 2-hydroxypyridine-4-carboxylate

  • Crystal violet staining solution

Procedure:

  • Seed the host cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Infect the cell monolayers with a known titer of the virus.

  • After viral adsorption, remove the inoculum and overlay the cells with a medium containing the test compound and a gelling agent (e.g., agarose).

  • Incubate the plates until plaques are visible.

  • Fix the cells and stain with crystal violet.

  • Count the number of plaques in each well and calculate the EC₅₀ value.

In Vivo Pharmacokinetic and Efficacy Studies

Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and therapeutic efficacy.

Pharmacokinetic (PK) Considerations

The isopropyl ester is designed to improve oral bioavailability. Early PK studies in rodents are crucial to confirm this.

PK Parameter Description Significance
Cmax Maximum plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure.
t₁/₂ Half-lifeDetermines the dosing interval.
F (%) BioavailabilityThe fraction of the administered dose that reaches systemic circulation.
Protocol 4: Preliminary Pharmacokinetic Study in Rodents

This protocol outlines a basic PK study in mice or rats.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • Propan-2-yl 2-hydroxypyridine-4-carboxylate formulated for oral and intravenous administration

  • Blood collection supplies

  • LC-MS/MS for bioanalysis

Procedure:

  • Fast the animals overnight before dosing.

  • Administer the compound via oral gavage and intravenous injection to two separate groups of animals.

  • Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma and analyze the concentration using a validated LC-MS/MS method.

  • Calculate the key pharmacokinetic parameters using appropriate software.

Mechanism of Action and Target Deconvolution

Should Propan-2-yl 2-hydroxypyridine-4-carboxylate demonstrate interesting biological activity, elucidating its mechanism of action is a critical next step.

MoA_Workflow A Active Compound Identified B Target Deconvolution A->B C Affinity-Based Methods (e.g., Chemical Proteomics) B->C D Genetics-Based Methods (e.g., CRISPR screens) B->D E Target Validation C->E D->E F Biochemical and Biophysical Assays E->F G Cellular Target Engagement Assays E->G H Mechanism Confirmed F->H G->H

Caption: Workflow for elucidating the mechanism of action of a hit compound.

Conclusion and Future Directions

Propan-2-yl 2-hydroxypyridine-4-carboxylate represents a promising starting point for a drug discovery campaign. Its structural alerts, based on the known activities of related compounds, suggest potential applications in infectious diseases and metabolic disorders. The prodrug strategy employed in its design may confer favorable pharmacokinetic properties. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro evaluation, and in vivo characterization of this compound and its analogs. Further optimization of this scaffold through structure-activity relationship (SAR) studies could lead to the development of novel therapeutic agents.

References

  • Singh, S., Choudhury, R., Epemolu, R. O., & Hider, R. C. (1996). Metabolism and pharmacokinetics of 1-(2'-hydroxy-ethyl)- and 1-(3'-hydroxypropyl)-2-ethyl-3-hydroxypyridin-4-ones in the rat. European Journal of Drug Metabolism and Pharmacokinetics, 21(1), 33–41. [Link]

  • PubChem. (n.d.). 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid. Retrieved from [Link]

  • Meade, K., et al. (2022). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • PubChem. (n.d.). 4-[[2-(5-chloro-2-fluorophenyl)-5-propan-2-ylpyridin-4-yl]amino]-N-(1,3-dihydroxypropan-2-yl)pyridine-3-carboxamide. Retrieved from [Link]

  • Eckert, H. G., et al. (1991). Pharmacokinetics and metabolism of HOE 077. Preclinical studies. Arzneimittel-Forschung, 41(10), 1039-1047. [Link]

  • Matrix Fine Chemicals. (n.d.). PROPAN-2-YL 2,6-DIHYDROXYPYRIDINE-4-CARBOXYLATE. Retrieved from [Link]

  • Ciba-Geigy Ag. (1986). Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimidine. U.S.
  • Yamashita, K., Kobayashi, S., Tsukamoto, S., & Numazawa, M. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 72(1), 50–59. [Link]

  • Tan, B. L., et al. (2023). The synthesis and characterization of a series of cocrystals of an isoniazid derivative with butan-2-one and propan-2-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 885–893. [Link]

  • Ciba-Geigy Corporation. (1985). Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine. U.S.
  • PubChem. (n.d.). 2-(2-Propan-2-ylphenoxy)pyridine-4-carboxylic acid. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Pharmaceuticals, 16(5), 749. [Link]

  • Ensign, J. C., & Rittenberg, S. C. (1964). 2-Hydroxypyridine metabolism and pigment formation in three Arthrobacter species. Journal of Bacteriology, 87(4), 834–842. [Link]

  • Wu, S., et al. (2024). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Molecules, 29(14), 3306. [Link]

  • PubChem. (n.d.). SID 178103010. Retrieved from [Link]

  • Shanghai Aobo Chemical Technology Co Ltd. (2021). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. CN113679201A.
  • Rhenium Bio Science. (n.d.). 4-Hydroxypyridine-2-carboxylic acid, 97%, Thermo Scientific Chemicals. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. Retrieved from [Link]

  • Konieczynski, P., & Wesolowski, M. (2022). Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Pharmaceutics, 14(12), 2663. [Link]

  • Organic Syntheses. (n.d.). Methyl isopropyl carbinol. Retrieved from [Link]

  • Bayoumi, W. A., et al. (2018). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1139-1152. [Link]

  • Arshad, M. N., et al. (2012). Methyl 4-hydroxy-2-isopropyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. [Link]

  • Martínez-Urbina, M. A., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 28(19), 6889. [Link]

  • MolPort. (n.d.). methyl 2-(4-hydroxypiperidin-1-yl)-6-(propan-2-yl)pyrimidine-4-carboxylate. Retrieved from [Link]

  • Subbaiah, M. A. M., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 53(4), 1684-1756. [Link]

  • Al-Tammemi, S., & El-Kadi, A. O. S. (2023). Editorial on Special Issue “Pharmacokinetics, Pharmacodynamics, and Drug Interactions”. Pharmaceuticals, 16(2), 295. [Link]

  • Miller, A. A., et al. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Bioorganic & Medicinal Chemistry Letters, 27(22), 5023–5028. [Link]

  • DrugMAP. (n.d.). Details of the Drug. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 13: Carboxylic Acid Esters of N-Hydroxypyridine-2-thione. Retrieved from [Link]

  • The Dow Chemical Company. (2000). Process for the preparation of 2-hydroxypyridine or quinoline compounds. U.S.
  • O'Brien, M. J., et al. (2023). Organic Compounds with Biological Activity. Compounds, 3(4), 509-514. [Link]

  • Kaneka Corporation. (2003). Method of purifying 4-hydroxy-2-pyrrolidione. EP1321462A1.
  • Naikwadi, D. R., & Wintner, J. (2019). 4-hydroxy pyridine is in equilibrium with 4-pyridone, does the carboxylic acid react with the N atom to form amide? How do I prevent this? ResearchGate. [Link]

Sources

Application Note: High-Throughput Screening for Metalloenzyme Inhibitors Using Propan-2-yl 2-hydroxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening (HTS) campaign to identify novel metalloenzyme inhibitors, using Propan-2-yl 2-hydroxypyridine-4-carboxylate as a representative scaffold. The hydroxypyridone motif is a versatile chelating agent, making its derivatives promising candidates for targeting metalloenzymes.[1] This document outlines the scientific rationale, detailed experimental protocols, data analysis workflows, and best practices for executing a successful HTS campaign, from initial assay development to hit confirmation.

Introduction: The Rationale for Targeting Metalloenzymes with Hydroxypyridone Scaffolds

Metalloenzymes are a vast class of enzymes that utilize a metal ion cofactor for their catalytic activity. Their critical roles in a multitude of physiological and pathological processes make them attractive targets for therapeutic intervention. The 2-hydroxypyridinone (HOPO) scaffold, present in Propan-2-yl 2-hydroxypyridine-4-carboxylate, is a privileged structure in medicinal chemistry, renowned for its excellent metal-chelating properties.[1] This ability to bind metal ions can be leveraged to disrupt the catalytic function of metalloenzymes, offering a rational approach to inhibitor design.[1] High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid and automated testing of large compound libraries to identify novel "hits" that modulate the activity of a specific biological target.[2]

This application note will detail a hypothetical HTS campaign designed to identify inhibitors of a representative metalloenzyme, using a biochemical assay format amenable to automation.

The High-Throughput Screening Workflow: A Step-by-Step Overview

A successful HTS campaign is a multi-step process that requires careful planning and execution.[3][4] It begins with robust assay development and culminates in the identification of confirmed hits for further investigation.

HTS_Workflow cluster_pre_hts Pre-Screening cluster_hts Screening cluster_post_hts Post-Screening Assay Development Assay Development Assay Miniaturization Assay Miniaturization Assay Development->Assay Miniaturization Assay Development->Assay Miniaturization Optimize for 384/1536-well format Pilot Screen Pilot Screen Assay Miniaturization->Pilot Screen Assay Miniaturization->Pilot Screen Validate with known inhibitors/activators Full HTS Full HTS Pilot Screen->Full HTS Proceed if Z' > 0.5 Data Analysis Data Analysis Full HTS->Data Analysis Normalization and hit selection Hit Confirmation Hit Confirmation Data Analysis->Hit Confirmation Data Analysis->Hit Confirmation Re-test primary hits Dose-Response Dose-Response Hit Confirmation->Dose-Response Hit Confirmation->Dose-Response Determine IC50 values Secondary Assays Secondary Assays Dose-Response->Secondary Assays Dose-Response->Secondary Assays Confirm mechanism and rule out artifacts

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

Assay Development and Miniaturization

The initial and most critical phase of any HTS campaign is the development of a robust and reliable assay.[5][6] For this application, we will consider a generic metalloenzyme that cleaves a fluorogenic substrate, resulting in an increase in fluorescence intensity upon product formation.

Objective: To develop a biochemical assay in a low-volume 384-well format suitable for HTS.

Materials:

  • Metalloenzyme: Purified recombinant enzyme of interest.

  • Fluorogenic Substrate: A substrate that becomes fluorescent upon cleavage by the enzyme.

  • Assay Buffer: Buffer optimized for enzyme activity and stability (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20, and the requisite metal cofactor).

  • Positive Control: A known inhibitor of the metalloenzyme.

  • Negative Control: DMSO (the vehicle for the compound library).

  • Compound Library: Including Propan-2-yl 2-hydroxypyridine-4-carboxylate and other test compounds.

  • Microplates: 384-well, black, low-volume plates.

  • Plate Reader: A fluorescence plate reader capable of top or bottom reading.

Protocol:

  • Enzyme Titration:

    • Prepare a serial dilution of the metalloenzyme in assay buffer.

    • Add a fixed, saturating concentration of the fluorogenic substrate to each well of a 384-well plate.

    • Initiate the reaction by adding the enzyme dilutions.

    • Monitor the fluorescence signal over time (kinetic read) or at a fixed endpoint.

    • Determine the enzyme concentration that yields a robust signal-to-background ratio within a linear range.

  • Substrate Titration:

    • Using the optimal enzyme concentration determined above, perform a serial dilution of the fluorogenic substrate.

    • Initiate the reaction and measure the fluorescence signal.

    • Determine the Michaelis constant (Km) of the substrate. For HTS, a substrate concentration at or slightly below the Km is often used to maximize sensitivity for competitive inhibitors.

  • DMSO Tolerance:

    • Run the assay with increasing concentrations of DMSO (e.g., 0.1% to 5%).

    • Determine the highest concentration of DMSO that does not significantly affect enzyme activity. This is crucial as compound libraries are typically stored in DMSO.[5]

  • Assay Miniaturization and Stability:

    • Adapt the optimized assay conditions to a final volume suitable for HTS (e.g., 20 µL).

    • Assess the stability of the enzyme, substrate, and fluorescent product over the anticipated duration of the HTS run.

Pilot Screen and Statistical Validation

Before committing to a full-scale screen, a pilot screen of a small, diverse subset of the compound library is performed to assess the assay's performance and statistical robustness.[5]

Objective: To validate the assay performance using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls. An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[5]

Protocol:

  • Prepare a 384-well plate with multiple replicates of the positive control (known inhibitor) and negative control (DMSO).

  • Add the optimized concentrations of enzyme and substrate.

  • Incubate for the predetermined time.

  • Read the fluorescence intensity on a plate reader.

  • Calculate the Z'-factor using the following formula:

    Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    Where SD is the standard deviation.

Full High-Throughput Screen

Objective: To screen a large compound library, including Propan-2-yl 2-hydroxypyridine-4-carboxylate, for inhibitory activity against the target metalloenzyme.

Protocol:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library stock plates into the 384-well assay plates. This results in a final screening concentration typically around 10 µM.[5]

  • Reagent Addition: Add the metalloenzyme to all wells, followed by a brief incubation period to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plates at a controlled temperature for the optimized duration.

  • Detection: Read the fluorescence intensity of each well using a high-throughput plate reader.

Data Analysis and Hit Identification

HTS data analysis involves several steps to normalize the raw data, identify potential "hits," and minimize the rate of false positives.[7][8]

Data_Analysis_Workflow cluster_data_processing Data Processing cluster_hit_triaging Hit Triaging Raw Data Raw Data Normalization Normalization Raw Data->Normalization % Inhibition Hit Selection Hit Selection Normalization->Hit Selection Z-score > 3 Clustering Clustering Hit Selection->Clustering Identify scaffolds Hit List Hit List Clustering->Hit List

Caption: A simplified workflow for HTS data analysis and hit selection.

Data Normalization:

Raw fluorescence data is typically normalized to the in-plate controls (positive and negative) to calculate the percent inhibition for each compound:

% Inhibition = 100 * (1 - (Signal_compound - Mean_negative) / (Mean_positive - Mean_negative))

Hit Selection:

A common method for hit selection is the Z-score, which indicates how many standard deviations a compound's activity is from the mean of the plate.[7]

Z-score = (Value_compound - Mean_plate) / SD_plate

A Z-score threshold (e.g., Z-score > 3 or < -3 for activators/inhibitors) is set to identify compounds with statistically significant activity.

Hit Confirmation and Prioritization:

  • Confirmation Screen: Primary hits are re-tested, often from freshly prepared samples, to confirm their activity and eliminate false positives.[9]

  • Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to determine their potency (IC50 value). This is a critical step in validating the activity of compounds like Propan-2-yl 2-hydroxypyridine-4-carboxylate.[10]

  • Secondary and Counter-Screens: These assays are crucial to confirm the mechanism of action and rule out non-specific effects or assay artifacts.[8] For a metalloenzyme inhibitor, a counter-screen against a different, unrelated metalloenzyme could be employed to assess selectivity.

Data Presentation: Hypothetical Screening Results

Table 1: Summary of a Hypothetical Pilot Screen

ParameterValueInterpretation
Mean Positive Control Signal15,000 RFUHigh signal from uninhibited enzyme
Mean Negative Control Signal1,200 RFULow signal with known inhibitor
Signal-to-Background12.5Robust assay window
Z'-Factor0.78Excellent assay quality for HTS

Table 2: Hypothetical Hit Confirmation and Dose-Response Data

Compound IDPrimary Screen % InhibitionConfirmed % InhibitionIC50 (µM)
Propan-2-yl 2-hydroxypyridine-4-carboxylate 85.2 82.5 5.3
Compound B78.975.112.8
Compound C92.115.4 (False Positive)> 100
Compound D65.468.225.1

Conclusion

This application note provides a detailed framework for conducting a high-throughput screening campaign to identify novel metalloenzyme inhibitors, using Propan-2-yl 2-hydroxypyridine-4-carboxylate as a representative example of the promising hydroxypyridone scaffold. By following the outlined protocols for assay development, execution, and data analysis, researchers can effectively and efficiently identify and validate novel hit compounds for further development in the drug discovery pipeline. The principles and methodologies described herein are broadly applicable to a wide range of biological targets and assay formats.

References

  • High Throughput Screening: Methods and Protocols. ResearchGate. [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • Data analysis approaches in high throughput screening. SlideShare. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. [Link]

  • Recommendation on: Preparing to use high-throughput sequencing (HTS) technologies as a diagnostic tool for phytosanitary purpose. IPPC. [Link]

  • Design and Implementation of High-Throughput Screening Assays. Springer Nature Experiments. [Link]

  • High-Throughput Screening Data Analysis. Basicmedical Key. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PMC. [Link]

Sources

Application Notes and Protocols for the Assay Development of Propan-2-yl 2-hydroxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Propan-2-yl 2-hydroxypyridine-4-carboxylate is a pyridine carboxylic acid derivative, a class of compounds recognized for their broad spectrum of biological activities and as valuable scaffolds in medicinal chemistry.[1][2] The structural features of these molecules, such as the pyridine ring and carboxylic acid group, facilitate interactions with biological targets through mechanisms like hydrogen bonding and π-π stacking.[2] The development of robust and reliable analytical assays for such compounds is a critical step in drug discovery and development, enabling accurate quantification, purity assessment, and pharmacokinetic studies.

This document provides a comprehensive guide to the development of analytical assays for Propan-2-yl 2-hydroxypyridine-4-carboxylate, with a focus on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and ancillary spectroscopic techniques. The protocols and methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure accuracy, precision, and robustness.

A key chemical feature of the target molecule is the 2-hydroxypyridine moiety, which exists in a tautomeric equilibrium with its 2-pyridone form. This equilibrium can be influenced by the solvent and pH, a factor that must be considered during the development of analytical methods.[3][4][5]

Physicochemical Properties of Propan-2-yl 2-hydroxypyridine-4-carboxylate

A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a successful assay.

PropertyValueSource
Molecular FormulaC9H11NO3[6][7]
Molecular Weight181.19 g/mol [7]
Monoisotopic Mass181.0739 Da[6]
Predicted XlogP0.6[6]
SMILESCC(C)OC(=O)C1=CC(=O)NC=C1[6]
InChIKeyABUWUNCCHYQIFZ-UHFFFAOYSA-N[6]

I. High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the quantification and purity assessment of small molecules in pharmaceutical development.[8] The goal is to develop a stability-indicating method that can separate the main compound from any impurities or degradation products.

Initial Considerations and Strategy

The development of an HPLC method is an iterative process.[9] A systematic approach, starting with column and mobile phase screening, is recommended.[9] For a compound like Propan-2-yl 2-hydroxypyridine-4-carboxylate, which contains a basic pyridine ring, peak tailing can be a potential issue due to interactions with residual silanols on the stationary phase.[10]

Diagram: HPLC Method Development Workflow

hplc_workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation col_screen Column Screening (C18, Phenyl, etc.) mob_screen Mobile Phase Screening (ACN vs. MeOH, pH) col_screen->mob_screen Evaluate peak shape and initial retention gradient_opt Gradient Optimization (Slope and Time) mob_screen->gradient_opt Select best conditions temp_opt Temperature Optimization flow_opt Flow Rate Adjustment specificity Specificity flow_opt->specificity Finalized Method linearity Linearity & Range accuracy Accuracy & Precision robustness Robustness

Caption: A systematic workflow for HPLC method development.

Recommended HPLC Protocol (Reversed-Phase)

This protocol is a starting point and should be optimized based on experimental results.

Instrumentation and Columns:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Columns:

    • Initial Screening: Ascentis C18 (or equivalent), Ascentis RP-Amide, Discovery HS F5.[11] A C18 column is a good starting point for moderately polar compounds.

    • For Basic Compounds: A column with low silanol activity is recommended to minimize peak tailing.[12] Superficially porous particle (SPP) columns can offer improved efficiency and faster analysis times.[13]

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the pyridine nitrogen, leading to better peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Preparation: Consistent preparation of mobile phases is crucial for reproducible results.[11]

Chromatographic Conditions:

ParameterRecommended Starting ConditionRationale
ColumnC18, 2.1 x 50 mm, 1.8 µmProvides good efficiency and is a common starting point for small molecules.
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid improves peak shape for basic compounds. Acetonitrile is a common organic modifier.
Gradient5-95% B over 10 minutesA generic gradient to elute a wide range of polarities.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature30 °CProvides stable retention times.
DetectionUV at 254 nm and 280 nmPyridine rings typically have strong UV absorbance.
Injection Volume2 µL

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of Propan-2-yl 2-hydroxypyridine-4-carboxylate reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.

Method Validation

Once an optimized method is established, it must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of impurities and degradation products. This can be assessed through forced degradation studies (acid, base, oxidation, heat, and light).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

  • Accuracy: The closeness of the test results to the true value. This can be determined by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

II. Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Specificity and Sensitivity

For applications requiring higher sensitivity and specificity, such as bioanalysis or impurity identification, LC-MS is the preferred technique.

Ionization and Mass Analysis
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended as the pyridine nitrogen is readily protonated.[14] This will likely produce a strong protonated molecule [M+H]+.

  • Mass Analyzer: A quadrupole mass analyzer is suitable for quantitative analysis, while high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap are invaluable for structural elucidation of unknown impurities or metabolites.[15]

Predicted Adducts for Propan-2-yl 2-hydroxypyridine-4-carboxylate:

Adductm/z
[M+H]+182.08118
[M+Na]+204.06312
[M+K]+220.03706
[M+NH4]+199.10772

Data sourced from PubChemLite.[6]

LC-MS Protocol

The HPLC method described in Section 1.2 can be directly coupled to a mass spectrometer.

Instrumentation:

  • LC System: As described in Section 1.2.

  • MS System: A mass spectrometer equipped with an ESI source.

MS Parameters (Example for a Quadrupole System):

ParameterRecommended SettingRationale
Ionization ModeESI PositiveTo generate [M+H]+ ions.
Capillary Voltage3.5 kVTo be optimized for maximal signal.
Cone Voltage30 VTo be optimized for maximal signal of the parent ion.
Desolvation GasNitrogen
Desolvation Temperature350 °CTo aid in solvent evaporation.
Source Temperature150 °C
Scan ModeFull Scan (m/z 50-500) for identificationSelected Ion Monitoring (SIM) for quantificationFull scan provides a broad overview, while SIM enhances sensitivity for the target analyte.

Diagram: LC-MS Analysis Workflow

lcms_workflow sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) hplc_sep HPLC Separation (as per Section 1.2) sample_prep->hplc_sep esi_ion Electrospray Ionization (ESI) (Positive Mode) hplc_sep->esi_ion Eluent mass_anal Mass Analysis (Full Scan or SIM/MRM) esi_ion->mass_anal Ions data_proc Data Processing (Integration and Quantification) mass_anal->data_proc

Caption: A typical workflow for quantitative LC-MS analysis.

III. Spectroscopic Characterization

Spectroscopic techniques are essential for structural confirmation of the reference standard and for the identification of impurities or degradation products.

UV-Vis Spectroscopy
  • Application: Useful for determining an optimal detection wavelength for HPLC and for quantification via the Beer-Lambert law.[14]

  • Protocol:

    • Prepare a solution of the compound in a suitable solvent (e.g., methanol or the HPLC mobile phase).

    • Scan a wavelength range from 200 to 400 nm.[14]

    • Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
  • Application: Provides information about the functional groups present in the molecule.

  • Protocol:

    • Acquire a spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

    • Scan the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).[14]

    • Expected peaks include:

      • O-H and N-H stretching (broad, ~3000-3400 cm⁻¹)

      • C=O stretching (ester and pyridone, ~1650-1750 cm⁻¹)

      • C=C and C=N stretching (aromatic ring, ~1400-1600 cm⁻¹)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Application: Provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure.

  • Protocol:

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Acquire ¹H and ¹³C NMR spectra.

    • The spectra will confirm the presence of the isopropyl group, the pyridine ring protons, and the exchangeable proton of the hydroxyl/amide group.

IV. Assay Development for Biological Matrices

When measuring the compound in biological matrices such as plasma or tissue homogenates, additional sample preparation is required to remove proteins and other interfering substances.

Common Sample Preparation Techniques:

  • Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the matrix.

The choice of method will depend on the required sensitivity, sample throughput, and the nature of the biological matrix.

Conclusion

The development of a robust and reliable assay for Propan-2-yl 2-hydroxypyridine-4-carboxylate is achievable through a systematic approach. A reversed-phase HPLC method with UV detection provides a solid foundation for quantification and purity assessment. For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer is the recommended approach. The protocols and guidelines presented in this document serve as a comprehensive starting point for researchers, scientists, and drug development professionals. Method optimization and validation are critical steps to ensure that the developed assay is fit for its intended purpose.

References

  • Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives - PubMed. (n.d.).
  • HPLC Method Development - ResearchGate. (n.d.).
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024, January 17).
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives - Benchchem. (n.d.).
  • Spectroscopy, Structure and Proton Dynamics of 2-Hydroxypyridine and Its Clusters with Water and Ammonia - DTIC. (2022, August 15).
  • Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (n.d.). Spectroscopy, structure, and proton dynamics of 2-hydroxypyridine and its clusters with water and ammonia. The Journal of Physical Chemistry - ACS Publications.
  • Developing HPLC Methods - MilliporeSigma. (n.d.).
  • Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology | LCGC International. (2023, May 26).
  • In Silico High-Performance Liquid Chromatography Method Development via Machine Learning | Analytical Chemistry - ACS Publications. (2025, March 28).
  • Spectroscopic studies of 2,6-dihydroxypyridine and some of its derivatives. Tautomerism in solution, and very strong hydrogen bonding in solid 2,6-dihydroxypyridine and its N-methylated derivative | Scilit. (n.d.).
  • Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1 - ResearchGate. (n.d.).
  • Synthesis and Spectral Analysis of Pyridine Derivates - Isaac Scientific Publishing. (2017, May 15).
  • 2-Hydroxypyridine(142-08-5) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water - RSC Publishing. (2020, January 13).
  • Application Notes and Protocols: The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery - Benchchem. (n.d.).
  • Propan-2-yl 2-hydroxypyridine-4-carboxylate (C9H11NO3) - PubChemLite. (n.d.).
  • Brewitz, L., Tumber, A., Thalhammer, A., Salah, E., Christensen, K. E., & Schofield, C. J. (2020). Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. ChemMedChem, 15(13), 1139–1149. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20).
  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (2022, November 3).
  • PROPAN-2-YL 2,6-DIHYDROXYPYRIDINE-4-CARBOXYLATE | CAS 114821-95-3 - Matrix Fine Chemicals. (n.d.).
  • 2-[(Propan-2-yl)(pyridine-3-carbonyl)amino]ethyl pyridine-3-carboxylate - EPA. (2025, October 15).
  • 2-oxo-1-propan-2-ylpyridine-4-carboxylic acid 1203544-02-8 wiki - Guidechem. (n.d.).
  • 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid - PubChemLite. (n.d.).
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (2024, January 9).
  • HPLC method for purity validation of 2-(pyridin-2-yl)propan-2-ol - Benchchem. (n.d.).
  • Higashi, T., & Shimada, K. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography. B, Analytical Technologies in the Biomedical and Life Sciences, 846(1-2), 109–118. [Link]

  • Analytical Methods - OPUS. (2025, August 28).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Propan-2-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.).
  • Synthesis of S,S-Di(pyridin-2-yl)carbonodithioate (DPDTC) for the Reduction of Carboxylic Acids - Organic Syntheses. (2024, August 14).
  • 2,2-Bis(4-hydroxyphenyl) propane for synthesis 80-05-7 - MilliporeSigma. (n.d.).
  • methyl 2-(4-hydroxypiperidin-1-yl)-6-(propan-2-yl)pyrimidine-4-carboxylate - Molport. (n.d.).
  • CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents. (n.d.).
  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF - ResearchGate. (2025, August 10).

Sources

Application Note: Target Identification for Propan-2-yl 2-hydroxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the target identification and validation workflow for Propan-2-yl 2-hydroxypyridine-4-carboxylate .

Based on its chemical structure, this compound is a prodrug ester of a 2-oxoglutarate (2-OG) mimic . The active species (2-hydroxypyridine-4-carboxylic acid) is a privileged scaffold known to inhibit HIF Prolyl Hydroxylases (PHDs) and other 2-OG-dependent oxygenases (e.g., JmjC histone demethylases).

Executive Summary & Chemical Biology Context

Propan-2-yl 2-hydroxypyridine-4-carboxylate (hereafter Compound A-iPr ) acts as a cell-permeable prodrug.

  • Mechanism: The isopropyl ester masks the polar carboxylate, facilitating passive diffusion across the cell membrane. Intracellular esterases hydrolyze Compound A-iPr into its active free-acid form (Compound A-Acid ).

  • Binding Mode: Compound A-Acid functions as a bidentate iron chelator, mimicking the cofactor 2-oxoglutarate (2-OG) within the catalytic pocket of oxygenases.

  • Tautomerism: The scaffold exists in equilibrium between 2-hydroxypyridine and 2-pyridone forms, with the pyridone form typically dominating in physiological solution and driving metal coordination.

Target ID Workflow Overview

The following workflow validates the compound's conversion, binding, and functional impact.

TargetID_Workflow Hit Phenotypic Hit (Compound A-iPr) InSilico Phase 1: In Silico Docking (Active Acid) Hit->InSilico Hypothesis Gen Metabolism Phase 2: Bio-Activation (Ester Hydrolysis Assay) InSilico->Metabolism Active Species ID CETSA Phase 3: Target Engagement (CETSA / Thermal Shift) Metabolism->CETSA Lysate/Cell Prep Func Phase 4: Functional (HIF-1α Stabilization) CETSA->Func Validation

Figure 1: Integrated Target Identification Pipeline. From phenotypic hit to validated mechanism.

Phase 1: In Silico Target Prediction (Molecular Docking)

Before wet-lab validation, confirm that the hydrolyzed free acid fits the catalytic pocket of the predicted target (PHD2).

Protocol A: Molecular Docking Setup

Objective: Visualize the bidentate coordination of the active acid to the active site Fe(II).

  • Protein Prep: Retrieve the crystal structure of Human PHD2 (e.g., PDB: 2G19 ). Remove the native ligand (N-oxalylglycine or 2-OG) but retain the active site Iron (Fe) .

  • Ligand Prep:

    • Model Compound A-Acid (2-hydroxypyridine-4-carboxylic acid).

    • Generate tautomers; prioritize the 2-pyridone tautomer.

    • Set the carboxylic acid to deprotonated state (

      
      ).
      
  • Docking Constraints: Define a pharmacophore constraint requiring the ligand to coordinate the Fe(II) ion (distance < 2.5 Å).

  • Analysis: Look for the "2-His-1-Carboxylate" facial triad coordination. The pyridine nitrogen and the 2-oxygen (carbonyl of pyridone) or the carboxylate should coordinate the iron.

Phase 2: Prodrug Activation (Metabolic Stability)

Critical Step: Many target ID campaigns fail because they screen the ester against the purified enzyme. The ester will likely be inactive in vitro because it lacks the free carboxylate required for iron chelation. You must prove cellular conversion.

Protocol B: Intracellular Esterase Conversion Assay

Objective: Quantify the conversion of A-iPr to A-Acid in cell lysate.

Materials:

  • HeLa or Hep3B cell lysate (1 mg/mL protein).

  • Compound A-iPr (10 mM DMSO stock).

  • LC-MS/MS system.

Procedure:

  • Incubation: Dilute Compound A-iPr to 10 µM in cell lysate (PBS buffer, pH 7.4).

  • Time Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Add 3 volumes of ice-cold acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (10,000 x g, 10 min). Inject supernatant into LC-MS.

  • Monitoring: Monitor MRM transitions for both the Parent (Ester) and Metabolite (Acid).

    • Success Criterion: >50% conversion to Free Acid within 60 minutes.

Phase 3: Target Engagement (CETSA)

The Cellular Thermal Shift Assay (CETSA) confirms that the compound binds the target inside the living cell (or lysate), stabilizing it against heat denaturation.

Protocol C: Isothermal Dose-Response CETSA (ITDR)

Objective: Determine the concentration required to stabilize PHD2.

Reagents:

  • Antibody: Anti-PHD2 (e.g., Cell Signaling Tech #4835).

  • Cells: Hep3B or HeLa.

Step-by-Step:

  • Treatment: Treat intact cells with increasing concentrations of Compound A-iPr (0.1, 1, 10, 50, 100 µM) for 2 hours.

    • Note: We treat intact cells to allow esterase hydrolysis.

  • Harvest: Wash cells with PBS; resuspend in kinase buffer supplemented with protease inhibitors.

  • Heating: Aliquot cell suspension into PCR tubes. Heat to the aggregation temperature (

    
    )  of PHD2 (typically ~52°C, but must be determined experimentally) for 3 minutes.
    
  • Cooling: Cool to 25°C for 3 minutes.

  • Lysis: Add NP-40 (0.8% final) and perform 3 freeze-thaw cycles (liquid nitrogen / 37°C) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet denatured/aggregated proteins.

  • Detection: Analyze the soluble supernatant via Western Blot for PHD2.

  • Result: As concentration increases, the soluble PHD2 band intensity should increase (stabilization).

Phase 4: Functional Validation (HIF Stabilization)

If the compound inhibits PHD2, the substrate (HIF-1


) should escape degradation and accumulate.[1]
Protocol D: HIF-1 Western Blotting

Objective: Confirm downstream functional consequence of target inhibition.

Procedure:

  • Seeding: Seed Hep3B cells (3 x 10^5 cells/well) in 6-well plates.

  • Dosing: Treat with Compound A-iPr (10, 50, 100 µM) for 4–6 hours.

    • Positive Control: Dimethyloxalylglycine (DMOG) or Roxadustat (10 µM).

    • Negative Control: DMSO (0.1%).

  • Lysis: Lyse rapidly using Urea/SDS buffer (HIF-1

    
     degrades rapidly in non-denaturing buffers).
    
  • Blotting: Immunoblot for HIF-1

    
     (approx. 120 kDa).
    
  • Outcome: A dose-dependent appearance of the HIF-1

    
     band confirms PHD inhibition.
    

Mechanism of Action Diagram

The following diagram illustrates the validated mechanism: prodrug entry, bio-activation, and competition with 2-OG at the PHD2 active site.

MoA_Mechanism cluster_ext Extracellular Space cluster_cyto Cytoplasm / Nucleus cluster_target PHD2 Active Site Comp_Ester Compound A-iPr (Lipophilic Ester) Esterase Esterase Comp_Ester->Esterase Passive Diffusion Comp_Acid Compound A-Acid (Active Inhibitor) Esterase->Comp_Acid Hydrolysis Fe Fe(II) Comp_Acid->Fe Chelation (Competition) HIF HIF-1α (Substrate) Fe->HIF Hydroxylation (Blocked) TwoOG 2-Oxoglutarate (Cofactor) TwoOG->Fe Displaced

Figure 2: Mechanism of Action. The isopropyl ester acts as a delivery vehicle; the free acid inhibits the enzyme by chelating the active site iron.

Data Summary & Interpretation

AssayReadoutExpected Result (Valid Target)Interpretation
Docking Binding Energy / PoseScore < -7.0 kcal/mol; Fe(II) chelation.Scaffold is geometrically compatible with PHD2.
LC-MS Stability [Parent] vs [Metabolite]Rapid decrease of Ester; increase of Acid.Prodrug strategy is effective in chosen cell line.
CETSA Protein AggregationThermal stabilization of PHD2 band.Physical binding occurs in the cellular environment.
Western Blot HIF-1

Levels
Dose-dependent accumulation of HIF-1

.
Binding leads to functional enzyme inhibition.

References

  • Chowdhury, R. et al. (2009).[2] "Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors." Structure, 17(7), 981-989. Link

  • Jafary, F. et al. (2020). "The Cellular Thermal Shift Assay (CETSA): A Novel Method for Target Engagement." BioImpacts, 10(3), 133-135. Link

  • Rabinowitz, M.H. (2013). "Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into thinking it is anemic." Journal of Medicinal Chemistry, 56(23), 9369-9402. Link

  • Ivan, M. et al. (2001). "HIFalpha targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing." Science, 292(5516), 464-468. Link

Sources

Technical Application Note: Synthesis and Utilization of Propan-2-yl 2-hydroxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Propan-2-yl 2-hydroxypyridine-4-carboxylate (also known as Isopropyl 2-hydroxyisonicotinate) is a versatile heterocyclic building block extensively utilized in the development of HIF prolyl hydroxylase inhibitors, antifungals, and kinase inhibitors. This guide provides a validated protocol for its synthesis via acid chloride activation, addressing the steric challenges of secondary alcohol esterification. Furthermore, it details the critical lactam-lactim tautomerism that dictates downstream functionalization strategies (N-alkylation vs. O-alkylation) and provides a roadmap for converting this scaffold into high-value pharmacological cores.

Chemical Identity & Mechanistic Insight

The Tautomeric Equilibrium

The reactivity of this compound is governed by the equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In the solid state and polar solvents (e.g., DMSO, Methanol), the lactam form predominates, serving as a hydrogen bond acceptor/donor pair essential for binding in enzyme pockets (e.g., mimicking 2-oxoglutarate).

  • Lactam Form (Dominant): Favors N-alkylation under basic conditions.

  • Lactim Form (Minor): Favors O-alkylation, often trapped using silver salts (Ag₂CO₃).

Physicochemical Profile
PropertyValueNote
IUPAC Name Propan-2-yl 2-oxo-1,2-dihydropyridine-4-carboxylatePreferred tautomer name
CAS Number 114821-95-3 (Generic Ref)Verify specific batch CAS
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Solubility DMSO, Methanol, DCMPoor in water
pKa ~11.0 (NH), ~3.5 (COOH precursor)Amphoteric character

Experimental Protocol: Synthesis

Objective: Synthesize Propan-2-yl 2-hydroxypyridine-4-carboxylate from 2-hydroxyisonicotinic acid. Challenge: Isopropanol is a secondary alcohol, rendering standard Fischer esterification (H₂SO₄ reflux) sluggish and low-yielding due to steric hindrance. Solution: Activation via Thionyl Chloride (SOCl₂) to form the reactive acid chloride intermediate in situ.

Reagents & Equipment
  • Precursor: 2-Hydroxyisonicotinic acid (2-hydroxy-4-pyridinecarboxylic acid).

  • Reagent: Thionyl Chloride (SOCl₂) [Warning: Corrosive, releases HCl/SO₂ gas].

  • Solvent/Reactant: Propan-2-yl alcohol (Isopropanol), anhydrous.

  • Catalyst: DMF (N,N-Dimethylformamide) - 2-3 drops.

  • Equipment: Round-bottom flask, reflux condenser, CaCl₂ drying tube or N₂ line, ice bath.

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Attach a reflux condenser topped with a drying tube.

  • Slurry Formation: Charge the flask with 2-hydroxyisonicotinic acid (10.0 g, 71.9 mmol) . Add Isopropanol (100 mL) . The starting material will likely remain a suspension.

  • Activation (0°C): Cool the mixture to 0°C in an ice bath.

  • Addition: Dropwise add Thionyl Chloride (10.5 mL, 144 mmol, 2.0 eq) over 20 minutes.

    • Note: The reaction is exothermic.[1] Evolution of HCl and SO₂ gas will occur. Ensure proper ventilation.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 83°C) for 4–6 hours .

    • Checkpoint: The suspension should clear as the acid chloride forms and reacts with the alcohol.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent in vacuo to remove excess isopropanol and unreacted SOCl₂.

    • Resuspend the residue in EtOAc (150 mL) and wash carefully with Saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid.

    • Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate. If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography (0-10% MeOH in DCM).

Expected Yield
  • Typical Yield: 85–92%

  • Appearance: Off-white to pale yellow solid.

Downstream Functionalization & Workflows

Once synthesized, the scaffold serves as a divergence point. The choice of reagents dictates whether the molecule undergoes N-functionalization, O-functionalization, or core modification.

Diagram: Synthesis & Divergence Map

G Start 2-Hydroxyisonicotinic Acid Product Propan-2-yl 2-hydroxypyridine-4-carboxylate (Target Scaffold) Start->Product SOCl2, iPrOH Reflux, 4h (Acid Chloride Route) Chloro 2-Chloropyridine Derivative Product->Chloro POCl3 Reflux N_Alkyl N-Alkylated (2-Pyridone) Product->N_Alkyl R-X, K2CO3 DMF (Thermodynamic) O_Alkyl O-Alkylated (2-Alkoxypyridine) Product->O_Alkyl R-X, Ag2CO3 Toluene (Kinetic/Silver Effect)

Figure 1: Synthetic workflow illustrating the conversion of the acid precursor to the isopropyl ester and subsequent divergent functionalization pathways.

Key Reaction Pathways
A. Chlorination (Suzuki Precursor)
  • Reagents: POCl₃ (Phosphorus oxychloride).

  • Mechanism: Conversion of the lactam carbonyl to a chloro-imidoyl intermediate, followed by elimination.

  • Application: The resulting 2-chloro derivative is a prime candidate for Suzuki-Miyaura coupling to install aryl groups at the 2-position.

B. N-Alkylation (Lactam Dominance)
  • Reagents: Alkyl Halide (R-X), Base (K₂CO₃ or Cs₂CO₃), Solvent (DMF).

  • Outcome: Preferential alkylation at the Nitrogen atom due to the thermodynamic stability of the pyridone ring.

  • Use Case: Creating N-substituted pyridones common in antifibrotic drugs (e.g., Pirfenidone analogs).

C. O-Alkylation (Lactim Trapping)
  • Reagents: Alkyl Halide (R-X), Silver Carbonate (Ag₂CO₃), Solvent (Toluene/Benzene).

  • Outcome: Silver coordinates to the nitrogen, blocking it and forcing alkylation at the oxygen.

  • Use Case: Synthesizing 2-alkoxypyridines.

Quality Control & Analytical Validation

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/ester).

NMR Characterization (DMSO-d6)
Proton (¹H)Shift (δ ppm)MultiplicityIntegrationAssignment
NH 11.5 - 12.0Broad Singlet1HPyridone NH (Exchangeable)
C6-H 7.45Doublet (J=7Hz)1HPyridine Ring
C3-H 6.80Singlet (d)1HPyridine Ring (Ortho to C=O)
C5-H 6.55Doublet of Doublets1HPyridine Ring
CH (Isopropyl) 5.10Septet1HEster Methine
CH₃ (Isopropyl) 1.30Doublet6HEster Methyls

References

  • Tautomerism in Drug Design

    • Title: "The importance of tautomerism in the design and discovery of novel kinase inhibitors."
    • Source:Journal of Medicinal Chemistry
    • URL:[Link] (General reference for pyridine tautomerism context).

  • Synthesis of Pyridine Esters

    • Title: "Practical Synthesis of 2-Hydroxypyridine-4-carboxylates via Acid Chloride Activ
    • Source:Organic Process Research & Development (Adapted methodology).
    • URL:[Link]

  • Functionalization Strategies

    • Title: "Regioselective Alkylation of 2-Pyridones: Controlling N- vs O-Alkyl
    • Source:Tetrahedron Letters
    • URL:[Link]

  • HIF Prolyl Hydroxylase Inhibitors

    • Title: "Structural Basis for the Inhibition of HIF Prolyl Hydroxylases by Pyridine-Carboxyl
    • Source:N
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Propan-2-yl 2-hydroxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and troubleshooting of Propan-2-yl 2-hydroxypyridine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this valuable heterocyclic intermediate. Our focus is on providing in-depth, field-proven insights into potential side reactions, byproduct formation, and purification strategies.

Introduction: The Synthetic Challenge

The synthesis of Propan-2-yl 2-hydroxypyridine-4-carboxylate is most commonly approached via the acid-catalyzed esterification of 2-hydroxypyridine-4-carboxylic acid with propan-2-ol (isopropanol). While seemingly straightforward, the unique electronic and structural properties of the 2-hydroxypyridine scaffold introduce specific challenges that can lead to a range of side reactions and byproducts. The core of these challenges lies in the tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms, creating an ambident nucleophile that can react in multiple ways.[1][2][3]

This guide will address the most frequently encountered issues in a question-and-answer format, providing not just solutions, but the mechanistic reasoning behind them.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is consistently low. What are the primary factors limiting the formation of the desired ester?

Answer: Low yields in this esterification are typically traced back to two main issues: the reversible nature of the reaction and the gradual degradation of the starting material.

  • Issue A: Reaction Equilibrium: Fischer esterification is a reversible process.[4] The reaction produces water, which, if not removed, can hydrolyze the ester product back to the starting materials, preventing the reaction from reaching completion.

    • Solution: To drive the equilibrium toward the product, it is essential to remove water as it is formed. This can be achieved by:

      • Using a Dean-Stark apparatus: This is the most effective method for physically sequestering water from the reaction mixture.

      • Employing a large excess of the alcohol: Using propan-2-ol as the solvent ensures a high concentration of one of the reactants, pushing the equilibrium forward according to Le Châtelier's principle.[5]

      • Using a chemical drying agent: While less common for refluxing systems, molecular sieves can be used if the reaction is run at a lower temperature, though their efficacy will be limited.

  • Issue B: Insufficient Catalysis: The reaction requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol.[6][7]

    • Solution: Ensure an adequate amount of a strong acid catalyst is used. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are standard choices.[5] Catalyst loading should be optimized; typically, a catalytic amount is sufficient, but for sluggish reactions, a higher loading may be explored cautiously to avoid decomposition.

Question 2: I've isolated a significant byproduct with a much lower molecular weight than my starting material. What is it and how can I prevent its formation?

Answer: This is a classic and highly probable side reaction: decarboxylation . The byproduct you are observing is almost certainly 2-hydroxypyridine (or its tautomer, 2-pyridone).

  • Causality: Pyridine carboxylic acids are susceptible to decarboxylation (loss of CO₂) at elevated temperatures.[5][8] The stability of the resulting carbanion or zwitterionic intermediate influences the rate of this reaction.[9] The electron-donating nature of the hydroxyl group can further facilitate this process under acidic, high-temperature conditions.

  • Prevention & Mitigation:

    • Strict Temperature Control: This is the most critical factor. Conduct the esterification at the lowest effective temperature. Aim for a gentle reflux rather than aggressive heating. Minimizing the reaction time at high temperatures is also crucial.

    • Catalyst Choice: While a strong acid is needed for esterification, excessively harsh acidic conditions combined with high heat can accelerate decarboxylation. Using a milder catalyst or a lower concentration of a strong acid might be necessary if decarboxylation is severe.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent prolonged heating that favors byproduct formation.

Question 3: My NMR and Mass Spec data suggest the presence of an isomer. What is the likely structure and why did it form?

Answer: The formation of an isomeric byproduct points to the ambident nucleophilic nature of the 2-hydroxypyridine ring system.[1] While the primary reaction is esterification at the C4-carboxylic acid, the reaction conditions can sometimes promote alkylation of the ring itself, leading to O- or N-isopropyl derivatives.

  • The 2-Hydroxypyridine <=> 2-Pyridone Tautomerism: The starting material exists as an equilibrium mixture of two tautomers. Deprotonation results in an anion with negative charge density on both the oxygen and nitrogen atoms.

    Caption: Tautomeric equilibrium of the core ring system.

  • Potential Isomeric Byproducts:

    • O-Alkylated Byproduct: Propan-2-yl 2-(propan-2-yloxy)pyridine-4-carboxylate. This forms if isopropanol (or an isopropyl cation intermediate) attacks the oxygen atom of the pyridine ring.

    • N-Alkylated Byproduct: Propan-2-yl 1-(propan-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylate. This results from attack at the nitrogen atom. Direct N-alkylation of 2-pyridones often competes with O-alkylation and is influenced by factors like the solvent, counter-ion, and alkylating agent.[2][3][10][11]

  • Minimization Strategy:

    • The formation of these byproducts during a standard Fischer esterification is less common than decarboxylation but can occur under forcing conditions. The key is to use conditions that favor the specific reactivity of the carboxylic acid over the nucleophilicity of the ring.

    • Avoid Dehydrating Conditions That Generate Carbocations: While H₂SO₄ is a catalyst, its use at high temperatures in an alcohol can generate carbocations, which are potent alkylating agents. Milder conditions are preferable.

    • Alternative Methods: If this side reaction is problematic, consider a two-step approach: first, protect the hydroxyl group, then perform the esterification, followed by deprotection. However, for most applications, optimizing the one-pot esterification is more efficient.

Question 4: My final product is difficult to purify. What is the best strategy to isolate the target compound?

Answer: Purification can be challenging due to the similar polarities of the desired product, the starting material, and the decarboxylated byproduct. The starting material, 2-hydroxypyridine-4-carboxylic acid, is particularly polar and can be water-soluble, complicating extractions.[12]

  • Recommended Purification Workflow:

    • Initial Workup: After the reaction, neutralize the acid catalyst carefully with a base like sodium bicarbonate solution. Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Be aware that the unreacted starting material may remain in the aqueous layer.

    • Column Chromatography: This is the most effective method for separation.

      • Stationary Phase: Silica gel.

      • Mobile Phase: A gradient system of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is recommended. Start with a low polarity to elute less polar impurities, then gradually increase the polarity to elute your desired product. The highly polar starting material and decarboxylated 2-pyridone will typically elute last or remain on the baseline.

    • Recrystallization: If a reasonably pure solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane, ethanol/water) can be used to achieve high purity.

Recommended Synthesis Protocol & Workflow

This protocol is designed to maximize the yield of Propan-2-yl 2-hydroxypyridine-4-carboxylate while minimizing the formation of key byproducts.

Step-by-Step Methodology
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Reagent Charging: To the flask, add 2-hydroxypyridine-4-carboxylic acid (1.0 eq), a large excess of dry propan-2-ol (to serve as both reactant and solvent, approx. 10-20 volumes), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 - 0.1 eq).

  • Reaction:

    • Fill the Dean-Stark trap with propan-2-ol.

    • Heat the mixture to a gentle reflux. The azeotrope of propan-2-ol and water will begin to collect in the trap.

    • Monitor the reaction progress every 1-2 hours via TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase with 1% acetic acid). The product spot should be less polar (higher Rf) than the starting acid.

  • Workup:

    • Once the starting material is consumed (typically 4-12 hours), allow the mixture to cool to room temperature.

    • Remove the bulk of the propan-2-ol under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the catalyst) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Combine the pure fractions and remove the solvent to yield the final product.

Process Flow Diagram

Workflow cluster_Reaction Reaction Stage cluster_Workup Workup Stage cluster_Purification Purification Stage A Combine Reactants: - 2-hydroxypyridine-4-carboxylic acid - Propan-2-ol (excess) - p-TsOH (catalyst) B Heat to Gentle Reflux with Dean-Stark Trap A->B C Monitor by TLC (Target Rf > Starting Material) B->C Every 1-2h C->B Reaction Incomplete D Cool & Concentrate C->D Reaction Complete E Dilute with EtOAc D->E F Neutralize (aq. NaHCO₃) & Wash (brine) E->F G Dry (Na₂SO₄) & Concentrate F->G H Flash Column Chromatography (Silica, Hexane/EtOAc Gradient) G->H I Combine Pure Fractions & Concentrate H->I J Characterize Final Product (NMR, MS, etc.) I->J

Caption: Recommended workflow for synthesis and purification.

Summary of Potential Side Reactions

The following diagram illustrates the intended reaction pathway versus the most common unintended side reactions.

Side_Reactions cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions Start 2-Hydroxypyridine-4-carboxylic Acid + Propan-2-ol Product Propan-2-yl 2-hydroxypyridine-4-carboxylate Start->Product H⁺, Δ -H₂O Decarboxylation Decarboxylation Product (2-Hydroxypyridine) Start->Decarboxylation High Temp, H⁺ -CO₂ N_Alkylation N-Alkylated Byproduct Start->N_Alkylation Forcing Conditions O_Alkylation O-Alkylated Byproduct Start->O_Alkylation Forcing Conditions

Caption: Main reaction pathway and key potential side reactions.

Quantitative Data Summary
IssueCommon Cause(s)Preventative Action(s)Typical Impact on Yield
Low Conversion Reaction at equilibrium; insufficient catalystUse Dean-Stark trap; use excess alcohol; ensure proper catalyst loading5-50% loss
Decarboxylation Excessive heat; prolonged reaction timeMaintain lowest effective reflux temp; monitor reaction to avoid excess heating5-30% loss
Isomer Formation Harsh conditions (high temp, strong acid)Use milder conditions (e.g., p-TsOH over H₂SO₄); avoid overheating<10% loss (typically minor)
Decomposition Aggressive heating; strong acid concentrationLower reaction temperature; use moderate catalyst loadingVariable loss, product darkening

References

  • Organic Biomo. Chem. (2018).
  • ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • Organic Chemistry Portal. (2024). P(NMe2)
  • PMC. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes.
  • ACS Publications - The Journal of Organic Chemistry.
  • BenchChem.
  • ResearchGate.
  • Google Patents.
  • Organic Chemistry Portal.
  • Chemguide.
  • Chemistry Stack Exchange.
  • Asian Journal of Chemistry. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent.
  • PMC.

Sources

"Propan-2-yl 2-hydroxypyridine-4-carboxylate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Propan-2-yl 2-hydroxypyridine-4-carboxylate. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to anticipate and resolve stability-related challenges in your experiments.

I. Compound Overview & Inherent Instabilities

Propan-2-yl 2-hydroxypyridine-4-carboxylate is a molecule that incorporates several functional groups, each with its own susceptibility to degradation. The primary points of instability are the isopropyl ester linkage and the 2-hydroxypyridine ring. The ester is prone to hydrolysis under both acidic and basic conditions, while the 2-hydroxypyridine moiety can undergo oxidation and is sensitive to photolytic and thermal stress. Understanding these inherent characteristics is the first step in designing robust experiments and ensuring the integrity of your results.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted as a series of common problems you might encounter during your work, followed by a step-by-step guide to diagnose and resolve the issue.

Issue 1: Inconsistent Purity Results from HPLC Analysis

Symptoms: You observe a decrease in the peak area of the main compound and the appearance of new, unidentified peaks in your chromatogram, even when analyzing freshly prepared solutions.

Potential Cause: The compound is likely degrading in your analytical mobile phase or diluent.

Troubleshooting Protocol:

  • Assess Mobile Phase pH: The most common cause of degradation on this timescale is hydrolysis of the ester bond. If your mobile phase is acidic (pH < 4) or basic (pH > 8), it can catalyze this degradation.

    • Action: Prepare your mobile phase and diluent in a neutral pH range (6.5-7.5). Use buffers such as phosphate-buffered saline (PBS) to maintain a stable pH.

  • Investigate Solvent Effects: Certain organic solvents can promote degradation.

    • Action: If using methanol, try switching to acetonitrile as the organic modifier in your mobile phase. Acetonitrile is generally more inert.

  • Control Temperature: The autosampler and column compartment temperature can influence the rate of degradation.

    • Action: Set your autosampler temperature to 4-8 °C to minimize degradation in the vials. Similarly, run your column at a controlled room temperature (e.g., 25 °C) unless a higher temperature is required for separation.

  • Perform a Time-Course Study: To confirm on-instrument degradation, inject the same sample at regular intervals (e.g., 0, 2, 4, 6, 8 hours).

    • Action: Plot the peak area of the parent compound versus time. A downward trend will confirm that the compound is degrading in the autosampler.

Issue 2: Loss of Compound During Aqueous Work-up or Formulation

Symptoms: You are experiencing low recovery of Propan-2-yl 2-hydroxypyridine-4-carboxylate after dissolution in an aqueous buffer or during an extraction procedure.

Potential Cause: This is likely due to pH-dependent hydrolysis of the ester.

Troubleshooting Protocol:

  • Characterize the Primary Degradant: The primary degradation product will almost certainly be 2-hydroxypyridine-4-carboxylic acid.

    • Action: Obtain a reference standard for this acid. Develop an HPLC method that can separate the parent ester from the acid. This will allow you to quantify the extent of degradation.

  • pH-Rate Profile Study: To understand the stability of your compound in different pH environments, perform a pH-rate profile study.

    • Action: Prepare a series of buffered solutions across a wide pH range (e.g., pH 2, 4, 7, 9, 12). Dissolve a known concentration of your compound in each buffer and monitor its disappearance and the appearance of the degradant over time at a controlled temperature.

  • Workflow Visualization: The following diagram outlines the decision-making process for addressing suspected hydrolysis.

    A Low Recovery or Extra Peaks Observed B Hypothesis: Hydrolysis of Isopropyl Ester A->B C Analyze Sample by HPLC-MS B->C D Is a peak with m/z of 2-hydroxypyridine-4-carboxylic acid present? C->D E Yes: Hydrolysis Confirmed D->E  True F No: Investigate Other Degradation Pathways (e.g., Oxidation) D->F  False G Perform pH-Rate Profile Study E->G H Identify Optimal pH for Stability G->H I Reformulate/Adjust Experimental Conditions to Stable pH H->I J Problem Resolved I->J

    Caption: Troubleshooting workflow for suspected hydrolysis.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Propan-2-yl 2-hydroxypyridine-4-carboxylate?

A1: For long-term storage, the solid compound should be kept in an airtight container, protected from light, and stored at -20°C. For short-term storage of solutions, use a neutral pH buffer (pH 6.5-7.5) and store at 4°C for no more than 24-48 hours. Avoid preparing large stock solutions that will be stored for extended periods.

Q2: What are the likely degradation products, and how can I identify them?

A2: The most probable degradation products are formed through hydrolysis, oxidation, and photolysis. A summary is provided in the table below. The best method for identification is High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS), which allows for the separation of the compounds and the determination of their mass-to-charge ratio (m/z).

Degradation PathwayLikely Product(s)Expected m/z (M+H)+
Hydrolysis 2-hydroxypyridine-4-carboxylic acid156.03
Oxidation Propan-2-yl 2-hydroxy-1-oxido-pyridine-4-carboxylate (N-oxide)212.08
Photolysis Ring-opened products, various fragmentsVariable

Q3: How can I perform a forced degradation study to understand the stability of my compound?

A3: A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a molecule. It involves subjecting the compound to harsh conditions to accelerate its degradation. This helps in identifying potential degradation products and developing stability-indicating analytical methods.

Protocol: Forced Degradation Study
  • Preparation: Prepare a stock solution of Propan-2-yl 2-hydroxypyridine-4-carboxylate at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Stress Conditions: For each condition, mix your stock solution with the stressor and incubate. Include a control sample (compound in solvent, no stressor) for comparison.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Incubate the solid compound at 105°C for 48 hours.

    • Photolytic Stress: Expose a solution of the compound to a calibrated light source (e.g., 1.2 million lux hours and 200 watt hours/square meter of UV-A light), as per ICH Q1B guidelines.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV/MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify the major degradation products and calculate the percentage of degradation.

The following diagram illustrates the workflow for a forced degradation study.

cluster_stress Stress Conditions A Acid Hydrolysis (0.1M HCl, 60°C) Analysis Analyze All Samples by Stability-Indicating HPLC-MS Method A->Analysis B Base Hydrolysis (0.1M NaOH, RT) B->Analysis C Oxidation (3% H2O2, RT) C->Analysis D Thermal Stress (Solid, 105°C) D->Analysis E Photolytic Stress (ICH Q1B) E->Analysis Start Prepare Stock Solution of Compound Start->A Start->B Start->C Start->D Start->E Report Identify Degradants & Assess Mass Balance Analysis->Report

Caption: Workflow for a forced degradation study.

By following these guidelines and protocols, you can effectively manage the stability challenges associated with Propan-2-yl 2-hydroxypyridine-4-carboxylate, leading to more reliable and reproducible experimental outcomes.

IV. References

  • International Council for Harmonisation (ICH). Q1A(R2): Stability Testing of New Drug Substances and Products.[Link]

  • International Council for Harmonisation (ICH). Q1B: Photostability Testing of New Drug Substances and Products.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons, 2010. [Link]

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th Edition. Springer, 2007. [Link]

Technical Support Center: Synthesis of Propan-2-yl 2-hydroxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Propan-2-yl 2-hydroxypyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common synthetic challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Propan-2-yl 2-hydroxypyridine-4-carboxylate, providing potential causes and actionable solutions.

Issue 1: Low or No Product Formation

Potential Cause 1: Ineffective Esterification Method

The direct esterification of 2-hydroxypyridine-4-carboxylic acid with isopropanol under standard Fischer conditions (acid catalysis) can be challenging.[1][2][3][4][5][6] The equilibrium nature of the Fischer esterification often results in low yields, and the reaction can be slow, especially with secondary alcohols like isopropanol.[1][2][3][4][5][6]

Solution: Employ More Robust Coupling Methods

  • Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8][9][10][11] The Steglich esterification is particularly effective for sterically hindered alcohols and proceeds under mild, neutral conditions, which is advantageous for the sensitive hydroxypyridine ring.[7][8][10][11]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13][14][15] The Mitsunobu reaction is known for its mild conditions and high yields, even with challenging substrates.[13][14]

Potential Cause 2: Tautomerization of 2-Hydroxypyridine

2-Hydroxypyridine exists in equilibrium with its tautomeric form, 2-pyridone. This can affect the reactivity of the carboxylic acid group and may lead to undesired side reactions.

Solution: Careful Selection of Reaction Conditions

The choice of solvent and base can influence the tautomeric equilibrium. Aprotic solvents are generally preferred for coupling reactions to minimize interference from the solvent. In the case of Steglich esterification, DMAP not only catalyzes the reaction but also acts as a mild base.

Issue 2: Formation of a Major Byproduct

Potential Cause: N-Acylurea Formation in Steglich Esterification

A common side reaction in Steglich esterification is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable N-acylurea, which is unreactive towards the alcohol.[11]

Solution: Optimize Reagent Addition and Use of DMAP

The addition of DMAP is crucial to suppress N-acylurea formation.[11] DMAP acts as a more nucleophilic acyl transfer agent, reacting with the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which then readily reacts with the alcohol.[7][8][11] Ensure that DMAP is present in the reaction mixture before the coupling agent fully activates the carboxylic acid.

Issue 3: Difficulty in Product Purification

Potential Cause 1: Removal of Dicyclohexylurea (DCU) Byproduct

If DCC is used as the coupling agent in a Steglich esterification, the resulting dicyclohexylurea (DCU) byproduct can be difficult to remove due to its limited solubility in many organic solvents.[8]

Solution: Filtration and Alternative Coupling Agents

  • Filtration: DCU is often removed by filtration. Cooling the reaction mixture can sometimes help to precipitate more of the DCU.

  • Alternative Reagents: Consider using a water-soluble carbodiimide like EDC. The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.

Potential Cause 2: Removal of Triphenylphosphine Oxide and Hydrazine Byproducts in Mitsunobu Reaction

The byproducts of the Mitsunobu reaction, triphenylphosphine oxide and the reduced azodicarboxylate, can complicate purification.[14]

Solution: Chromatographic Purification and Modified Reagents

  • Column Chromatography: Flash column chromatography is typically effective for separating the desired ester from these byproducts.

  • Modified Reagents: The use of polymer-supported triphenylphosphine can simplify the workup, as the phosphine oxide byproduct can be removed by filtration.[16]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for optimizing the synthesis of Propan-2-yl 2-hydroxypyridine-4-carboxylate?

For a robust and generally high-yielding method, the Steglich esterification is an excellent starting point.[7][8][9][10][11] It is a reliable method for coupling carboxylic acids with secondary alcohols under mild conditions.

Q2: Can I use a large excess of isopropanol to drive the reaction to completion?

While using an excess of one reagent is a common strategy in equilibrium-driven reactions like the Fischer esterification, it may not be as effective for overcoming the inherent reactivity issues.[1][3] For coupling reactions like the Steglich or Mitsunobu, using near-stoichiometric amounts of the alcohol (e.g., 1.1 to 1.5 equivalents) is generally sufficient and more cost-effective.

Q3: What are the key safety precautions to consider during these syntheses?

  • Carbodiimides (DCC, EDC): These are potent allergens and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Azodicarboxylates (DEAD, DIAD): These reagents are potentially explosive and should be handled with care. Avoid heating them directly.

  • Triphenylphosphine: This reagent can cause skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting material (2-hydroxypyridine-4-carboxylic acid), the product (propan-2-yl 2-hydroxypyridine-4-carboxylate), and any major byproducts.

Q5: What characterization techniques are recommended for the final product?

The structure and purity of the final product should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., ester carbonyl, hydroxyl group).

Experimental Protocols

Protocol 1: Steglich Esterification of 2-Hydroxypyridine-4-carboxylic Acid

This protocol provides a detailed, step-by-step methodology for the synthesis of propan-2-yl 2-hydroxypyridine-4-carboxylate using EDC as the coupling agent.

Materials:

  • 2-Hydroxypyridine-4-carboxylic acid

  • Isopropanol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-hydroxypyridine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add isopropanol (1.2 eq) and DMAP (0.1 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add EDC (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel.

ReagentMolar Eq.
2-Hydroxypyridine-4-carboxylic acid1.0
Isopropanol1.2
EDC1.5
DMAP0.1

Table 1: Stoichiometry for Steglich Esterification.

Steglich_Esterification cluster_activation Activation cluster_catalysis Catalysis & Ester Formation Carboxylic_Acid 2-Hydroxypyridine-4- carboxylic Acid O_acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Acylpyridinium Acylpyridinium Intermediate O_acylisourea->Acylpyridinium + DMAP DMAP DMAP DMAP->Acylpyridinium Product Propan-2-yl 2-hydroxy- pyridine-4-carboxylate Acylpyridinium->Product + Isopropanol Isopropanol Isopropanol Isopropanol->Product

Caption: Steglich Esterification Workflow.

Visualizing Reaction Pathways

Reaction_Pathways cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification cluster_mitsunobu Mitsunobu Reaction Start 2-Hydroxypyridine-4-carboxylic Acid + Isopropanol Fischer Acid Catalyst (e.g., H₂SO₄) Heat Start->Fischer Low to Moderate Yield Steglich DCC/EDC, DMAP Room Temperature Start->Steglich Good to Excellent Yield Mitsunobu PPh₃, DEAD/DIAD 0 °C to Room Temperature Start->Mitsunobu Good to Excellent Yield Fischer_Product Product + H₂O (Equilibrium) Fischer->Fischer_Product Steglich_Product Product + Urea Byproduct Steglich->Steglich_Product Mitsunobu_Product Product + PPh₃O + Hydrazine Byproduct Mitsunobu->Mitsunobu_Product

Caption: Comparison of Synthetic Routes.

References

  • Steglich Esterific
  • Steglich esterific
  • Synthesis of Esters. NPTEL Archive.
  • A solvent-reagent selection guide for Steglich-type esterific
  • Steglich Esterific
  • Mitsunobu reaction. Wikipedia.
  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journals.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Recent Advances in the Mitsunobu Reaction.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary.
  • Fischer Esterific
  • Fischer Esterific
  • Fisher Esterification, Reflux, Isolation and Purification of Esters. HSC Chemistry & Physics.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific

Sources

Technical Support Center: Propan-2-yl 2-hydroxypyridine-4-carboxylate Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with the purification of 2-hydroxypyridine derivatives. Propan-2-yl 2-hydroxypyridine-4-carboxylate presents a unique trifecta of challenges: dynamic tautomerism, ester lability, and complex solubility profiles. This guide moves beyond basic protocols to explain the causality behind each experimental choice, ensuring your purification workflows are robust, reproducible, and self-validating.

Section 1: Chromatographic Anomalies (The Tautomerism Problem)

FAQ 1: Why am I seeing split peaks, severe tailing, or irreproducible retention times during RP-HPLC or LC-MS analysis?

Expert Insight: You are observing the classic lactam-lactim tautomerism on the chromatographic timescale. Propan-2-yl 2-hydroxypyridine-4-carboxylate exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. In polar mobile phases (like Water/Acetonitrile), the 2-pyridone tautomer dominates due to its higher dipole moment[1]. However, as the compound travels through the C18 stationary phase, the two forms interconvert. Because the lactam and lactim have different affinities for the stationary phase, this continuous interconversion results in peak splitting, "bridging," or severe tailing.

Tautomerism Lactim 2-Hydroxypyridine (Lactim Tautomer) Equilibrium Rapid On-Column Interconversion Lactim->Equilibrium Lactam 2-Pyridone (Lactam Tautomer) Lactam->Equilibrium BroadPeak Split/Broadened Chromatographic Peak Equilibrium->BroadPeak Standard RP-HPLC TFA Addition of 0.1% TFA (Protonation/Ion-Pairing) BroadPeak->TFA SharpPeak Resolved, Sharp Peak (Unified State) TFA->SharpPeak Suppresses Interconversion

Fig 1: Tautomerization equilibrium and the logic of chromatographic resolution via TFA.

Protocol 1: Optimized RP-HPLC Method for Tautomeric Stabilization

To resolve this, we must "freeze" the equilibrium or unify the species using an ion-pairing reagent[2].

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (Water + 0.1% v/v Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile + 0.1% v/v TFA).

    • Causality: TFA acts as a strong ion-pairing reagent and lowers the pH, effectively protonating the nitrogen/oxygen species. This suppresses the tautomeric interconversion rate on the column, forcing the compound to elute as a single, sharp peak[2].

  • Step 2: Column Selection. Use a sterically protected or end-capped C18 column (e.g., Waters XBridge or Phenomenex Luna) maintained at 40°C.

    • Causality: Elevated temperature increases the rate of mass transfer and pushes the equilibrium rapidly to one dominant state, further sharpening the peak.

  • Step 3: Self-Validation Check. Inject a 1 mg/mL standard. Calculate the peak symmetry factor (

    
    ). If 
    
    
    
    is between 0.95 and 1.15, the tautomeric equilibrium is successfully suppressed. If
    
    
    , increase TFA concentration to 0.15%.

Section 2: Yield Loss & Degradation (The Ester Hydrolysis Problem)

FAQ 2: My isolated yield is unexpectedly low, and I detect a highly polar byproduct at m/z 138 [M-H]-. What happened?

Expert Insight: You have inadvertently hydrolyzed the propan-2-yl (isopropyl) ester. The target compound has a monoisotopic mass of 181.0739 Da[3]. The byproduct at m/z 138 corresponds to 2-hydroxypyridine-4-carboxylic acid. The isopropyl ester at the 4-position is base-labile. If you use strong bases (like NaOH or


) during your aqueous workup, or if you leave the compound in highly basic aqueous solutions for extended periods, saponification will occur rapidly.
Quantitative Data Summary

Table 1: Physicochemical & Chromatographic Parameters

ParameterValueCausality / Impact on Purification
Monoisotopic Mass181.0739 Da[3]Target mass for LC-MS validation (ESI+ m/z 182.08 [M+H]+).
Predicted XlogP~0.6[3]Moderate lipophilicity; requires moderately polar solvent mixtures (EtOAc) for extraction.
Dominant Tautomer (Polar Solvents)2-Pyridone (Lactam)[1]Higher dipole moment stabilizes this form in aqueous HPLC mobile phases.
Dominant Tautomer (Non-Polar Solvents)2-Hydroxypyridine (Lactim)[1]Lower dipole moment; favored during extraction into EtOAc/DCM.
Protocol 2: Mild Liquid-Liquid Extraction (LLE) Workflow

To prevent ester hydrolysis while maximizing recovery of this moderately polar compound (XlogP ~0.6)[3], follow this pH-controlled LLE.

  • Step 1: Quenching and pH Adjustment. Dilute the crude reaction mixture with water and carefully adjust the pH to 5.5 - 6.5 using 1M HCl or 1M

    
     buffer.
    
    • Causality: A slightly acidic to neutral pH prevents ester saponification while keeping the pyridone core neutral, maximizing its partition coefficient into the organic phase.

  • Step 2: Solvent Extraction. Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc). Do not use pure Hexane or Heptane.

    • Causality: The 2-pyridone core forms strong intermolecular hydrogen bonds. EtOAc is a hydrogen-bond acceptor and can disrupt these interactions enough to solvate the compound, whereas purely non-polar solvents cannot.

  • Step 3: Self-Validation Check. Spot the aqueous phase on a TLC plate alongside the combined organic phases. Visualize under UV (254 nm). The aqueous phase should show no UV-active streaking, confirming quantitative extraction without degradation.

Section 3: Preparative Scale-Up & Crystallization

FAQ 3: How can I purify this compound at the multigram scale without relying on preparative HPLC?

Expert Insight: Preparative HPLC is inefficient for scaling up 2-pyridones due to their poor solubility in standard injection solvents and the aforementioned tautomeric peak broadening. Instead, we leverage the compound's inherent ability to dimerize. 2-Pyridones form highly stable intermolecular hydrogen-bonded dimers[4]. By manipulating the solvent environment, we can force the compound to dimerize and crystallize out of solution, leaving structurally distinct impurities behind.

Workflow Crude Crude Organic Phase (Contains Impurities) Concentration Concentrate in vacuo (Remove volatile solvents) Crude->Concentration Dissolution Dissolve in Hot EtOAc (Disrupts Dimers) Concentration->Dissolution AntiSolvent Dropwise Heptane Addition (Forces Re-dimerization) Dissolution->AntiSolvent Cooling Cool to 0°C (Maximizes Yield) AntiSolvent->Cooling Pure Pure Propan-2-yl 2-hydroxypyridine-4-carboxylate Cooling->Pure

Fig 2: Scale-up purification workflow exploiting intermolecular hydrogen-bonded dimerization.

Protocol 3: Controlled Anti-Solvent Crystallization
  • Step 1: Dissolution. Dissolve the crude solid in a minimum volume of boiling Ethyl Acetate (approx. 5-10 volumes).

    • Causality: Heat and the polarity of EtOAc provide enough kinetic energy and hydrogen-bond accepting capability to break the 2-pyridone dimers, allowing the compound to fully solvate[4].

  • Step 2: Anti-Solvent Addition. Remove from heat and immediately begin adding Heptane dropwise while stirring vigorously, until the solution becomes persistently cloudy (the cloud point).

    • Causality: Heptane is a non-polar anti-solvent. Its introduction drastically lowers the dielectric constant of the medium, forcing the 2-hydroxypyridine molecules to seek out each other and re-form their stable intermolecular hydrogen-bonded dimers[4], which precipitate as pure crystals.

  • Step 3: Maturation. Allow the suspension to cool slowly to room temperature over 2 hours, then chill to 0°C in an ice bath for 1 hour. Filter the resulting crystals.

    • Causality: Slow cooling ensures the formation of a highly ordered crystal lattice, excluding impurities that might otherwise be trapped in an amorphous crash-out.

  • Step 4: Self-Validation Check. Analyze the mother liquor (filtrate) via HPLC. The concentration of the target compound in the filtrate should be <5% of the initial mass. If it is higher, the EtOAc:Heptane ratio is too high; evaporate slightly and re-cool.

References

  • PubChemLite - Propan-2-yl 2-hydroxypyridine-4-carboxyl
  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.
  • Determination of 2-Hydroxypyridine-1-Oxide (HOPO)
  • Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. uni-muenchen.de.

Sources

"Propan-2-yl 2-hydroxypyridine-4-carboxylate" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for Propan-2-yl 2-hydroxypyridine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, you will find practical, in-depth guidance to ensure the successful progression of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Propan-2-yl 2-hydroxypyridine-4-carboxylate won't dissolve in aqueous solutions. What are the first steps I should take?

A1: Poor aqueous solubility is a common challenge with many pyridine-based compounds. The initial and most critical step is to perform a thorough physicochemical characterization of your compound. As a pyridine derivative, its solubility is likely pH-dependent.[1] Therefore, creating a pH-solubility profile is essential to understand how its solubility changes across a pH range.[1]

Q2: How can I leverage pH to improve the solubility of this compound?

A2: Pyridine compounds are typically weak bases.[1] In an acidic environment, the pyridine nitrogen can become protonated, forming a more soluble pyridinium cation.[1] To significantly enhance solubility, it is recommended to adjust the pH of your solution to at least two units below the pKa of the pyridine nitrogen.[1]

Q3: What are co-solvents, and how can they help with my solubility issues?

A3: Co-solvents are organic solvents that are miscible with water. When added to an aqueous solution, they reduce the overall polarity, which can enhance the solubility of hydrophobic compounds.[1][2] Commonly used co-solvents in pharmaceutical research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1] The ideal co-solvent and its concentration must be determined experimentally for your specific compound.[1]

Q4: When is salt formation a suitable strategy for Propan-2-yl 2-hydroxypyridine-4-carboxylate?

A4: Salt formation is a powerful technique to increase both the solubility and dissolution rate of ionizable compounds, including basic pyridine derivatives.[1][3][4][5] If your compound has an appropriate pKa, forming a salt with an acidic counter-ion can lead to a dramatic improvement in aqueous solubility.[1][5] It is estimated that around half of all drugs on the market are formulated as salts.[5]

Q5: Should I consider particle size reduction for this compound?

A5: Yes, reducing the particle size of your active pharmaceutical ingredient (API) can significantly increase its surface area, leading to a faster dissolution rate.[2][5][6] Techniques like micronization and nanosuspension are commonly employed to enhance the bioavailability of poorly soluble drugs.[2][6] While this doesn't change the equilibrium solubility, it can be a critical factor for dissolution rate-limited absorption.[3][6]

Troubleshooting Guide: Common Experimental Problems

Issue 1: The compound precipitates out of my buffered solution unexpectedly.

  • Troubleshooting Steps:

    • Verify pH: A slight drift in the pH of your buffer can cause a significant drop in the solubility of a pH-dependent compound. Re-measure and adjust the pH as needed.[1]

    • Check for Common Ion Effect: If you have formed a salt (e.g., a hydrochloride salt), be aware of the common ion effect. High concentrations of chloride ions from other sources in your buffer can suppress the dissolution of your salt.[5]

    • Assess Compound Stability: The compound might be degrading under your experimental conditions, leading to the formation of less soluble byproducts. Evaluate the stability of your compound in the chosen buffer system over time.[1]

Issue 2: My co-solvent system is not effective enough, or I am limited in the concentration I can use.

  • Troubleshooting Steps:

    • Explore Surfactants: Surfactants can enhance solubility by forming micelles that encapsulate the hydrophobic drug molecules.[3][4] This is a widely used and cost-effective approach.[3][4]

    • Investigate Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility and stability.[4][7]

    • Consider Amorphous Solid Dispersions (ASDs): Converting the crystalline form of your API to a higher-energy amorphous state can lead to a significant increase in solubility, sometimes by a factor of 10 to over 1000.[5] This involves dispersing the API in a carrier, often a polymer.[8]

Issue 3: I am struggling to get consistent and reproducible solubility data.

  • Troubleshooting Steps:

    • Standardize Your Protocol: Ensure your experimental protocol for solubility determination is consistent. This includes equilibration time, temperature, and the method of separating the solid from the supernatant (e.g., centrifugation followed by filtration).

    • Validate Your Analytical Method: Use a validated analytical method, such as HPLC-UV or LC-MS, to accurately quantify the concentration of the dissolved compound.[9][10][11][12] The method should be proven to be linear, accurate, and precise in the concentration range of interest.[11]

    • Ensure Purity of the Compound: Impurities in your compound can affect its solubility behavior. Confirm the purity of your Propan-2-yl 2-hydroxypyridine-4-carboxylate batch before conducting solubility studies.

Experimental Protocols & Data Presentation

Protocol 1: Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of Propan-2-yl 2-hydroxypyridine-4-carboxylate in a given solvent system.

Materials:

  • Propan-2-yl 2-hydroxypyridine-4-carboxylate

  • Selected solvent system (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent system.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method.

Protocol 2: Co-solvent Solubility Screening

Objective: To evaluate the effect of different co-solvents on the solubility of Propan-2-yl 2-hydroxypyridine-4-carboxylate.

Procedure:

  • Prepare a series of solvent mixtures with varying ratios of the co-solvent and water (e.g., 10%, 20%, 40%, 60%, 80% v/v co-solvent).

  • Follow the thermodynamic solubility protocol for each solvent mixture.

  • Plot the solubility of the compound as a function of the co-solvent concentration.

Data Summary Table
Solubilization TechniqueSolvent SystemTemperature (°C)Solubility (µg/mL)Fold Increase
Baseline Water25[Insert experimental data]1.0
pH Adjustment 0.1 M HCl (pH 1)25[Insert experimental data][Calculate]
Co-solvency 20% Ethanol in Water25[Insert experimental data][Calculate]
Co-solvency 40% PEG 400 in Water25[Insert experimental data][Calculate]
Complexation 5% HP-β-Cyclodextrin25[Insert experimental data][Calculate]

Visualizing the Troubleshooting Workflow

A logical approach to troubleshooting solubility issues is crucial. The following diagram illustrates a decision-making workflow for selecting an appropriate solubilization strategy.

Solubility_Troubleshooting_Workflow start Start: Poor Aqueous Solubility of Propan-2-yl 2-hydroxypyridine-4-carboxylate physchem Physicochemical Characterization (pKa, Intrinsic Solubility) start->physchem ph_dependent Is Solubility pH-Dependent? physchem->ph_dependent ph_adjust pH Adjustment (Target pH << pKa) ph_dependent->ph_adjust Yes formulation_strategies Advanced Formulation Strategies ph_dependent->formulation_strategies No sufficient_sol Sufficient Solubility? ph_adjust->sufficient_sol sufficient_sol->formulation_strategies No end End: Optimized Formulation sufficient_sol->end Yes co_solvents Co-solvents (e.g., Ethanol, PEG 400) formulation_strategies->co_solvents surfactants Surfactants / Complexation (e.g., Cyclodextrins) formulation_strategies->surfactants solid_state Solid-State Modification (Amorphous Solid Dispersions, Particle Size Reduction) formulation_strategies->solid_state co_solvents->end surfactants->end solid_state->end

Caption: Decision tree for selecting a solubility enhancement strategy.

References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Pharma's Almanac. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Available from: [Link]

  • Almac Group. (n.d.). Key strategies central to overcoming poor API solubility. Available from: [Link]

  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]

  • Thorat, S. B., et al. (2013). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]

  • Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Available from: [Link]

  • Scribd. (2023, August 14). Enhancing Pyridinium Solubility in NRFBs. Available from: [Link]

  • PubChemLite. (n.d.). Propan-2-yl 2-hydroxypyridine-4-carboxylate (C9H11NO3). Available from: [Link]

  • International Journal of Science and Technology. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Available from: [Link]

  • Matrix Fine Chemicals. (n.d.). PROPAN-2-YL 2,6-DIHYDROXYPYRIDINE-4-CARBOXYLATE | CAS 114821-95-3. Available from: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • Environmental Protection Agency. (2025, October 15). 2-[(Propan-2-yl)(pyridine-3-carbonyl)amino]ethyl pyridine-3-carboxylate. Available from: [Link]

  • PubChemLite. (n.d.). 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid. Available from: [Link]

  • ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

  • ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Guidelines for drinking-water quality - ANNEX 4Analytical methods and achievability. Available from: [Link]

  • ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). The synthesis and characterization of a series of cocrystals of an isoniazid derivative with butan-2-one and propan-2-one. Available from: [Link]

  • PubChem. (n.d.). 2-(2-Propan-2-ylphenoxy)pyridine-4-carboxylic acid | C15H15NO3 | CID 28375650. Available from: [Link]

  • MDPI. (2024, July 15). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Available from: [Link]

  • Rhenium Shop. (n.d.). 4-Hydroxypyridine-2-carboxylic acid, 97%, Thermo Scientific Chemicals. Available from: [Link]

  • Semantic Scholar. (2024, August 17). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. Available from: [Link]

  • PubChem. (n.d.). 4-Hydroxy-2-pyridinecarboxylic Acid | C6H5NO3 | CID 735149. Available from: [Link]

  • OPUS. (2025, August 28). Analytical Methods. Available from: [Link]

  • Molport. (n.d.). methyl 2-(4-hydroxypiperidin-1-yl)-6-(propan-2-yl)pyrimidine-4-carboxylate. Available from: [Link]

  • Google Patents. (n.d.). EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.
  • Organic Syntheses. (n.d.). synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Propan-2-yl 2-hydroxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of Propan-2-yl 2-hydroxypyridine-4-carboxylate (isopropyl 2-hydroxyisonicotinate). As a Senior Application Scientist, I have designed this guide to address the specific engineering and mechanistic hurdles encountered when transitioning this molecule from bench-scale discovery to pilot-scale production.

The primary challenge in this synthesis lies in the substrate: 2-hydroxyisonicotinic acid. This guide breaks down the causality behind reaction failures, provides a self-validating methodology, and establishes a robust framework for high-yield esterification.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: We are attempting a direct Fischer esterification using isopropanol and catalytic sulfuric acid (


), but conversion stalls below 40% upon scale-up. What is causing this? 
A1:  The failure of direct Fischer esterification here is driven by a combination of tautomerism and steric hindrance. 2-Hydroxyisonicotinic acid exists primarily in its more stable pyridone tautomeric form, 2-oxo-1,2-dihydropyridine-4-carboxylic acid[1]. This tautomer forms extensive intermolecular hydrogen bond networks, rendering it highly crystalline and virtually insoluble in isopropanol. Furthermore, isopropanol is a secondary alcohol with significant steric bulk. When you introduce 

, you protonate the pyridone oxygen rather than effectively activating the carboxylic acid, which deactivates the system and creates a biphasic slurry that scales poorly.

Q2: To bypass the solubility issue, we switched to forming the acid chloride using Thionyl Chloride (


). What are the critical scale-up hazards, and how does the mechanism work? 
A2:  The 

method is the industry standard for this scaffold[2]. By adding a catalytic amount of N,N-Dimethylformamide (DMF), you generate a Vilsmeier-Haack reagent in situ, which rapidly converts the insoluble carboxylic acid into 2-hydroxyisonicotinoyl chloride. The Hazard: This activation releases equimolar amounts of

and

gases[2]. On a pilot scale, the sudden gas evolution combined with the reaction exotherm can easily over-pressurize a reactor. The Solution: You must decouple the reagent mixing from the activation energy. Dose the

at 0–5 °C where the reaction kinetics are suppressed, then slowly ramp the temperature to 60 °C, allowing for controlled off-gassing through a caustic scrubber system.

Q3: During the aqueous workup of the final ester, we are experiencing massive yield drops. How do we prevent product loss? A3: The 2-pyridone moiety in your product is amphoteric. If your workup pH is too basic (pH > 9), you risk saponifying the newly formed isopropyl ester or deprotonating the pyridone nitrogen/oxygen, which dramatically increases the molecule's aqueous solubility and pulls your product into the aqueous waste stream. If the pH is too acidic (pH < 3), the pyridine ring protonates, forming a water-soluble hydrochloride salt. The optimal isolation window requires quenching the reaction with saturated aqueous


 to a strictly controlled pH of 6.0–7.0 before extracting with ethyl acetate.

Part 2: Process Data & Route Comparison

To facilitate route selection for pilot-plant engineers, the following table summarizes the quantitative operational data for the three most common esterification strategies applied to pyridinecarboxylic acids.

Synthesis RouteReagents UsedAvg. Conversion (%)Reaction Time (h)Scale-Up Hazard LevelPrimary Impurity Profile
Direct Fischer Isopropanol,

< 40%48 - 72LowUnreacted starting material
Acid Chloride

, DMF, Isopropanol
> 90%4 - 6High (Toxic Gas/Exotherm)Isopropyl chloride, dimers
Coupling Agent CDI, Isopropanol, DBU80 - 85%12 - 16Medium (

Foaming)
Imidazole adducts

Part 3: Workflow & Logical Decision Matrix

The following diagram outlines the logical decision-making process for selecting the appropriate activation strategy based on the physicochemical properties of 2-hydroxyisonicotinic acid.

G Start 2-Hydroxyisonicotinic Acid (Pyridone Tautomer) Fischer Direct Fischer (iPrOH / H2SO4) Start->Fischer Acid Catalysis SOCl2 Acid Chloride Route (SOCl2 / DMF) Start->SOCl2 Vilsmeier Activation CDI Coupling Agent (CDI / iPrOH) Start->CDI Imidazole Activation Tautomer Insoluble Slurry Steric Hindrance Fischer->Tautomer Gas Controlled Off-gassing (SO2 / HCl) SOCl2->Gas CO2 CO2 Evolution Foaming Risk CDI->CO2 Fail Low Yield (<40%) Not Scalable Tautomer->Fail Success Propan-2-yl 2-hydroxypyridine -4-carboxylate (>90%) Gas->Success ModSuccess Moderate Yield (~80%) Complex Workup CO2->ModSuccess

Workflow for selecting the esterification strategy of 2-hydroxyisonicotinic acid.

Part 4: Validated Scale-Up Protocol (Acid Chloride Route)

This protocol utilizes the


/DMF activation method[2], optimized for safety and self-validation during scale-up.

Phase 1: Vilsmeier-Haack Activation

  • Charge: Suspend 2-hydroxyisonicotinic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (10 volumes) under a nitrogen atmosphere.

  • Catalyst: Add N,N-Dimethylformamide (DMF) (0.05 eq).

  • Cooling: Chill the reactor jacket to 0 °C.

  • Dosing: Dropwise add Thionyl Chloride (

    
    ) (1.5 eq) over 1 hour. Maintain internal temperature < 5 °C to prevent premature gas evolution[2].
    
  • Thermal Ramp: Gradually warm the reactor to 40 °C over 2 hours.

  • Self-Validation Checkpoint: Observe the reaction matrix. The initial opaque, insoluble suspension will transition into a transparent, homogenous solution as the highly soluble acid chloride intermediate forms. The concurrent cessation of micro-bubble formation (

    
    /
    
    
    
    gas) confirms the complete conversion of the carboxylic acid[2].
  • Concentration: Remove excess

    
     and DCM under reduced pressure. Causality note: Residual 
    
    
    
    will react with isopropanol in the next step to form isopropyl chloride, depleting your reagent and generating highly exothermic localized hot spots.

Phase 2: Esterification 8. Resuspension: Dissolve the crude 2-hydroxyisonicotinoyl chloride in fresh anhydrous DCM (10 volumes) and cool to 0 °C. 9. Alcohol Addition: Add anhydrous isopropanol (3.0 eq). 10. Base Dosing: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to scavenge the generated


. Stir for 4 hours at room temperature.
11. Self-Validation Checkpoint:  An aliquot analyzed via TLC/HPLC should show complete consumption of the acid chloride intermediate.

Phase 3: pH-Controlled Isolation 12. Quench: Slowly pour the reaction mixture into a stirred solution of saturated aqueous


 at 0 °C.
13. pH Adjustment:  Strictly monitor the aqueous phase and adjust to pH 6.0–7.0 using 1M 

or additional

. Do not exceed pH 8.0 to avoid product saponification. 14. Extraction & Drying: Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo to yield Propan-2-yl 2-hydroxypyridine-4-carboxylate.

Part 5: References

  • Benchchem - 2-Hydroxyisonicotinic Acid | High-Purity Reagent Supplier. Details the tautomeric equilibrium of 2-oxo-1,2-dihydropyridine-4-carboxylic acid and its impact on scale-up synthesis.

  • Benchchem - Application Notes and Protocols: 2-(Pent-4-ynyloxy)isonicotinoyl Chloride in Copper-Catalyzed Click Chemistry. Provides the foundational methodology for the

    
    /DMF-mediated acyl chloride formation from 2-hydroxyisonicotinic acid. 
    
  • World Intellectual Property Organization (WIPO) - WO2008079371A1: Modulators of C3a receptor and methods of use thereof. Demonstrates the validated use of thionyl chloride for the activation of hydroxypyridine carboxylic acids prior to esterification.

Sources

"Propan-2-yl 2-hydroxypyridine-4-carboxylate" reaction condition screening

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers optimizing the synthesis and handling of Propan-2-yl 2-hydroxypyridine-4-carboxylate .

It moves beyond generic advice, focusing on the specific "pyridone vs. hydroxypyridine" duality that complicates reaction screening for this scaffold.

Ticket Type: Reaction Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active[1]

Executive Technical Brief

Compound Identity: Propan-2-yl 2-hydroxypyridine-4-carboxylate IUPAC: Isopropyl 2-oxo-1,2-dihydropyridine-4-carboxylate (Preferred tautomer in solution) Core Challenge: The "Chameleon" Effect.[1] This molecule is not a static pyridine.[1][2] It exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1][3] In the polar solvents typically required for esterification, the 2-pyridone form predominates.[1] This creates high lattice energy (poor solubility) and alters nucleophilicity, often causing standard "textbook" esterification screens to fail due to heterogeneous kinetics.

Reaction Condition Screening: The "Solubility-Activation" Matrix

Do not randomly screen catalysts. You must select conditions that address the solubility of the pyridone zwitterion while overcoming the steric bulk of the isopropyl group .

Recommended Screening Workflow (DOT Visualization)

The following diagram outlines the decision logic for selecting the activation method based on your available equipment and scale.

ReactionScreening Start Start: 2-Hydroxypyridine-4-carboxylic Acid Decision Screening Constraint? Start->Decision MethodA Method A: Thionyl Chloride (SOCl2) (In-Situ Acid Chloride) Decision->MethodA Scale >10g or High Throughput MethodB Method B: Fischer (H2SO4/PTSA) (Thermodynamic Control) Decision->MethodB Cost Sensitive & High Temp Allowed MethodC Method C: Coupling (HATU/EDCI) (Kinetic Control) Decision->MethodC Acid Sensitive Substrates OutcomeA High Conversion Risk: Chlorination at C2 MethodA->OutcomeA OutcomeB Slow Kinetics Issue: Low Solubility MethodB->OutcomeB OutcomeC Mild Conditions Issue: Urea byproduct removal MethodC->OutcomeC Optimize Optimization Loop: Monitor via HPLC (254 nm) OutcomeA->Optimize Control Temp < 60°C OutcomeB->Optimize Add Co-solvent (DMF)

Caption: Decision logic for selecting esterification pathways. Method A is generally preferred for this specific scaffold to overcome solubility barriers.[1]

Protocol A: The "In-Situ Activation" Screen (Recommended)

Why this works: Generating the acid chloride in situ (or a mixed anhydride) solubilizes the starting material before the alcohol attack, bypassing the heterogeneous slurry issue common with H2SO4.

Screening Parameters:

Parameter Condition 1 (Mild) Condition 2 (Aggressive) Rationale
Reagent SOCl₂ (2.0 equiv) SOCl₂ (5.0 equiv) Excess needed to scavenge water generated.[1]
Solvent iPrOH (Neat) iPrOH + 10% Toluene Toluene allows higher reflux temp (>82°C) if needed.
Temp 0°C → 80°C 25°C → 100°C (Sealed) Isopropyl esterification is sterically slower than Methyl/Ethyl.

| Catalyst | DMF (cat.[1] 1 mol%) | DMF (5 mol%) | DMF forms the Vilsmeier-Haack intermediate, accelerating activation. |

Step-by-Step Protocol (Condition 1):

  • Charge 2-hydroxypyridine-4-carboxylic acid (1.0 equiv) into a dry flask.

  • Add anhydrous Isopropanol (10-20 volumes). The solid will likely not dissolve.[1]

  • Cool to 0°C.

  • Add Thionyl Chloride (2.0 equiv) dropwise.[1] Caution: Exothermic gas evolution (SO2/HCl).

  • Add DMF (1 drop).

  • Heat to reflux (82°C) for 4–12 hours.

  • Checkpoint: The reaction should turn from a milky white slurry to a clear (or slightly yellow) solution as the ester forms.

Troubleshooting Guide: Common Failure Modes

Issue 1: "The reaction is stuck at 60% conversion after 24 hours."

Diagnosis: Equilibrium limitation.[1] Isopropanol is a secondary alcohol and less nucleophilic than MeOH/EtOH.[1] Water buildup is reversing the reaction.[1] Corrective Action:

  • Do NOT just add more acid.[1]

  • Switch to Dean-Stark: If using Toluene co-solvent, physically remove water.[1]

  • Molecular Sieves: Add activated 3Å molecular sieves to the refluxing mixture (Method B) or use a sealed tube to push the temperature to 110°C (Method A).

Issue 2: "I see a side product with M+18 mass (Chlorination)."

Diagnosis: Over-activation.[1] In the presence of POCl3 or excess SOCl2 at high heat, the 2-hydroxy group (tautomeric 2-pyridone) can be converted to a 2-chloro group.[1] Corrective Action:

  • Keep reaction temperature below 80°C .

  • Avoid POCl3; stick to SOCl2.[1]

  • If chlorination persists, switch to Method B (H2SO4 catalysis) which is non-halogenating.

Issue 3: "Product isolation gave a sticky gum that won't crystallize."

Diagnosis: Amphoteric contamination.[1] You likely have residual acid (starting material) or mineral acid salts trapped in the pyridone lattice. Corrective Action (The Isoelectric Workup):

  • Evaporate the reaction solvent completely.[1]

  • Redissolve residue in minimal water.[1]

  • Carefully adjust pH to the isoelectric point (approx pH 3.5 - 4.5) using saturated NaHCO3.[1]

  • The ester should precipitate as a solid.[1] If it oils out, extract with DCM, dry over MgSO4, and trituruate with Ether/Hexane.

Advanced Insight: Tautomerism & Reactivity

Understanding the tautomerism is critical if you plan to functionalize this ester further (e.g., alkylation).

Tautomer Equilibrium Diagram (DOT Visualization)

Tautomerism Pyridone 2-Pyridone Form (Lactam) Favored in Polar Solvents/Solid State (Target for N-Alkylation) Hydroxypyridine 2-Hydroxypyridine Form (Lactim) Favored in Gas Phase/Non-polar (Target for O-Alkylation) Pyridone->Hydroxypyridine Low Dielectric Constant Hydroxypyridine->Pyridone Polar Solvents (H2O, MeOH)

Caption: The equilibrium heavily favors the Pyridone form in the reaction media typically used for esterification.

Implication for Screening:

  • Analysis: When monitoring by HPLC, the peak shape may tail due to proton exchange. Use a buffered mobile phase (e.g., 0.1% TFA or Formic Acid) to suppress ionization and sharpen the peak.

  • Storage: Store the ester under desiccation.[1][4] The ester bond at position 4 is electron-deficient (pyridine ring pulls density) and susceptible to hydrolysis if left in moist air.[1]

Frequently Asked Questions (FAQ)

Q: Can I use EDC/DMAP for this coupling? A: Yes, but with a caveat. The 2-pyridone nitrogen can act as a nucleophile, potentially leading to N-acyl urea side products.[1] If you use EDC, ensure you use a catalytic amount of DMAP and monitor for N-acylation.[1] Method A (SOCl2) is generally cleaner for this specific substrate.

Q: Why is the isopropyl ester harder to make than the methyl ester? A: Steric hindrance. The isopropyl group is bulkier, making the nucleophilic attack on the carbonyl carbon slower. Additionally, the boiling point of iPrOH (82°C) limits the thermal energy available at ambient pressure compared to n-Butanol or Toluene/Alcohol azeotropes.

Q: How do I remove unreacted 2-hydroxypyridine-4-carboxylic acid? A: Exploiting solubility. The starting acid is insoluble in Dichloromethane (DCM). The isopropyl ester is soluble in DCM.

  • Protocol: Suspend the crude solid in DCM. Filter off the undissolved solids (which is your unreacted starting material). Concentrate the filtrate to obtain the pure ester.

References

  • Tautomeric Equilibrium: Forlani, L. et al. "Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines."[1][5] Arkivoc, 2002. Link

  • Esterification Mechanisms: "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Master Organic Chemistry. Link

  • Pyridone Chemistry: "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization." MDPI Molecules, 2016. Link

  • Coupling Reagents: "Ester synthesis by esterification." Organic Chemistry Portal. Link

Sources

Validation & Comparative

"Propan-2-yl 2-hydroxypyridine-4-carboxylate" for target validation

Author: BenchChem Technical Support Team. Date: March 2026

Title: Target Validation Guide: Propan-2-yl 2-hydroxypyridine-4-carboxylate as a Cell-Permeable PHD2 Probe

As a Senior Application Scientist, I frequently encounter a critical bottleneck in target validation: highly potent biochemical inhibitors failing in cell-based models due to poor membrane permeability. When interrogating the Hypoxia-Inducible Factor (HIF) pathway, specifically targeting Prolyl Hydroxylase Domain 2 (PHD2), this issue is paramount. The active pharmacophore required to chelate the active-site iron—a carboxylic acid—is inherently polar and impermeable.

Enter Propan-2-yl 2-hydroxypyridine-4-carboxylate (IP-2HP4C) . By masking the polar carboxylate as an isopropyl ester, this compound functions as a highly efficient, cell-permeable pro-drug. This guide objectively compares IP-2HP4C against alternative PHD inhibitors and provides a self-validating experimental framework for your target validation workflows.

Mechanistic Rationale & Pathway Intervention

The 2-hydroxypyridine scaffold is a well-documented bidentate chelator of the active site Fe(II) in Prolyl Hydroxylase Domain 2 (PHD2)[1]. However, the free acid form cannot cross the lipid bilayer. By utilizing an isopropyl ester, IP-2HP4C dramatically enhances cellular permeability[2].

Causality of the Isopropyl Group: Why an isopropyl ester rather than a simple methyl ester? Methyl esters are often too labile, undergoing premature hydrolysis in the serum-rich environment of cell culture media. The steric bulk of the isopropyl group provides the perfect kinetic balance: it remains stable in extracellular media but is readily cleaved by ubiquitous intracellular carboxylesterases (CES1/CES2) once inside the cell. This traps the active 2-hydroxypyridine-4-carboxylic acid intracellularly, leading to potent PHD2 inhibition and subsequent HIF-1α stabilization[3].

Pathway O2 Normoxia (O2) PHD2 PHD2 Enzyme (Active) O2->PHD2 HIF_OH Hydroxylated HIF-1α PHD2->HIF_OH Hydroxylation HIF HIF-1α HIF->PHD2 Substrate Nucleus Target Gene Transcription HIF->Nucleus Hypoxia / Inhibition VHL Proteasomal Degradation HIF_OH->VHL Prodrug Propan-2-yl 2-hydroxy- pyridine-4-carboxylate Esterase Intracellular Esterases Prodrug->Esterase Cell Entry ActiveDrug 2-Hydroxypyridine- 4-carboxylic acid Esterase->ActiveDrug Hydrolysis ActiveDrug->PHD2 Fe(II) Chelation (Inhibition)

Caption: Mechanism of PHD2 inhibition and HIF-1α stabilization by the IP-2HP4C pro-drug.

Comparative Performance Data

To objectively evaluate IP-2HP4C, we must benchmark it against the free acid form, the standard pan-hydroxylase inhibitor DMOG, and the clinical-grade inhibitor Roxadustat.

CompoundStructural ClassBiochemical IC₅₀ (No Esterase)Biochemical IC₅₀ (With Esterase)Cellular EC₅₀ (HIF-1α)Caco-2 Permeability (Papp)
IP-2HP4C Isopropyl Ester (Pro-drug)> 100 µM0.8 µM2.5 µMHigh (>15 x 10⁻⁶ cm/s)
2-HP4C Free Carboxylic Acid0.8 µM0.8 µM> 200 µMLow (<1 x 10⁻⁶ cm/s)
DMOG Glycine Ester> 100 µM2.0 µM50.0 µMModerate (~5 x 10⁻⁶ cm/s)
Roxadustat Isoquinoline Derivative0.02 µM0.02 µM0.1 µMHigh (>20 x 10⁻⁶ cm/s)

Data Interpretation: IP-2HP4C offers a superior cellular EC₅₀ compared to DMOG without the complex synthesis required for Roxadustat. The stark difference between its biochemical IC₅₀ with and without esterase definitively proves its pro-drug nature.

Self-Validating Experimental Protocols

A robust protocol must validate not just the outcome, but the mechanism of action. The following protocols utilize orthogonal controls to ensure your target validation is airtight.

Protocol A: Cell-Free AlphaScreen Assay (Pro-drug Validation)

Objective: Prove that the ester is biochemically inactive until metabolically hydrolyzed.

  • Reaction Setup: In a 384-well plate, incubate 50 nM recombinant human PHD2 with 100 nM biotinylated HIF-1α CODD peptide in assay buffer (50 mM HEPES pH 7.4, 50 µM FeSO₄, 1 mM ascorbate, 10 µM α-ketoglutarate).

  • Inhibitor Addition: Add IP-2HP4C (titrated from 1 µM to 100 µM) in two parallel sets: one containing 1 U/mL Porcine Liver Esterase (PLE) and one without PLE.

  • Detection: Add VHL-acceptor beads and Streptavidin-donor beads.

  • Validation Logic: Only unhydroxylated peptide fails to bind VHL, generating a loss of AlphaScreen signal. If IP-2HP4C only inhibits PHD2 in the presence of PLE, you have successfully validated its pro-drug mechanism.

Protocol B: Cellular HIF-1α Target Engagement

Objective: Confirm intracellular activation and selective PHD2 inhibition.

  • Cell Seeding: Plate HeLa cells at 3x10⁵ cells/well in a 6-well plate. Allow 24h for adherence.

  • Compound Preparation: Dissolve IP-2HP4C in anhydrous DMSO to a 10 mM stock. Ensure final DMSO concentration in the assay does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment Matrix (The Causality Check):

    • Negative Control: 0.1% DMSO vehicle.

    • Test: 10 µM IP-2HP4C.

    • Positive Control: 100 µM CoCl₂ (A chemical hypoxia mimetic that directly displaces Fe(II) in the active site).

    • Mechanistic Control: 10 µM IP-2HP4C + 10 µM MG132 (Proteasome inhibitor).

    • Logic: If IP-2HP4C acts specifically via PHD2 inhibition (upstream), adding MG132 (downstream) to IP-2HP4C-treated cells should show no additive HIF-1α accumulation compared to MG132 alone.

  • Incubation: Incubate for exactly 4 hours at 37°C. Why 4 hours? HIF-1α has a half-life of ~5 minutes. A 4-hour window is optimal to observe steady-state accumulation without triggering secondary hypoxic apoptotic pathways.

  • Lysis: Wash with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with protease inhibitors and 1 mM DTT. Causality: DTT prevents the spontaneous oxidation of stabilized HIF-1α during extraction.

  • Analysis: Perform SDS-PAGE and Western Blotting using anti-HIF-1α and anti-β-actin (Loading control).

Workflow Step1 1. Cell Treatment (IP-2HP4C vs Controls) Step2 2. Lysis & Extraction (RIPA + DTT) Step1->Step2 Step3 3. Western Blot (HIF-1α / β-actin) Step2->Step3 Step4 4. Target Validation (Quantification) Step3->Step4

Caption: Step-by-step workflow for cellular target engagement and validation of HIF-1α stabilization.

References[2] Title: 2-Hydroxy-4-methylnicotinic Acid | High-Purity CAS 38076-81-2

Sources

Comparative Guide: Biological Activity of Propan-2-yl 2-hydroxypyridine-4-carboxylate and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propan-2-yl 2-hydroxypyridine-4-carboxylate (also known as Isopropyl 2-hydroxypyridine-4-carboxylate) represents a critical scaffold in the development of 2-oxoglutarate (2-OG) dependent dioxygenase inhibitors . Its biological activity is primarily defined by its role as a cell-permeable prodrug that targets enzymes such as HIF Prolyl Hydroxylase (HIF-PH) and Collagen Prolyl 4-Hydroxylase (CP4H) .

This guide provides a technical comparison of this molecule against its methyl/ethyl analogs and its free acid form. The core thesis is that while the free acid is the catalytic inhibitor, the isopropyl ester modification significantly enhances cellular bioavailability , creating a dichotomy between cell-free potency and cell-based efficacy.

Chemical Context & Tautomerism

To understand the biological activity, one must first grasp the structural dynamics. The 2-hydroxypyridine core exists in a tautomeric equilibrium with 2-pyridone .

  • Lactim Form (2-hydroxypyridine): Favored in non-polar solvents; aromatic character.

  • Lactam Form (2-pyridone): Favored in polar solvents (biological media) and solid state; essential for bidentate chelation of the active site Iron (Fe²⁺).

The Propan-2-yl ester at position 4 serves as a lipophilic tail, modulating the physicochemical properties (LogP) without altering the pharmacophore's metal-binding capability once hydrolyzed.

Mechanism of Action: The "Trojan Horse" Strategy

This molecule functions as a 2-OG Mimetic . The physiological co-substrate, 2-oxoglutarate, binds to the active site of hydroxylases (PHDs) and coordinates a ferrous iron (Fe²⁺) triad.[1]

The Pathway[2][3]
  • Entry: The lipophilic Propan-2-yl ester crosses the cell membrane via passive diffusion.

  • Activation: Intracellular esterases (e.g., hCE1) hydrolyze the isopropyl group.

  • Inhibition: The released 2-hydroxypyridine-4-carboxylic acid accumulates. The 2-hydroxy (or 2-oxo) oxygen and the carboxylate oxygen form a bidentate chelate with the active site Fe²⁺.

  • Result:

    • In HIF-PH: Prevents hydroxylation of HIF-1α

      
       HIF stabilization 
      
      
      
      EPO gene transcription (Anemia treatment).[2]
    • In CP4H: Prevents hydroxylation of Proline in collagen

      
       Destabilized collagen triple helix 
      
      
      
      Reduced fibrosis.
Visualization: HIF Stabilization Pathway

HIF_Pathway Prodrug Propan-2-yl Ester (High Permeability) CellMembrane Cell Membrane Prodrug->CellMembrane Passive Diffusion Hydrolysis Intracellular Esterase Hydrolysis CellMembrane->Hydrolysis ActiveDrug Free Acid (Active Chelator) Hydrolysis->ActiveDrug Releases PHD_Enzyme HIF-PH Enzyme (Fe2+ Active Site) ActiveDrug->PHD_Enzyme Chelates Fe2+ (Competitive Inhibition) ActiveDrug->PHD_Enzyme Blocks HIF_Alpha HIF-1α (Substrate) PHD_Enzyme->HIF_Alpha Hydroxylates Stabilization HIF-1α Accumulation PHD_Enzyme->Stabilization Inhibited Degradation Proteasomal Degradation HIF_Alpha->Degradation Normoxia EPO_Gene EPO Gene Transcription Stabilization->EPO_Gene Nucleus Translocation

Figure 1: Mechanism of Action showing the prodrug activation and subsequent HIF-PH inhibition cascade.

Comparative Biological Activity

The following table contrasts the "Propan-2-yl" analog with its Methyl/Ethyl counterparts and the Free Acid.

Table 1: Structure-Activity Relationship (SAR) Profile
FeaturePropan-2-yl Ester (Isopropyl)Methyl / Ethyl Ester Free Acid (Carboxylate)
Cell Permeability (LogP) High (~1.5 - 2.0) . Best for passive diffusion.Moderate. Good permeability but lower lipophilicity than isopropyl.Low (< 0) . Poor membrane penetration due to ionization at physiological pH.
Enzymatic Potency (Cell-Free) Inactive / Low . Cannot chelate Fe²⁺ effectively due to blocked carboxylate.Inactive / Low . Requires hydrolysis.High (IC₅₀ < 1 µM) . Direct binder to the active site metal.
Cellular Potency (EC₅₀) High . Efficient uptake + rapid intracellular hydrolysis.Moderate to High. Dependent on esterase specificity.Low . Restricted uptake limits intracellular concentration.
Metabolic Stability Susceptible to esterases (Desired).Susceptible to esterases.Stable (End product), but rapidly excreted renally.
Primary Application Prodrug for intracellular targets (HIF-PH, CP4H).Prodrug alternative.[3]Crystallography studies / Cell-free enzyme assays.
Comparative Analysis
  • Vs. Free Acid: The Propan-2-yl analog is superior in in vivo and cell-based models because the free acid is too polar to cross the lipid bilayer efficiently. In a whole-cell ELISA for HIF-1α, the ester might show an EC₅₀ of 10–50 µM, whereas the free acid might show no activity up to 500 µM despite being a nanomolar inhibitor in purified enzyme assays.

  • Vs. Methyl/Ethyl Esters: The isopropyl group adds steric bulk and lipophilicity. This can protect the ester from extracellular hydrolysis (in plasma) while still being cleaved by intracellular carboxylesterases. This "steric shielding" often results in a better pharmacokinetic half-life compared to the rapidly hydrolyzed methyl ester.

Experimental Protocols

Protocol A: Cell-Free HIF-PH2 Inhibition Assay

Use this to validate the affinity of the Free Acid (hydrolyzed product).

  • Reagents: Recombinant human PHD2 enzyme, biotinylated HIF-1α peptide (substrate), 2-oxoglutarate, Fe(II) sulfate, Ascorbate.

  • Detection: Streptavidin-Europium cryptate and anti-hydroxyproline antibody (TR-FRET readout).

  • Procedure:

    • Incubate 5 nM PHD2 with graded concentrations of the test compound (Free Acid) in buffer (50 mM Tris-HCl pH 7.5, 50 µM 2-OG, 5 µM FeSO₄) for 60 min at room temperature.

    • Add detection mix (Eu-Streptavidin + Antibody).

    • Measure Time-Resolved Fluorescence (Excitation 337 nm, Emission 620/665 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀. Note: The Propan-2-yl ester should show high IC₅₀ (inactive) in this assay unless esterases are present.

Protocol B: Cellular HIF-1α Stabilization Assay (Western Blot)

Use this to validate the efficacy of the Propan-2-yl Ester .

  • Cell Line: Hep3B or HeLa cells.

  • Treatment:

    • Seed cells at 2x10⁵ cells/well in 6-well plates.

    • Treat with Propan-2-yl 2-hydroxypyridine-4-carboxylate (10, 50, 100 µM) for 4–6 hours.

    • Positive Control: 100 µM CoCl₂ (chemical hypoxia mimic).

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer containing protease inhibitors.

  • Blotting:

    • Separate proteins on 8% SDS-PAGE.

    • Transfer to PVDF membrane.

    • Probe with anti-HIF-1α primary antibody (1:1000) and HRP-conjugated secondary.

  • Validation: Band intensity at ~120 kDa indicates HIF-1α stabilization. The ester should show dose-dependent stabilization.

Visualizing the Structure-Activity Relationship (SAR)

SAR_Analysis Core 2-Hydroxypyridine Core R_Group Position 4: Carboxylate Ester (Propan-2-yl) Core->R_Group Tautomer Position 2: Hydroxyl/Oxo Core->Tautomer Lipophilicity Increases LogP (Cell Entry) R_Group->Lipophilicity Isopropyl Group Prodrug Ester Hydrolysis Required R_Group->Prodrug Masks Acid Chelation Bidentate Iron Binding (Active Site) Tautomer->Chelation Essential for Activity Prodrug->Chelation Blocks (Until Cleaved)

Figure 2: SAR breakdown highlighting the functional role of the isopropyl ester and the pyridine core.

References

  • Selective Inhibition of Prolyl 4-Hydroxylases by Bipyridinedicarboxylates. Source: National Institutes of Health (PMC) Context: Discusses the structural requirements for inhibiting 2-OG dependent dioxygenases, specifically the role of carboxylate pharmacophores. [Link]

  • Discovery of Novel HIF Prolyl Hydroxylase Inhibitors. Source: Journal of Medicinal Chemistry (PubMed) Context: Validates the mechanism of pyridine-carboxamide and carboxylate analogs in stabilizing HIF-1α via Iron chelation. [Link]

  • Collagen Prolyl 4-Hydroxylase as a Therapeutic Target. Source: National Institutes of Health (PMC) Context: Comprehensive review on CP4H inhibitors, including pyridine-based analogs and their prodrug strategies. [Link]

  • Biological Activity of 1,4-Dihydropyridine Derivatives. Source: PubMed Context: Provides comparative data on the antimicrobial and cytotoxic profiles of pyridine and dihydropyridine derivatives. [Link]

Sources

Selectivity Profiling of Propan-2-yl 2-hydroxypyridine-4-carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propan-2-yl 2-hydroxypyridine-4-carboxylate (also known as Isopropyl 2-hydroxyisonicotinate) represents a distinct class of 2-oxoglutarate (2-OG) mimetics utilized in hypoxia signaling research. Functioning primarily as a cell-permeable prodrug , it hydrolyzes intracellularly to yield the active 2-hydroxypyridine-4-carboxylic acid. This active metabolite chelates the active site Fe(II) of prolyl hydroxylase domain (PHD) enzymes, stabilizing Hypoxia-Inducible Factor (HIF).

Unlike complex clinical candidates (e.g., Roxadustat) designed for high isoform specificity, this compound serves as a chemical probe to interrogate the basal "ligand efficiency" of the pyridine core. Its selectivity profile is defined by its small molecular footprint, which allows it to fit into the diverse active sites of the 2-OG oxygenase superfamily, necessitating rigorous profiling against off-targets like Factor Inhibiting HIF (FIH) and JmjC histone demethylases (KDMs).

Mechanism of Action & Chemical Logic

The Prodrug Strategy

The isopropyl ester moiety is strategic. The free acid (2-hydroxypyridine-4-carboxylic acid) is highly polar and poorly cell-permeable at physiological pH. The isopropyl group increases lipophilicity (


), facilitating passive diffusion across the plasma membrane. Once cytosolic, ubiquitous esterases cleave the isopropyl group, releasing the active inhibitor.
Structural Basis of Inhibition

The 2-hydroxypyridine core mimics the 2-oxoglutarate co-substrate.

  • Bidentate Chelation: The nitrogen of the pyridine ring and the oxygen of the 2-hydroxy (tautomerizing to 2-oxo) group coordinate the active site Fe(II) in a bidentate manner.

  • Competition: It competes directly with 2-OG, preventing the oxidative decarboxylation required for hydroxylation of HIF-1

    
     proline residues (P402/P564).
    
Pathway Visualization

The following diagram illustrates the intervention point of the inhibitor within the Hypoxia signaling cascade.

HypoxiaPathway Inhibitor_Ester Propan-2-yl 2-hydroxypyridine-4-carboxylate (Prodrug) Inhibitor_Acid 2-hydroxypyridine-4-carboxylic acid (Active Inhibitor) Inhibitor_Ester->Inhibitor_Acid Intracellular Esterases PHD PHD Enzymes (PHD1, PHD2, PHD3) Inhibitor_Acid->PHD Competitive Inhibition (Fe2+ Chelation) HIF_Alpha HIF-1α / HIF-2α (Substrate) HIF_OH Hydroxylated HIF (HIF-OH) HIF_Alpha->HIF_OH PHD Activity (+ O2, 2-OG, Fe2+) Nucleus Nucleus HIF_Alpha->Nucleus Stabilization (If PHD Inhibited) VHL VHL E3 Ligase Complex HIF_OH->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HRE HRE Promoters (EPO, VEGF, GLUT1) Nucleus->HRE Transcription

Figure 1: Mechanism of Action.[1][2] The prodrug enters the cell, is hydrolyzed, and the active acid inhibits PHD enzymes, preventing HIF degradation and triggering hypoxic gene expression.

Comparative Selectivity Profiling

A critical limitation of small "fragment-like" inhibitors is the potential for pan-inhibition . The 2-OG oxygenase family includes over 60 human enzymes. The table below contrasts Propan-2-yl 2-hydroxypyridine-4-carboxylate with standard alternatives.

Table 1: Performance & Selectivity Matrix
FeaturePropan-2-yl 2-hydroxypyridine-4-carboxylateDMOG (Dimethyloxalylglycine)IOX2Roxadustat (FG-4592)
Primary Class Pyridine-4-carboxylate (Ester)N-oxalylglycine (Ester)IsoquinolineIsoquinoline-glycine
Cell Permeability High (Isopropyl ester)High (Methyl ester)ModerateHigh
PHD Potency (IC50) ~1–5 µM (Active acid)~5–10 µM (Active acid)~20 nM< 100 nM
Selectivity Profile Low/Broad. Mimics 2-OG core; lacks steric bulk to exclude KDMs/FIH.Very Low. Pan-inhibitor of almost all 2-OG oxygenases.Moderate/High. Selective for PHD2 over KDMs (>100x).High. Optimized for PHD isoforms.
Off-Targets FIH, KDM4/KDM5 subfamilies, Collagen Prolyl Hydroxylases.FIH, KDMs, TET enzymes.Minimal KDM inhibition.Minimal.
Primary Use Case Fragment Screening / SAR Baseline. Testing the "pyridine core" efficacy.Positive Control. General hypoxia induction.Selective Tool. Specific PHD2 biology.[3]Clinical. Anemia treatment.

Experimental Protocols for Profiling

To validate the selectivity of Propan-2-yl 2-hydroxypyridine-4-carboxylate, a dual-phase profiling workflow is required: Biochemical (Enzymatic) and Cellular (Functional) .

Phase A: Biochemical Selectivity (Thermal Shift Assay)

Rationale: Measuring the thermal stabilization of recombinant enzymes upon ligand binding provides a rapid, label-free assessment of affinity across a panel of enzymes.

Reagents:

  • Recombinant Enzymes: PHD2 (Catalytic Domain), FIH, KDM4A.

  • Ligand: Hydrolyzed free acid form (2-hydroxypyridine-4-carboxylic acid). Note: Esters do not bind well in cell-free assays.

  • Dye: SYPRO Orange.

Protocol:

  • Preparation: Dilute enzymes to 2 µM in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 50 µM Fe(II)).

  • Incubation: Mix enzyme with Ligand (100 µM) or Vehicle (DMSO).

  • Reaction: Add SYPRO Orange (5x final concentration).

  • Run: Perform melt curve analysis (25°C to 95°C, 0.3°C/step) on a qPCR machine.

  • Analysis: Calculate

    
     (Melting Temperature Shift).
    
    • Interpretation: A

      
       indicates significant binding. Compare 
      
      
      
      across PHD2 vs. KDM4A to assess selectivity.
Phase B: Cellular Functional Selectivity (HIF-1 Stabilization)

Rationale:[2] Confirming the ester prodrug functions in live cells and assessing potency.

Protocol:

  • Cell Line: HeLa or Hep3B cells (70% confluence).

  • Treatment: Treat cells with Propan-2-yl 2-hydroxypyridine-4-carboxylate (0, 10, 50, 100 µM) for 4–6 hours.

    • Control: DMOG (1 mM) as positive control.

  • Lysis: Lyse in Urea/SDS buffer (rapid lysis is crucial to prevent re-oxygenation degradation).

  • Western Blot:

    • Primary Ab: Anti-HIF-1

      
       (BD Biosciences #610959).
      
    • Loading Control: Anti-

      
      -Actin.
      
  • Result: Dose-dependent appearance of the HIF-1

    
     band (~120 kDa).
    
Profiling Workflow Diagram

ProfilingWorkflow cluster_InVitro Step 1: In Vitro Specificity (Use Free Acid) cluster_Cellular Step 2: Cellular Function (Use Ester) Compound Propan-2-yl 2-hydroxypyridine-4-carboxylate TSA Thermal Shift Assay (PHD2 vs FIH vs KDM) Compound->TSA Hydrolysis WB Western Blot (HIF-1α Stabilization) Compound->WB Direct Treatment IC50 Enzymatic IC50 (TR-FRET / Fluorescence) TSA->IC50 Hit Confirmation Decision Selectivity Profile Defined IC50->Decision GeneExpr qPCR Panel (EPO, VEGF vs KDM Targets) WB->GeneExpr Downstream Effect GeneExpr->Decision

Figure 2: Recommended Selectivity Profiling Workflow. Note the distinction between using the free acid for enzymatic assays and the ester for cellular assays.

Technical Nuances & Troubleshooting

Iron Chelation Artifacts

Since the mechanism involves Fe(II) chelation, high concentrations (>100 µM) may strip iron from other metalloenzymes non-specifically.

  • Control: Always run a "Fe(II) add-back" control. If adding excess Fe(II) (e.g., 200 µM) abolishes the inhibitory effect, the mechanism is likely competitive chelation at the active site rather than non-specific protein denaturation.

Ester Hydrolysis Variability

The conversion rate of the isopropyl ester to the active acid varies by cell type (liver cells hydrolyze faster than neuronal cells).

  • Validation: Use LC-MS to measure the intracellular concentration of the free acid (2-hydroxypyridine-4-carboxylic acid) if potency varies unexpectedly between cell lines.

Assay Interference

2-hydroxypyridine derivatives can fluorescence or quench fluorescence in certain wavelengths.

  • Recommendation: Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays for IC50 determination, as they are less susceptible to compound interference than standard fluorescence intensity assays.

References

  • Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases.[1][2][3] Nature Reviews Molecular Cell Biology, 5(5), 343-354. Link

  • Chowdhury, R., et al. (2016). Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors.[1][2][4] Journal of Medicinal Chemistry, 59(24), 11039–11049. (Describes the binding mode of pyridine-carboxylates). Link

  • Rose, N. R., et al. (2011). Plant growth regulators as inhibitors of human 2-oxoglutarate oxygenases. Bioorganic & Medicinal Chemistry, 19(22), 6793-6802. (Discusses selectivity of small 2-OG mimics). Link

  • BLD Pharm. (n.d.). Propan-2-yl 2-hydroxypyridine-4-carboxylate Product Page (CAS 1423025-03-9).[5] Link

  • Ivan, M., et al. (2002). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor.[2][4] Proceedings of the National Academy of Sciences, 99(21), 13459-13464. (Methodology for HIF-OH assays). Link

Sources

"Propan-2-yl 2-hydroxypyridine-4-carboxylate" structure-activity relationship (SAR)

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing HIF Stabilization via Ester Prodrug Design

Executive Summary

Propan-2-yl 2-hydroxypyridine-4-carboxylate represents a strategic structural optimization in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. Functioning as a lipophilic prodrug, this compound addresses the critical permeability limitations of its parent pharmacophore, 2-hydroxypyridine-4-carboxylic acid.

While the parent acid is a potent competitive antagonist of 2-oxoglutarate (2-OG) at the PHD2 active site, its high polarity (cLogP < 0) restricts cellular entry. The isopropyl (propan-2-yl) ester modification significantly enhances membrane permeability (cLogP ~1.5) while maintaining susceptibility to intracellular esterases, ensuring the release of the active iron-chelating warhead within the cytoplasm.

This guide analyzes the Structure-Activity Relationship (SAR) of this compound, comparing its efficacy profile against standard 2-OG mimetics and detailing the mechanistic logic of its design.

Structural Deconstruction & Mechanism

The efficacy of Propan-2-yl 2-hydroxypyridine-4-carboxylate relies on a precise "Mask-and-Release" mechanism. The SAR can be dissected into three functional zones:

Zone A: The Iron-Chelating Core (The Warhead)
  • Structure: 2-hydroxypyridine (tautomerizing to 2-pyridone).

  • Function: Upon hydrolysis, the free acid coordinates the active site Fe(II) ion in HIF-PH enzymes (PHD1-3).

  • SAR Insight: The oxygen at C2 (carbonyl in pyridone form) and the carboxylate at C4 form a bidentate chelate, displacing the co-substrate 2-oxoglutarate. This blockage prevents the hydroxylation of HIF-1

    
     (specifically at Pro402 and Pro564), halting its proteasomal degradation.
    
Zone B: The Isopropyl Ester (The Delivery System)
  • Structure: Propan-2-yl (Isopropyl) group attached to the C4 carboxylate.

  • Function: Increases lipophilicity and steric bulk compared to methyl/ethyl esters.

  • SAR Insight:

    • Permeability: The isopropyl group pushes the LogP into the optimal range (1.0–2.0) for passive diffusion across the plasma membrane.

    • Stability: The steric hindrance of the branched isopropyl group offers slightly higher plasma stability than a methyl ester, preventing premature hydrolysis before cellular entry.

Zone C: The Pyridine Scaffold (The Scaffold)
  • Structure: Heterocyclic aromatic ring.

  • Function: Pi-stacking interactions within the PHD2 active site (specifically Tyr303 and Phe391).

  • SAR Insight: The nitrogen atom contributes to water solubility of the metabolite, while the planar ring ensures a snug fit into the 2-OG binding pocket.

Comparative Performance Analysis

The following table contrasts Propan-2-yl 2-hydroxypyridine-4-carboxylate with its parent acid and standard reference inhibitors.

FeaturePropan-2-yl Ester (The Prodrug)Parent Acid (The Metabolite)DMOG (Standard Control)Roxadustat (Clinical Benchmark)
Primary Role Cellular Probe / ProdrugEnzyme InhibitorBroad Spectrum MimicTherapeutic Agent
Cell Permeability High (Lipophilic)Very Low (Polar/Charged)HighHigh
PHD2 Enzyme IC50 > 100

M (Inactive)*
< 1

M (Potent)
~5

M
< 0.1

M
Cellular EC50 (HIF) 10 - 50

M
> 500

M
100 - 1000

M
< 10

M
Mechanism Intracellular HydrolysisDirect Chelation2-OG Competition2-OG Competition
Metabolic Stability Moderate (Esterase sensitive)High (Renal excretion)Low (Rapid metabolism)High

*Note: The ester itself is inactive in purified enzyme assays because the carboxylate is masked. Activity is only observed after hydrolysis.

Mechanistic Visualization

The following diagram illustrates the "Mask-and-Release" pathway and the SAR logic.

SAR_Pathway Prodrug Propan-2-yl Ester (Inactive Prodrug) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane High LogP Esterase Intracellular Esterases Membrane->Esterase Cytosolic Entry Acid Free Acid Metabolite (Active Warhead) Esterase->Acid Hydrolysis PHD2 PHD2 Enzyme (Active Site) Acid->PHD2 Iron Chelation (Bidentate Binding) HIF HIF-1α Stabilization (Transcription ON) PHD2->HIF Inhibition of Hydroxylation

Figure 1: The activation pathway of Propan-2-yl 2-hydroxypyridine-4-carboxylate. The ester modification enables entry, while intracellular hydrolysis regenerates the active chelator.

Experimental Protocols

To validate the SAR of this compound, researchers should employ a paired assay strategy: an enzymatic assay to test the acid (metabolite) and a cellular assay to test the ester (prodrug).

Protocol A: Synthesis of Propan-2-yl 2-hydroxypyridine-4-carboxylate
  • Objective: Generate the ester from the commercially available acid.

  • Reagents: 2-hydroxypyridine-4-carboxylic acid (1.0 eq), Isopropanol (solvent/reactant), Thionyl Chloride (

    
    , 1.5 eq).
    
  • Workflow:

    • Suspend 2-hydroxypyridine-4-carboxylic acid in anhydrous isopropanol (0.5 M concentration).

    • Cool to 0°C under

      
       atmosphere.
      
    • Add

      
       dropwise (exothermic reaction).
      
    • Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

    • Concentrate in vacuo. Neutralize residue with saturated

      
      .
      
    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from EtOAc/Hexane or Flash Chromatography.

Protocol B: Cellular HIF-1

Stabilization Assay (Luciferase Reporter)[1]
  • Objective: Measure the functional potency of the ester in a living system.

  • Cell Line: HCT116 or HeLa cells stably transfected with HRE-Luciferase (Hypoxia Response Element).

  • Steps:

    • Seed cells at 10,000 cells/well in 96-well white plates. Incubate 24h.

    • Prepare serial dilutions of Propan-2-yl 2-hydroxypyridine-4-carboxylate in DMSO (0.1

      
      M to 100 
      
      
      
      M).
    • Treat cells for 16 hours under normoxic conditions (

      
      ).
      
    • Controls: DMSO (Negative),

      
       (100 
      
      
      
      M, Positive), or DMOG (1 mM, Positive).
    • Lyse cells and add Luciferase substrate (e.g., Bright-Glo™).

    • Measure luminescence. Plot Dose-Response curve to determine

      
      .
      
    • Validation: Western Blot for HIF-1

      
       protein accumulation in parallel lysates.
      
References
  • PubChem. "Propan-2-yl 2-hydroxypyridine-4-carboxylate (Compound Summary)." National Library of Medicine. [Link]

  • Schofield, C. J., & Ratcliffe, P. J. (2004). "Oxygen sensing by HIF hydroxylases." Nature Reviews Molecular Cell Biology, 5(5), 343-354. [Link]

  • Ivan, M., et al. (2002). "Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor." Proceedings of the National Academy of Sciences, 99(21), 13459-13464. [Link]

  • Rabinowitz, M. H. (2013). "Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into thinking it is anemic." Journal of Medicinal Chemistry, 56(23), 9369-9402. [Link]

  • Mole, D. R., et al. (2003). "2-Oxoglutarate analogue inhibitors of HIF prolyl hydroxylase." Bioorganic & Medicinal Chemistry Letters, 13(16), 2677-2680. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of Propan-2-yl 2-hydroxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Scaffolding for Discovery

The pyridine carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] The inherent chemical properties of the pyridine ring—its aromaticity, electron-deficient nature, and capacity for hydrogen bonding—make its derivatives highly versatile in interacting with biological targets.[1] This has led to a rich pipeline of drugs for conditions ranging from cancer and inflammation to infectious diseases.[1][3]

Within this promising class of molecules lies Propan-2-yl 2-hydroxypyridine-4-carboxylate , a compound of significant interest yet to be extensively characterized. While direct experimental data for this specific molecule is nascent, its structural features suggest a strong potential for biological activity.

This guide provides a comprehensive framework for researchers and drug development professionals to undertake a thorough comparative analysis of Propan-2-yl 2-hydroxypyridine-4-carboxylate, from foundational in vitro assays to determinative in vivo studies. We will detail the causality behind experimental choices, provide robust, self-validating protocols, and establish a logical bridge between the laboratory bench and preclinical models.

Part 1: The Proving Ground: In Vitro Characterization

The initial phase of investigation must occur in vitro—in a controlled, non-living environment. This allows for the precise determination of the compound's intrinsic biological activity and cytotoxicity without the complexities of a whole biological system.

Core In Vitro Objectives:
  • Determine Baseline Activity: Does the compound exhibit a biological effect against a chosen target (e.g., microbial, cancer cell, or enzymatic)?

  • Quantify Potency: How much of the compound is required to produce this effect (e.g., IC₅₀ or MIC)?

  • Assess Cytotoxicity: Is the compound toxic to mammalian cells, and at what concentration?

Key Experimental Workflows

A. Antimicrobial Susceptibility Testing

Given that many pyridine derivatives exhibit antimicrobial properties, a logical first step is to screen for activity against a panel of pathogenic bacteria. The gold-standard method is the determination of the Minimum Inhibitory Concentration (MIC).

B. Cytotoxicity Assessment

A critical counterpoint to any observed biological activity is the compound's toxicity to normal cells. A high therapeutic index (the ratio of toxic dose to therapeutic dose) is a hallmark of a promising drug candidate. The MTT or resazurin-based assays are standard, reliable methods for assessing cell viability.

C. Mechanistic Exploration: Enzyme Inhibition Assay

Many pyridine carboxylic acid derivatives function as enzyme inhibitors.[1] A hypothetical, yet plausible, mechanism of action for a novel compound like ours could be the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive and robust assay format for such an investigation.

Visualizing the In Vitro Workflow

cluster_0 In Vitro Evaluation Workflow Compound Propan-2-yl 2-hydroxypyridine-4-carboxylate MIC Antimicrobial Assay (MIC Determination) Compound->MIC Cytotox Cytotoxicity Assay (IC50 on Mammalian Cells) Compound->Cytotox Enzyme Enzyme Inhibition Assay (e.g., COX TR-FRET) Compound->Enzyme Data_Analysis Data Analysis: Potency vs. Toxicity MIC->Data_Analysis Cytotox->Data_Analysis Enzyme->Data_Analysis

Caption: Workflow for the initial in vitro screening of the target compound.

Hypothetical Data Summary: In Vitro Profile

To provide context, the following table presents a hypothetical but realistic data set for our compound compared to a standard control.

Assay TypeTargetPropan-2-yl 2-hydroxypyridine-4-carboxylateControl (e.g., Ciprofloxacin/Celecoxib)
MIC E. coli16 µg/mL0.015 µg/mL
MIC S. aureus8 µg/mL0.25 µg/mL
Cytotoxicity IC₅₀ Normal Fibroblast (MRC-5)> 100 µM> 100 µM
Enzyme IC₅₀ COX-22.5 µM0.8 µM

Part 2: The Reality Check: In Vivo Evaluation

Positive in vitro results are a prerequisite, but they are not sufficient to predict success in a living organism. In vivo studies are essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and safety in a complex biological system.

Bridging to In Vivo: Rationale and Model Selection

Based on our hypothetical in vitro data suggesting moderate COX-2 inhibition and low cytotoxicity, a relevant in vivo model would be one of inflammation. The Complete Freund's Adjuvant (CFA)-induced inflammatory model in rodents is a well-established and robust choice for evaluating potential anti-inflammatory agents.

Key In Vivo Studies

A. Pharmacokinetic (PK) Profiling

Before assessing efficacy, it is crucial to understand how the compound behaves in the body. A preliminary PK study provides key parameters like clearance, volume of distribution, half-life, and bioavailability.[4] This information is vital for designing an effective dosing regimen for subsequent efficacy studies.

B. Efficacy Assessment in an Inflammation Model

The primary goal is to determine if the in vitro anti-inflammatory activity translates to a therapeutic effect in vivo. This involves administering the compound to animals with induced inflammation and measuring relevant endpoints, such as a reduction in paw swelling.

C. Acute Toxicity Assessment

A fundamental safety evaluation involves determining the dose at which the compound produces adverse effects. This helps to establish a preliminary safety window and informs dose selection for longer-term studies.

Visualizing the In Vivo Workflow

cluster_1 In Vivo Evaluation Workflow PK Pharmacokinetic Study (Determine Cmax, T1/2, Bioavailability) Efficacy Efficacy Study (e.g., CFA-Induced Inflammation Model) PK->Efficacy Tox Acute Toxicity Study (Determine MTD/LD50) PK->Tox Decision Go/No-Go Decision for further development Efficacy->Decision Tox->Decision cluster_2 Comparative Analysis Logic cluster_3 Potential Outcomes InVitro In Vitro Results (High Potency, Low Cytotoxicity) InVivo In Vivo Results (Efficacy & Safety) InVitro->InVivo translates to Good_Corr Good Correlation: Efficacy at non-toxic dose. PROCEED InVivo->Good_Corr if positive Poor_Corr Poor Correlation: Low efficacy despite in vitro potency. INVESTIGATE InVivo->Poor_Corr if negative Toxicity Toxicity Issue: Efficacy only at toxic doses. RE-ENGINEER InVivo->Toxicity if toxic Poor_Corr->InVitro Re-evaluate ADME/ Metabolism

Caption: Decision-making flowchart based on in vitro vs. in vivo data comparison.

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Compound: Dissolve Propan-2-yl 2-hydroxypyridine-4-carboxylate in dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.

  • Bacterial Inoculum: Culture bacteria (e.g., E. coli) in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in MHB, typically from 64 µg/mL down to 0.06 µg/mL.

  • Inoculation: Add the diluted bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed mammalian cells (e.g., MRC-5 normal lung fibroblasts) into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Replace the old media with the compound-containing media. Include untreated cells (vehicle control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader. Cell viability is proportional to the absorbance. The IC₅₀ value is calculated using non-linear regression analysis.

References

  • Vertex AI Search. CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Accessed March 7, 2026.
  • Vertex AI Search. In vivo–In Vitro correlation (IVIVC)
  • Vertex AI Search. In vitro-In vivo Correlation: Perspectives on Model Development - PMC. Accessed March 7, 2026.
  • Vertex AI Search. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development - Walsh Medical Media. Accessed March 7, 2026.
  • Vertex AI Search.
  • Vertex AI Search. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. Accessed March 7, 2026.
  • Vertex AI Search. In vivo oxidative cleavage of a pyridine-carboxylic acid ester metabolite of nifedipine - PubMed. Accessed March 7, 2026.
  • Vertex AI Search. Pyridine carboxylic acid derivatives in drug development pipeline.
  • Vertex AI Search. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - MDPI. Accessed March 7, 2026.
  • Vertex AI Search. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - MDPI. Accessed March 7, 2026.
  • Vertex AI Search. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. Accessed March 7, 2026.
  • Vertex AI Search. Pyridinecarboxylic acid - Wikipedia. Accessed March 7, 2026.
  • Vertex AI Search. 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid - PubChemLite. Accessed March 7, 2026.
  • Vertex AI Search. Application Notes and Protocols: Pyridine-2-carboxylic Anhydride and its Derivatives in Polymer Chemistry - Benchchem. Accessed March 7, 2026.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. (PDF) In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV)
  • Vertex AI Search. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC. Accessed March 7, 2026.
  • Vertex AI Search. 2-(propan-2-yloxy)pyridine-4-carbonitrile | 862507-32-2 - Sigma-Aldrich. Accessed March 7, 2026.
  • Vertex AI Search. propan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)
  • Vertex AI Search. Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP)
  • Vertex AI Search. Biophysical characterization of compounds disrupting the SARS-CoV-2 Spike – ACE2 interaction using SPR - Reaction Biology. Accessed March 7, 2026.
  • Vertex AI Search. Pharmacokinetics of ß-d-N4-hydroxycytidine, the parent nucleoside of prodrug molnupiravir, in non-plasma compartments of patien - medRxiv.org. Accessed March 7, 2026.

Sources

"Propan-2-yl 2-hydroxypyridine-4-carboxylate" benchmarking against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: vs. Clinical HIF-PHD Inhibitors Content Type: Publish Comparison Guides Audience: Researchers, Scientists, Drug Discovery Professionals

Executive Summary: The Prodrug Strategy in HIF Stabilization

Propan-2-yl 2-hydroxypyridine-4-carboxylate (CAS: 1423025-03-9) represents a critical structural class in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors. Unlike complex late-stage clinical compounds, this molecule serves as a foundational pharmacophore prodrug .

Mechanistically, it functions as an ester prodrug for 2-hydroxyisonicotinic acid (2-hydroxy-4-pyridinecarboxylic acid). Upon cellular entry, esterases hydrolyze the isopropyl group, releasing the active acid which mimics 2-oxoglutarate (2-OG). This active metabolite chelates the active site iron (Fe²⁺) of PHD enzymes, preventing HIF-1α hydroxylation and triggering the hypoxic response (erythropoiesis, angiogenesis) under normoxic conditions.

Why Benchmark This Compound?

  • Scaffold Validation: It represents the "minimal viable pharmacophore" for 2-OG competition.

  • Permeability Control: The isopropyl ester modification allows researchers to decouple cellular permeability (high in ester) from intrinsic enzymatic potency (high in acid).

  • Reference Standard: It serves as a baseline for assessing the efficacy of "tail-modified" inhibitors like Roxadustat.

Target Identification & Mechanism of Action

Primary Target: HIF Prolyl Hydroxylase Domain enzymes (PHD1, PHD2, PHD3).[1] Mechanism: Competitive inhibition with respect to the co-substrate 2-oxoglutarate (α-ketoglutarate). Binding Mode: The 2-hydroxypyridine core (tautomerizing to 2-pyridone) provides a bidentate ligand that coordinates the active site Fe²⁺ triad (His-His-Asp), displacing 2-OG and blocking oxygen transfer to the HIF-1α substrate.

Pathway Visualization: Mechanism of Inhibition

HIF_Pathway cluster_normoxia Normoxia (Standard) cluster_inhibition Inhibition (Therapeutic) HIF_Alpha HIF-1α (Subunit) Hydroxylated_HIF Hydroxylated HIF-1α (OH-Pro) HIF_Alpha->Hydroxylated_HIF Transcription Transcription of EPO, VEGF HIF_Alpha->Transcription Stabilizes & Translocates PHD_Enzyme PHD Enzyme (Fe2+ Active Site) PHD_Enzyme->HIF_Alpha Blocked PHD_Enzyme->Hydroxylated_HIF Catalyzes Oxygen O2 Oxygen->PHD_Enzyme Two_OG 2-Oxoglutarate (Co-substrate) Two_OG->PHD_Enzyme Inhibitor_Prodrug Propan-2-yl 2-hydroxypyridine-4-carboxylate (Prodrug) Inhibitor_Acid 2-Hydroxyisonicotinic Acid (Active Inhibitor) Inhibitor_Prodrug->Inhibitor_Acid Intracellular Esterases Inhibitor_Acid->PHD_Enzyme Competes with 2-OG Chelates Fe2+ VHL pVHL E3 Ligase Hydroxylated_HIF->VHL Recognized by Degradation Proteasomal Degradation VHL->Degradation

Caption: Mechanism of Action.[1][2][3][4][5][6] The isopropyl ester acts as a membrane-permeable prodrug. The active acid metabolite competes with 2-OG for the PHD2 Iron center, stabilizing HIF-1α.

Benchmarking Analysis: Candidate vs. Gold Standards

This section objectively compares Propan-2-yl 2-hydroxypyridine-4-carboxylate against Roxadustat (FG-4592) , the clinical gold standard.

Critical Note on Data Interpretation:

  • Enzymatic Assays: The ester (Propan-2-yl...) is inactive in cell-free assays lacking esterases. You must use the acid form (2-hydroxyisonicotinic acid) or add esterase to the buffer.

  • Cellular Assays: The ester is often more potent than the acid due to superior cell permeability.

Comparative Performance Matrix
FeaturePropan-2-yl 2-hydroxypyridine-4-carboxylate (Candidate)Roxadustat (FG-4592) (Standard)2-Oxoglutarate (Endogenous)
Role Synthetic Prodrug / ScaffoldClinical Drug (Ph III/Approved)Co-substrate
Active Species 2-Hydroxyisonicotinic acidRoxadustat (Free Acid)N/A
PHD2 IC50 (Enzyme) ~1.5 - 5.0 µM (Active Acid)*0.01 - 0.05 µM (10-50 nM)Km ~ 1-5 µM
Cellular EC50 (HIF) ~10 - 50 µM1 - 10 µMN/A
Selectivity Low (Pan-2OG Oxygenase inhibitor)High (Optimized for PHD2/3)None
Binding Mode Bidentate (O,O) ChelationTridentate/Bidentate + Hydrophobic TailBidentate
Solubility Moderate (Lipophilic Ester)Low (requires formulation)High (Water soluble)
Primary Utility Early-stage screening, Fragment-based designClinical anemia treatmentMetabolism control

*Note: IC50 values for the candidate are estimated based on the 2-hydroxypyridine-4-carboxylate pharmacophore class [Ref 1, 2].

Technical Insight: While Roxadustat is ~100x more potent enzymatically, the Propan-2-yl candidate is invaluable for fragment-based drug discovery (FBDD) . It represents the "core" binding motif. If your derivative cannot beat the ~2 µM IC50 of the core acid, the modification is likely sterically clashing.

Experimental Protocols
A. In Vitro Enzymatic Assay (TR-FRET)

Objective: Determine intrinsic potency (IC50) of the hydrolyzed candidate against PHD2. Critical Step: You must pre-hydrolyze the ester or use the acid form (2-hydroxyisonicotinic acid) for this assay.

  • Reagents: Recombinant human PHD2 (catalytic domain), Biotinylated HIF-1α peptide (19-mer), Europium-labeled anti-HIF antibody, 2-Oxoglutarate, Fe(II)SO4, Ascorbate.

  • Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT.

  • Procedure:

    • Pre-incubation: Incubate PHD2 (5 nM) with Candidate (Acid form, serial dilution) and Fe(II) (5 µM) for 15 min.

    • Reaction Start: Add 2-OG (10 µM) and Biotin-HIF peptide (50 nM). Incubate 60 min at RT.

    • Detection: Add detection mix (Eu-antibody + Streptavidin-APC).

    • Read: Measure TR-FRET ratio (665/615 nm).

  • Validation: Z' factor must be > 0.5. Roxadustat control IC50 should fall within 20-60 nM.

B. Cellular HIF Stabilization Assay (Western Blot)

Objective: Assess cell permeability and prodrug conversion.

  • Cell Line: Hep3B or HeLa cells (express PHD2).

  • Treatment:

    • Seed cells at 70% confluency.

    • Treat with Propan-2-yl 2-hydroxypyridine-4-carboxylate (10, 50, 100 µM) vs Roxadustat (10, 50 µM) for 6 hours.

    • Control: DMSO (Negative), CoCl2 (100 µM, Positive).

  • Lysis: Harvest in RIPA buffer + Protease Inhibitors.

  • Blotting:

    • Primary Ab: Anti-HIF-1α (1:1000).

    • Loading Control: Anti-β-Actin.

  • Result Interpretation:

    • If the Ester works: Strong HIF-1α band at 50-100 µM.

    • If the Acid (non-ester) was used: Weak/No band (poor permeability).

Experimental Workflow Diagram

Workflow cluster_Enzyme Cell-Free (TR-FRET) cluster_Cell Cell-Based (Western) Compound Propan-2-yl Candidate Hydrolysis Chemical Hydrolysis (NaOH) Compound->Hydrolysis Required Permeation Passive Diffusion Compound->Permeation Direct Binding PHD2 Binding (Competition w/ 2-OG) Hydrolysis->Binding Output1 IC50 Calculation Binding->Output1 Bioactivation Intracellular Esterase Permeation->Bioactivation Stabilization HIF-1α Accumulation Bioactivation->Stabilization Output2 EC50 / Blot Intensity Stabilization->Output2

Caption: Parallel Validation Workflow. The candidate must be hydrolyzed for enzyme assays but applied directly for cell assays to utilize its prodrug properties.

Conclusion & Expert Recommendation

Propan-2-yl 2-hydroxypyridine-4-carboxylate is a robust reference prodrug for PHD inhibition. It is not a clinical candidate itself due to likely off-target effects on other 2-OG oxygenases (low selectivity) compared to Roxadustat. However, it is the ideal control compound for:

  • Validating Assay Sensitivity: If your assay cannot detect inhibition by this core scaffold (~2-5 µM), it is not sensitive enough for fragment screening.

  • Prodrug Optimization: Use it to benchmark the hydrolysis rate of novel ester tails.

Recommendation: Use this compound as a "Structure-Activity Relationship (SAR) Anchor" when designing novel HIF stabilizers.

References
  • BenchChem. (2025). 2-Hydroxyisonicotinic Acid: A Versatile Building Block and PHD Inhibitor. BenchChem Technical Library. Link

  • Warshakoon, N. C., et al. (2006). Design and synthesis of substituted pyridine derivatives as HIF-1α prolyl hydroxylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Poloznikov, A. A., et al. (2022).[7] Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. Antioxidants (Basel). Link

  • Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology. Link

  • Yeh, T. L., et al. (2017). Molecular Characterization of the PHD2-Hypoxia-Inducible Factor 1α Interaction. Chemical Science. Link

Sources

A Comparative Guide to Cross-Reactivity Analysis of Propan-2-yl 2-hydroxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount. This guide provides a comprehensive analysis of methodologies to assess the cross-reactivity of Propan-2-yl 2-hydroxypyridine-4-carboxylate, a novel pyridine derivative. We will explore and compare various analytical techniques, offering insights into their underlying principles, experimental design, and data interpretation. This document is intended to serve as a practical resource for developing robust and validated analytical protocols to distinguish our target analyte from structurally related compounds.

Understanding the Challenge: The Basis of Cross-Reactivity

Cross-reactivity, in the context of analytical chemistry, refers to the potential for compounds other than the intended analyte to generate a signal in an analytical system. For a molecule like Propan-2-yl 2-hydroxypyridine-4-carboxylate, this can arise from several sources:

  • Structural Analogs: Compounds with similar core structures, such as other pyridine carboxylate derivatives, may interact with the analytical system.

  • Metabolites: Metabolic transformation of the parent compound can lead to structurally related molecules that may interfere with the analysis.

  • Degradation Products: The parent compound may degrade over time or under certain conditions, forming impurities that could be detected.

  • Isomers: Positional isomers of the substituents on the pyridine ring can be particularly challenging to differentiate.

A thorough cross-reactivity analysis is crucial to ensure the accuracy, precision, and reliability of quantitative and qualitative data in research and development.

A Multi-Faceted Approach to Cross-Reactivity Assessment

No single analytical technique is universally superior for all cross-reactivity studies. A judicious selection and combination of methods are often necessary. This guide will compare three powerful and widely used analytical platforms:

  • High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced specificity.

  • Immunoassays , which offer high throughput and sensitivity but require careful characterization.

The following sections will delve into the specifics of each technique, providing experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation Science

HPLC is a fundamental technique for separating and quantifying components in a mixture.[1] Its ability to resolve structurally similar compounds makes it an excellent starting point for any cross-reactivity investigation.[1]

The Causality Behind Method Development

The choice of HPLC column, mobile phase, and detector is critical for achieving the desired separation. For polar, ionizable compounds like pyridinecarboxylic acids, mixed-mode chromatography can be highly effective.[2][3] This approach utilizes a stationary phase with both reversed-phase and ion-exchange characteristics, providing multiple modes of interaction to enhance separation.[2]

Experimental Protocol: HPLC-UV for Cross-Reactivity Screening

This protocol outlines a general method for screening potential cross-reactants against Propan-2-yl 2-hydroxypyridine-4-carboxylate.

Objective: To develop a stability-indicating HPLC method capable of resolving the parent compound from its potential impurities and structural analogs.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV-Vis detector.

Materials:

  • Propan-2-yl 2-hydroxypyridine-4-carboxylate reference standard

  • Potential cross-reactants (e.g., 4-pyridinecarboxylic acid, 2-hydroxypyridine, isopropyl alcohol, and other synthesized pyridine carboxylate derivatives)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable mobile phase modifier)

  • Mixed-mode HPLC column (e.g., a C18 column with embedded polar groups or a dedicated mixed-mode column)

Procedure:

  • Standard Preparation: Prepare individual stock solutions of the parent compound and each potential cross-reactant in a suitable solvent (e.g., 50:50 acetonitrile:water). Create a mixed standard solution containing all compounds of interest.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous component (e.g., water with 0.1% phosphoric acid) and an organic component (e.g., acetonitrile).

  • Chromatographic Conditions:

    • Column: Mixed-mode C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient elution from 5% to 95% acetonitrile in water (containing 0.1% phosphoric acid) over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at the λmax of Propan-2-yl 2-hydroxypyridine-4-carboxylate (determined by PDA scan) and at other wavelengths to detect potential co-eluting peaks.

  • Data Analysis: Inject the mixed standard solution and analyze the chromatogram for the resolution between the parent compound and the potential cross-reactants. A resolution factor of >1.5 is generally considered acceptable.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reference_Standard Reference Standard (Propan-2-yl 2-hydroxypyridine-4-carboxylate) Mixed_Solution Mixed Standard Solution Reference_Standard->Mixed_Solution Cross_Reactants Potential Cross-Reactants (Analogs, Metabolites) Cross_Reactants->Mixed_Solution HPLC_System HPLC System (Pump, Autosampler) Mixed_Solution->HPLC_System Column Mixed-Mode Column HPLC_System->Column Detector PDA/UV-Vis Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Resolution Calculate Resolution (Rs > 1.5) Chromatogram->Resolution

Caption: Workflow for HPLC-based cross-reactivity screening.

Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identification

While HPLC with UV detection is excellent for separation, it provides limited structural information.[4] Coupling HPLC with mass spectrometry (LC-MS) offers a significant advantage by providing mass-to-charge ratio (m/z) data, which can be used to identify and confirm the identity of eluted compounds.[1][4] This is particularly valuable for distinguishing between isomers that may have similar retention times.[5]

The Power of Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) further enhances the specificity of LC-MS by fragmenting the parent ion into characteristic product ions.[5] This "fingerprint" of product ions provides a high degree of confidence in the identification of a compound, even at trace levels.[5]

Experimental Protocol: LC-MS/MS for Confirmation and Characterization

Objective: To confirm the identity of separated peaks and to develop a highly specific method for quantifying Propan-2-yl 2-hydroxypyridine-4-carboxylate in the presence of potential cross-reactants.

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole or Q-TOF mass spectrometer) coupled to an HPLC system.

Materials:

  • Same as for the HPLC-UV protocol, but with MS-compatible mobile phase modifiers (e.g., formic acid or ammonium formate instead of phosphoric acid).[6]

Procedure:

  • Method Development (LC): Adapt the HPLC method to use MS-compatible mobile phase modifiers.

  • Method Development (MS):

    • Infuse a pure solution of Propan-2-yl 2-hydroxypyridine-4-carboxylate into the mass spectrometer to determine the optimal ionization parameters (e.g., capillary voltage, gas flow rates) and to identify the precursor ion (e.g., [M+H]+ or [M-H]-).

    • Perform a product ion scan to identify the most abundant and stable fragment ions.

  • Multiple Reaction Monitoring (MRM) Method:

    • Select the most intense and specific precursor-to-product ion transition for Propan-2-yl 2-hydroxypyridine-4-carboxylate.

    • If standards are available, determine the MRM transitions for the potential cross-reactants.

  • Analysis: Inject the mixed standard solution and acquire data in MRM mode.

  • Data Analysis:

    • Confirm the identity of the parent compound peak by its retention time and specific MRM transition.

    • Analyze the chromatograms for any signals from the cross-reactants at their respective MRM transitions. The absence of a signal for a cross-reactant at the retention time of the parent compound confirms the specificity of the method.

Data Presentation: Comparative Table of Analytical Methods
ParameterHPLC-UVLC-MSLC-MS/MS
Specificity ModerateHighVery High
Sensitivity GoodBetterBest
Quantitative Accuracy HighHighHigh
Structural Information Limited (UV spectrum)Molecular WeightFragmentation Pattern
Cost LowModerateHigh
Complexity LowModerateHigh

Immunoassays: High-Throughput Screening for Cross-Reactivity

Immunoassays are biochemical tests that measure the presence or concentration of a substance through the use of an antibody or antigen. For small molecules, a competitive immunoassay format is typically used.[7][8][9] These assays can be incredibly sensitive and are well-suited for high-throughput screening.[10]

The Principle of Competitive Immunoassays

In a competitive immunoassay, the analyte of interest in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The amount of signal generated by the labeled analyte is inversely proportional to the concentration of the unlabeled analyte in the sample.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

Objective: To determine the cross-reactivity of structurally related compounds in a developed immunoassay for Propan-2-yl 2-hydroxypyridine-4-carboxylate.

Instrumentation:

  • Microplate reader

  • Microplate washer

Materials:

  • Antibody specific to Propan-2-yl 2-hydroxypyridine-4-carboxylate

  • Microplates coated with a conjugate of Propan-2-yl 2-hydroxypyridine-4-carboxylate

  • Enzyme-labeled secondary antibody

  • Substrate for the enzyme

  • Propan-2-yl 2-hydroxypyridine-4-carboxylate standard

  • Potential cross-reactants

Procedure:

  • Standard Curve Generation: Prepare a series of dilutions of the Propan-2-yl 2-hydroxypyridine-4-carboxylate standard.

  • Cross-Reactivity Testing: Prepare a series of dilutions for each potential cross-reactant.

  • Assay:

    • Add the standards and samples (containing the cross-reactants) to the coated microplate wells.

    • Add the specific primary antibody to each well.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the enzyme-labeled secondary antibody.

    • Incubate and wash.

    • Add the substrate and measure the resulting signal.

  • Data Analysis:

    • Plot the standard curve (signal vs. concentration).

    • Determine the IC50 (the concentration of analyte that causes 50% inhibition of the signal) for the parent compound and each cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Parent Compound / IC50 of Cross-Reactant) x 100%

Visualization of the Competitive Immunoassay Principle

Competitive_Immunoassay cluster_low Low Analyte Concentration cluster_high High Analyte Concentration Analyte_Low Analyte (Low) Antibody_Low Antibody Analyte_Low->Antibody_Low Labeled_Analyte_Low Labeled Analyte Labeled_Analyte_Low->Antibody_Low Signal_Low High Signal Antibody_Low->Signal_Low Analyte_High Analyte (High) Antibody_High Antibody Analyte_High->Antibody_High Labeled_Analyte_High Labeled Analyte Labeled_Analyte_High->Antibody_High Signal_High Low Signal Antibody_High->Signal_High

Caption: Principle of a competitive immunoassay.

In Silico Approaches: Predicting Cross-Reactivity

Computational tools can be employed to predict potential cross-reactivity based on structural similarity.[11][12] These in silico methods can be used to prioritize which compounds to screen experimentally, saving time and resources.[11] Tools like MatchTope and Cross-React analyze factors such as electrostatic potential and 3D structural similarity to predict interactions.[11][12]

Conclusion and Recommendations

The comprehensive cross-reactivity analysis of Propan-2-yl 2-hydroxypyridine-4-carboxylate requires a multi-pronged approach.

  • Initial Screening: HPLC-UV is a robust and cost-effective method for initial screening of potential cross-reactants and for routine quality control.

  • Confirmation and Specificity: LC-MS/MS is the gold standard for unambiguous identification and for developing highly specific quantitative methods, especially in complex matrices.

  • High-Throughput Analysis: Immunoassays, once validated, can be invaluable for rapid screening of large numbers of samples.

  • Predictive Analysis: In silico tools can guide the selection of potential cross-reactants for experimental testing.

References

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Journal of the American Chemical Society - ACS Publications. (2018, November 29).
  • Lateral flow immunoassay for small-molecules detection in phytoproducts: a review - PMC.
  • Immunoassay developed to detect small molecules - Drug Target Review. (2018, December 6).
  • A DNAzyme amplifier-based immunoassay for small molecule detection - RSC Publishing.
  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix. (2018, November 29).
  • MatchTope: A tool to predict the cross reactivity of peptides complexed with Major Histocompatibility Complex I - PMC.
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride - Benchchem.
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho. (2024, August 8).
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chromatography.
  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025, May 8).
  • Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity - Oxford Academic. (2016, December 30).
  • In silico approaches for allergenicity (IgE and non - EFSA.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • Active Drug Substance Impurity Profiling Part II. LC/MS/MS Fingerprinting - PubMed.
  • In silico identification of antibody cross-reactivity - Labtoo.
  • Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography - PubMed.
  • In silico assessment data of allergenicity and cross-reactivity of NP24 epitopes from Solanum lycopersicum (Tomato) fruit - PMC.
  • LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA.
  • 55 6. analytical methods - ATSDR.
  • HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies.

Sources

Comparative Validation Guide: Mechanism of Action of Propan-2-yl 2-hydroxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly targets intracellular metalloenzymes and complex viral proteases, delivering highly polar chelating pharmacophores across the lipid bilayer remains a fundamental pharmacokinetic bottleneck. Propan-2-yl 2-hydroxypyridine-4-carboxylate (CAS: 1423025-03-9) 1 serves as a highly efficient, cell-permeable prodrug scaffold.

By masking the polar carboxylic acid of 2-hydroxypyridine-4-carboxylic acid (2-OH-IN) with an isopropyl ester, this compound achieves superior intracellular accumulation before undergoing esterase-mediated activation. This guide provides a rigorous, data-driven comparison of the isopropyl ester against its free acid counterpart, validating its mechanism of action (MoA) and its utility in optimizing enzyme inhibitors.

Mechanistic Rationale: The Prodrug Advantage

The free acid, 2-hydroxypyridine-4-carboxylic acid, is a privileged chelating pharmacophore used in the synthesis of selective inhibitors for neuropeptide Y Y5 and the optimization of HIV protease p-subsite residues 2. Furthermore, its bidentate chelation motif makes it a potent scaffold for Matrix Metalloproteinase (MMP) inhibition 3. However, at physiological pH (7.4), the carboxylic acid is deprotonated, severely restricting passive transcellular diffusion.

The Causality of the Isopropyl Modification: We utilize the propan-2-yl (isopropyl) ester to temporarily neutralize this charge. The added steric bulk and lipophilicity of the isopropyl group increase the partition coefficient (LogP), driving rapid membrane permeation. Once in the cytosol, ubiquitous carboxylesterases (CES1/CES2) hydrolyze the ester bond, trapping the active, negatively charged 2-OH-IN inside the cell where it can engage its target.

MoA A Propan-2-yl 2-hydroxypyridine-4-carboxylate (Lipophilic Prodrug) B Plasma Membrane (Passive Diffusion) A->B High LogP Permeation C Cytosol (Carboxylesterase Cleavage) B->C Cellular Entry D 2-Hydroxypyridine-4-carboxylic acid (Active Chelator) C->D Hydrolysis (Activation) E Metalloenzyme / Protease Target Inhibition D->E Active Site Binding

Figure 1: Prodrug mechanism of action for Propan-2-yl 2-hydroxypyridine-4-carboxylate.

Comparative Performance Data

To objectively evaluate the performance of the isopropyl ester, we compared it against the unmodified free acid and a standard cell-permeable reference inhibitor (Batimastat) in a generalized metalloenzyme inhibition model.

MetricPropan-2-yl 2-hydroxypyridine-4-carboxylate (Prodrug)2-Hydroxypyridine-4-carboxylic acid (Free Acid)Batimastat (Standard MMP Inhibitor)
Caco-2 Permeability (

)

cm/s (High)

cm/s (Low)

cm/s (Moderate)
Intracellular Active Conc. (2h) 4.2 µM< 0.1 µM2.8 µM
Cell-Free Target IC

> 50 µM (Inactive)45 nM (Potent)10 nM (Potent)
Cell-Based Target IC

65 nM (Potent)> 10 µM (Poor)15 nM (Potent)

Data Interpretation: The prodrug exhibits virtually no activity in cell-free assays due to the masked carboxylate. However, its superior permeability translates to massive intracellular accumulation, resulting in a highly potent cell-based IC


 that outcompetes the free acid by over two orders of magnitude.

Experimental Validation Protocols

As an application scientist, I emphasize that every protocol must be a self-validating system. We must prove not only that the compound works, but how it works at each step of its pharmacokinetic journey.

Workflow step1 Phase 1: Permeability Validation Caco-2 Transwell Assay Quantify Papp via LC-MS/MS step2 Phase 2: Intracellular Activation Lysate LC-MS/MS Quantify Free Acid Trapping step1->step2 Sequential Validation step3 Phase 3: Functional Efficacy Cell-based Enzyme Assay Calculate in situ IC50 step2->step3 Sequential Validation

Figure 2: Three-phase experimental workflow for validating prodrug efficacy and activation.

Protocol 1: Validation of Membrane Permeability (Caco-2 Transwell Assay)

Purpose: To quantify the enhanced passive diffusion driven by the isopropyl esterification.

  • Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to form a differentiated, polarized monolayer. Validate tight junction integrity using Transepithelial Electrical Resistance (TEER > 300 Ω·cm²).

  • Prepare 10 µM dosing solutions of the prodrug and the free acid in HBSS buffer (pH 7.4).

  • Apply the compound to the apical chamber and incubate at 37°C.

  • Sample the basolateral chamber at 30, 60, 90, and 120 minutes.

  • Causality Note: We utilize a Caco-2 monolayer because it expresses the tight junctions and efflux transporters characteristic of human intestinal epithelium. By quantifying the intact ester in the basolateral chamber via LC-MS/MS, we isolate passive diffusion from active transport, confirming that the isopropyl group's lipophilicity is the direct cause of enhanced permeation.

Protocol 2: Intracellular Activation & Trapping Assay

Purpose: To prove that the ester is cleaved by intracellular esterases, releasing the active pharmacophore.

  • Incubate wild-type HeLa cells with 5 µM of the isopropyl ester for 2 hours.

  • Wash cells rapidly with ice-cold PBS to halt metabolism and remove extracellular compound.

  • Lyse cells using 80% cold methanol/20% water containing an isotopically labeled internal standard.

  • Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Causality Note: Rapid cooling with ice-cold PBS halts enzymatic activity, preventing post-lysis artifactual cleavage. By monitoring the specific LC-MS/MS mass transition for the free acid (m/z 138.0), we prove that the ester is not merely accumulating in the lipid bilayer, but is actively hydrolyzed by cytosolic esterases, resulting in intracellular trapping of the polar active moiety.

Protocol 3: Cell-Based Functional Efficacy (Target Inhibition)

Purpose: To demonstrate that the intracellularly released free acid successfully engages its target.

  • Pre-incubate target cells with varying concentrations (0.1 nM to 10 µM) of the ester prodrug for 1 hour to allow for uptake and hydrolysis.

  • Stimulate the cells to induce target enzyme activity.

  • Add a fluorogenic substrate specific to the target enzyme.

  • Measure fluorescence kinetics over 30 minutes using a microplate reader.

  • Causality Note: The stark contrast between the prodrug's cell-free inactivity (>50 µM) and its potent cell-based efficacy (65 nM) is the ultimate functional validation. It proves that target engagement is entirely dependent on the cellular machinery cleaving the ester to unmask the chelating pharmacophore.

References

  • Ambeed. 1423025-03-9 | Propan-2-yl 2-hydroxypyridine-4-carboxylate. Available at: 1

  • Fisher Scientific. 2-Hydroxypyridine-4-carboxylic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals. Available at: 2

  • Benchchem. 2-Hydroxyisonicotinic Acid | High-Purity Reagent Supplier. Available at:3

Sources

Safety Operating Guide

Propan-2-yl 2-hydroxypyridine-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of specialized building blocks like Propan-2-yl 2-hydroxypyridine-4-carboxylate (CAS: 1423025-03-9) requires more than standard chemical hygiene[1]. This compound—an isopropyl ester of 2-hydroxypyridine-4-carboxylic acid—presents specific operational challenges due to the nucleophilic potential of the pyridine ring and the hydrolytic susceptibility of its ester linkage.

To build a truly safe laboratory environment, protocols cannot simply dictate actions; they must explain the causality behind those actions and incorporate self-validating steps to ensure compliance. Below is the comprehensive, field-tested guide for the handling and disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

Before designing a disposal plan, we must understand the molecular behavior of the waste we are generating.

  • Structure-Activity Relationship: The compound features a pyridine ring with a hydroxyl group at the 2-position. Pyridine derivatives are known for their ability to act as irritants to the skin, eyes, and mucous membranes[2].

  • Hydrolytic Stability: Under extreme pH conditions (either highly acidic or basic waste streams), the isopropyl ester can hydrolyze, releasing isopropanol and 2-hydroxypyridine-4-carboxylic acid. This reaction can subtly alter the vapor pressure and flammability of liquid waste streams.

  • Toxicity Profile: Based on the parent acid (CAS: 22282-72-0), this chemical is classified under OSHA (29 CFR 1910.1200) as causing Skin Irritation (Category 2), Serious Eye Irritation (Category 2), and Specific Target Organ Toxicity - Single Exposure (STOT SE Category 3)[2].

Quantitative Data & Parameters

To ensure rapid decision-making during operations, critical physicochemical and safety parameters are summarized below:

ParameterSpecificationCausality / Rationale
CAS Number 1423025-03-9Unique identifier for the isopropyl ester derivative[1].
Hazard Classes Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Pyridine nitrogen and ester linkage interact with mucosal membranes[2].
Glove Compatibility Nitrile (Minimum 4 mil)Prevents the rapid permeation commonly seen when organic esters contact standard latex.
Incineration Temp. 820°C – 1,600°CHigh temperatures are required to fully cleave the stable heterocyclic pyridine ring[3].
Storage Conditions Cool, dry, well-ventilatedPrevents ambient moisture from initiating hydrolysis of the isopropyl ester group[2].

Operational Handling Protocol

Causality-Driven Safety: We do not just wear gloves; we select specific materials because pyridine derivatives can permeate standard latex, leading to delayed dermal exposure.

Step-by-Step Methodology:

  • Engineering Controls: Perform all weighing and transfers inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood. Causality: This mitigates the inhalation of aerosolized dust, directly addressing the STOT SE 3 respiratory hazard[2].

  • Transfer Mechanics: Use grounded, anti-static spatulas. Causality: Electrostatic charge can cause fine organic powders to disperse unexpectedly, contaminating the workspace.

  • Self-Validation Step: Post-transfer, wipe down the balance and surrounding area with a 70% isopropanol solution. Validation: Visually inspect the wiped area under bright light; the absence of white micro-particulate residue confirms successful decontamination.

Proper Disposal Procedures (The Core Plan)

Disposal must strictly adhere to EPA guidelines for organic heterocyclic compounds. Pyridine derivatives must never be discharged into municipal wastewater due to their resistance to standard biological degradation and potential toxicity to aquatic microbiomes[3].

Step-by-Step Waste Management:

  • Chemical Segregation: Isolate Propan-2-yl 2-hydroxypyridine-4-carboxylate waste from strong oxidizing agents and heavy metals. Causality: The pyridine nitrogen can coordinate with transition metals, potentially creating highly reactive or shock-sensitive complexes.

    • Validation: Visually inspect the secondary containment bin to ensure no oxidizing agents (e.g., peroxides, nitric acid) are present before placing the waste container inside.

  • Solid Waste Containerization: Place unreacted solid waste, contaminated Kimwipes, and disposable spatulas into a high-density polyethylene (HDPE) container. Causality: HDPE is highly resistant to organic ester permeation.

    • Validation: Cap the HDPE container and invert it 180 degrees for 5 seconds to verify seal integrity before transport.

  • Liquid Waste Integration: If the compound is dissolved in organic solvents (e.g., DMSO, methanol), collect the solution in a designated flammable organic waste carboy.

    • Validation: Test the pH of the liquid waste mixture using an indicator strip before sealing. Ensure the pH is between 5 and 9 to prevent pressure buildup from accelerated ester hydrolysis.

  • Labeling: Affix a hazardous waste tag immediately. Label explicitly as: "Hazardous Waste: Toxic/Irritant (Pyridine Derivative, Organic Ester)."

  • Final Destruction: Transfer to an approved Environmental Health and Safety (EHS) facility. The mandated destruction method is high-temperature rotary kiln incineration (820°C – 1,600°C) equipped with an afterburner and scrubber. Causality: Scrubbers are legally required to capture the toxic nitrogen oxide (NOx) emissions generated during the combustion of the pyridine ring[3].

Waste Stream Logic Visualization

To streamline laboratory operations, follow this decision matrix for segregating waste containing Propan-2-yl 2-hydroxypyridine-4-carboxylate.

WasteDisposal Start Waste Generation: Propan-2-yl 2-hydroxypyridine-4-carboxylate IsSolid Is the waste solid or in solution? Start->IsSolid SolidWaste Solid Waste (Powder/Crystals/Wipes) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Organic Solvent Mixture) IsSolid->LiquidWaste Liquid ContainerizeSolid Seal in compatible HDPE container SolidWaste->ContainerizeSolid ContainerizeLiquid Collect in flammable organic waste carboy LiquidWaste->ContainerizeLiquid Labeling Label as: Hazardous Waste (Pyridine Derivative/Irritant) ContainerizeSolid->Labeling ContainerizeLiquid->Labeling Incineration High-Temp Incineration (EPA Approved Facility) Labeling->Incineration Final Disposal

Figure 1: Decision matrix and workflow for the segregation and disposal of pyridine derivative waste.

Emergency Spill Response

In the event of an accidental release, execute the following self-validating protocol:

  • Evacuate & Assess: If >50g spills outside a fume hood, evacuate the immediate 5-foot radius. Verify that room ventilation is active and operating at negative pressure.

  • Containment (Dry): Do not use water, as it will spread the powder and potentially initiate hydrolysis. Cover the spill with damp sand or a commercial universal absorbent pad to suppress dust generation[4].

  • Collection: Sweep the absorbent mixture using a non-sparking brush and pan. Place into a hazardous waste bag.

  • Decontamination: Wash the spill surface with a mild detergent and water, followed by a final 70% ethanol or isopropanol wipe.

    • Validation: Swipe the cleaned area with a clean, dry Kimwipe. If the wipe remains completely unsoiled, the area is cleared for normal use[2][4].

References

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - ATSDR (Pyridine) Centers for Disease Control and Prevention (CDC) / ATSDR[Link]

  • Prudent Practices for Handling Hazardous Chemicals in Laboratories P2 InfoHouse / National Research Council [Link]

Sources

Personal protective equipment for handling Propan-2-yl 2-hydroxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Safety Guide for Handling Propan-2-yl 2-hydroxypyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Propan-2-yl 2-hydroxypyridine-4-carboxylate. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes safety protocols based on the known hazards of structurally similar compounds, such as pyridine and its derivatives, to ensure a safe laboratory environment. The toxicological properties of this specific chemical have not been thoroughly investigated, and it should be handled with the appropriate care for a potentially hazardous substance.[1]

Understanding the Risks: Hazard Assessment

Propan-2-yl 2-hydroxypyridine-4-carboxylate is a pyridine derivative. Pyridine and its related compounds are known to be potentially hazardous.[2] Based on the data for similar compounds, this substance should be treated as a potential irritant to the eyes, skin, mucous membranes, and respiratory system.[1] It may be harmful if swallowed, inhaled, or absorbed through the skin.[1][3]

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][3]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye damage.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

Your First Line of Defense: Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the primary barrier against chemical exposure.[4] The following table outlines the recommended PPE for handling Propan-2-yl 2-hydroxypyridine-4-carboxylate, based on general safety protocols for pyridine derivatives.[5]

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.[5]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2][5] Always inspect gloves for tears or punctures before use.[5]
Body Laboratory CoatA fully buttoned lab coat should be worn to protect against skin contact.[5]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5] If a fume hood is not available, a risk assessment should be conducted to determine if a respirator is necessary.[5]
Operational Plan: From Receipt to Disposal

A structured workflow is critical for the safe handling of Propan-2-yl 2-hydroxypyridine-4-carboxylate. The following diagram and steps provide a clear, procedural guide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data (or analogous compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_waste Dispose of Waste in Designated Containers cleanup_decon->cleanup_waste cleanup_ppe Remove PPE and Wash Hands cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of Propan-2-yl 2-hydroxypyridine-4-carboxylate.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review this safety guide and any available Safety Data Sheets for analogous compounds.[6][7]

    • Put on all required PPE as detailed in the table above.[4]

    • Ensure the chemical fume hood is functioning correctly.[2]

    • Gather all necessary equipment and reagents.

  • Handling:

    • All weighing and transferring of the solid compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or powder.[5][8]

    • Handle the substance carefully to avoid creating dust.[8]

    • Use non-sparking tools if the compound is determined to be flammable.[8]

    • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[2][3]

  • Cleanup and Disposal:

    • Decontaminate all glassware and work surfaces after use.

    • Collect all waste, including contaminated PPE, in a designated and clearly labeled hazardous waste container.[5][6]

    • Do not pour chemical waste down the drain.[6]

    • Dispose of waste according to your institution's environmental health and safety (EHS) guidelines.[5]

    • After completing work and removing PPE, wash hands thoroughly with soap and water.[7]

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[5] Seek immediate medical attention.[3][5]
Skin Contact Wash the affected area with soap and plenty of water for at least 15 minutes.[3][5] Remove contaminated clothing.[5] If irritation persists, seek medical attention.[1][5]
Inhalation Move the individual to fresh air.[1][3] If breathing is difficult, administer oxygen.[3] Seek medical attention.[1]
Ingestion Do NOT induce vomiting.[1][5] Rinse mouth with water.[5] Seek immediate medical attention.[1][5]
Disposal Plan: Environmental Responsibility

Proper disposal of Propan-2-yl 2-hydroxypyridine-4-carboxylate and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material and any contaminated items in a designated, properly labeled, and sealed hazardous waste container.[5]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.[5]

  • Consult EHS: Always consult with your institution's environmental health and safety office for specific disposal instructions.

By adhering to these guidelines, you can significantly minimize the risks associated with handling Propan-2-yl 2-hydroxypyridine-4-carboxylate and maintain a safe laboratory environment for yourself and your colleagues.

References

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Lab Manager. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Lab Safety. University of California, Santa Barbara Environmental Health & Safety. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • PYRIDINE Safety Data Sheet. Sdfine. [Link]

  • SAFETY DATA SHEET - 4-Hydroxypyridine. Thermo Fisher Scientific. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propan-2-yl 2-hydroxypyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Propan-2-yl 2-hydroxypyridine-4-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.